Product packaging for Orvepitant Maleate(Cat. No.:CAS No. 579475-24-4)

Orvepitant Maleate

Cat. No.: B609775
CAS No.: 579475-24-4
M. Wt: 744.7 g/mol
InChI Key: IPACOHTZCSBGBV-WUXDIRCFSA-N
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Description

ORVEPITANT MALEATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H39F7N4O6 B609775 Orvepitant Maleate CAS No. 579475-24-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35F7N4O2.C4H4O4/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38;5-3(6)1-2-4(7)8/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24+,25+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPACOHTZCSBGBV-WUXDIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39F7N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579475-24-4
Record name Orvepitant maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,4S)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4-[(8aS)-6-oxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-piperidinecarboxamide (2Z)-2-butenedioate
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Record name ORVEPITANT MALEATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Orvepitant Maleate: A Technical Pharmacology Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orvepitant Maleate (formerly GW823296) is a potent, selective, and orally bioavailable antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, substance P, is implicated in a variety of physiological processes, including inflammation, pain transmission, and central nervous system disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, pharmacodynamic properties, and clinical findings. The information is presented to support further research and development efforts in therapeutic areas where NK1 receptor antagonism is a promising strategy.

Introduction

The tachykinin family of neuropeptides and their receptors play a crucial role in neurotransmission. Among these, the interaction between substance P and the neurokinin-1 (NK1) receptor is a key pathway in modulating pain, inflammation, and mood. This compound is a non-peptide small molecule designed to be a highly selective antagonist for the human NK1 receptor, thereby blocking the downstream effects of substance P. Its ability to cross the blood-brain barrier has made it a candidate for treating both central and peripheral conditions. This document details the core pharmacological characteristics of this compound.

Mechanism of Action

Orvepitant is a competitive antagonist at the NK1 receptor.[1] By binding to the receptor, it prevents the endogenous ligand, substance P, from activating it. This blockade inhibits the intracellular signaling cascade that is normally initiated by substance P binding.

Neurokinin-1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR).[2] Its activation by substance P primarily leads to the stimulation of Gq and Gs heterotrimeric proteins.[2][3] This initiates a cascade of intracellular events, including the activation of phospholipase C, which in turn leads to the production of inositol triphosphate (IP3) and an increase in intracellular calcium concentrations.[2] The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These second messengers activate various downstream protein kinases, ultimately leading to physiological responses such as neuronal excitation, inflammation, and smooth muscle contraction. Orvepitant, by blocking the initial binding of substance P, prevents the initiation of this signaling cascade.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates Orvepitant Orvepitant Orvepitant->NK1R Binds & Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C Ca_release->PKC Activates Physiological_Response Physiological Response PKC->Physiological_Response Leads to

Figure 1: Orvepitant's Antagonistic Action on the NK1 Receptor Pathway.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high affinity and functional antagonism of the NK1 receptor.

In Vitro Studies
ParameterValueDescription
Binding Affinity (pKi) 10.2For human neurokinin-1 receptor.
Functional Antagonism (pKB) 10.3In a functional assay measuring inhibition of substance P-induced cytosolic Ca²⁺ release in hNK1-CHO cells.

Table 1: In Vitro Pharmacodynamic Properties of this compound

In Vivo Studies

A Positron Emission Tomography (PET) study in human volunteers demonstrated that oral doses of 30-60 mg/day of Orvepitant resulted in over 99% occupancy of central NK1 receptors for at least 24 hours. Preclinical studies in marmosets showed a dose-dependent reduction in anxious postures, suggesting anxiolytic-like effects.

Pharmacokinetics

Detailed human pharmacokinetic parameters for this compound are not extensively published. A Phase 1 clinical trial (NCT00511654) was conducted to evaluate the safety, tolerability, and pharmacokinetics after repeated oral doses in healthy subjects, but quantitative results such as Cmax, Tmax, and half-life are not publicly available. The pharmacokinetic profile is reported to support once-daily dosing.

ParameterValue
Maximum Plasma Concentration (Cmax) Data not available
Time to Maximum Plasma Concentration (Tmax) Data not available
Plasma Half-life (t½) Data not available
Bioavailability Data not available
Metabolism Data not available
Excretion Data not available

Table 2: Human Pharmacokinetic Parameters of this compound

Clinical Studies

Orvepitant has been evaluated in several Phase 2 clinical trials for chronic cough and major depressive disorder.

Chronic Cough
StudyPhaseNDosingKey Findings
VOLCANO-1 2 (pilot)1330 mg once daily for 4 weeksStatistically significant improvement in objective daytime cough frequency.
VOLCANO-2 2b31510, 20, 30 mg once daily for 12 weeks30 mg dose showed statistically significant improvements in patient-reported outcomes (Leicester Cough Questionnaire, Cough Severity VAS, Urge-to-Cough VAS). The primary endpoint of awake cough frequency was not met in the full analysis set.
IPF-COMFORT 28010 mg and 30 mg once daily (crossover)30 mg dose resulted in statistically significant improvements in coughing severity scores and other patient-reported outcomes in patients with Idiopathic Pulmonary Fibrosis. The 10 mg dose was not effective.

Table 3: Summary of Clinical Trials of Orvepitant in Chronic Cough

Major Depressive Disorder

Two Phase 2 studies (Study 733 and Study 833) evaluated Orvepitant at doses of 30 mg/day and 60 mg/day for 6 weeks in patients with major depressive disorder.

StudyNKey Findings
Study 733 328Demonstrated efficacy on the primary endpoint (change from baseline in 17-item HAM-D total score at Week 6) for both 30 mg and 60 mg doses.
Study 833 345Did not show statistical significance on the primary endpoint.

Table 4: Summary of Clinical Trials of Orvepitant in Major Depressive Disorder

Experimental Protocols

Detailed protocols for the specific experiments conducted with Orvepitant are not fully available in the public domain. The following sections describe representative methodologies for the key assays used to characterize NK1 receptor antagonists.

NK1 Receptor Binding Assay (Representative Protocol)

This assay determines the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing NK1 receptors Incubate Incubate membranes, radioligand, and Orvepitant to reach equilibrium Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [3H]-Substance P) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of Orvepitant Compound_Prep->Incubate Filtration Rapidly filter to separate bound and free radioligand Incubate->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Measure radioactivity on filters (scintillation counting) Washing->Scintillation Analysis Analyze data to determine IC50 and calculate Ki Scintillation->Analysis

Figure 2: Workflow for a Representative NK1 Receptor Binding Assay.
Intracellular Calcium Mobilization Assay (Representative Protocol)

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture cells expressing NK1 receptors (e.g., CHO-hNK1) Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Antagonist_Incubation Pre-incubate cells with varying concentrations of Orvepitant Dye_Loading->Antagonist_Incubation Agonist_Addition Add NK1 agonist (e.g., Substance P) Antagonist_Incubation->Agonist_Addition Fluorescence_Reading Measure fluorescence intensity over time (e.g., using FLIPR) Agonist_Addition->Fluorescence_Reading Data_Analysis Analyze fluorescence change to determine IC50 and pKB Fluorescence_Reading->Data_Analysis

Figure 3: Workflow for a Representative Calcium Mobilization Assay.
PET Imaging for Receptor Occupancy (Representative Protocol)

This in vivo imaging technique quantifies the extent to which a drug binds to its target receptor in the brain.

PET_Workflow cluster_baseline Baseline Scan cluster_dosing Drug Administration cluster_postdose Post-Dose Scan cluster_analysis Data Analysis Baseline_Scan Perform baseline PET scan after injecting radioligand (e.g., [11C]GR205171) Administer_Orvepitant Administer oral dose of Orvepitant Baseline_Scan->Administer_Orvepitant Post_Dose_Scan Perform second PET scan (at a specified time post-dose) after injecting radioligand Administer_Orvepitant->Post_Dose_Scan Image_Analysis Analyze PET images to determine regional brain radioactivity Post_Dose_Scan->Image_Analysis Occupancy_Calculation Calculate receptor occupancy by comparing baseline and post-dose scans Image_Analysis->Occupancy_Calculation

Figure 4: Workflow for a Representative PET Receptor Occupancy Study.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist with demonstrated target engagement in the central nervous system. Clinical studies have provided evidence of its potential therapeutic utility in chronic cough, particularly at a 30 mg daily dose, although efficacy in major depressive disorder is less clear. Further research is warranted to fully elucidate its pharmacokinetic profile and to confirm its efficacy and safety in larger patient populations for specific indications. The data presented in this whitepaper provide a solid foundation for drug development professionals and researchers interested in the therapeutic potential of NK1 receptor antagonism.

References

The Synthesis of Orvepitant Maleate: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Orvepitant Maleate, a potent and selective neurokinin-1 (NK1) receptor antagonist. The synthesis involves the preparation of the Orvepitant free base followed by its conversion to the maleate salt, with specific procedures for obtaining the anhydrous crystalline Form 1. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Core Synthesis and Crystallization Data

The following tables summarize the key quantitative data for the synthesis of Orvepitant free base and the subsequent formation and crystallization of this compound.

Table 1: Synthesis of Orvepitant Free Base

StepIntermediate/ProductKey ReagentsSolventReaction ConditionsYield
1(2R,4S)-1-tert-butoxycarbonyl-4-amino-2-(4-fluoro-2-methylphenyl)piperidine----
2(2R,4S)-4-{[1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethyl]amino}-1-tert-butoxycarbonyl-2-(4-fluoro-2-methylphenyl)piperidine(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamineMethanolRoom TemperatureQuantitative
3(2R,4S)-4-{--INVALID-LINK--amino}-1-tert-butoxycarbonyl-2-(4-fluoro-2-methylphenyl)piperidineFormaldehyde, Sodium triacetoxyborohydrideDichloromethaneRoom Temperature95%
4(2R,4S)-2-(4-Fluoro-2-methylphenyl)-N-methyl-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]piperidine-4-amineTrifluoroacetic acidDichloromethaneRoom TemperatureQuantitative
5(2R,4S)-N-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-4-((8aS)-6-oxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)piperidine-1-carboxamide (Orvepitant)Triphosgene, (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-oneDichloromethane, Triethylamine0°C to Room Temperature80%

Table 2: Synthesis and Crystallization of this compound

ProcessStarting MaterialReagent/SolventConditionsProduct Form
Maleate Salt FormationOrvepitant Free BaseMaleic Acid, EthanolDissolution and precipitationThis compound
Crystallization (Form 1)This compoundAcetoneDissolution at reflux, slow coolingThis compound Anhydrous Crystalline Form 1

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Synthesis of Orvepitant Free Base

The synthesis of the Orvepitant free base is a multi-step process as described in patent WO2003/066635.

Step 1 & 2: Reductive Amination (2R,4S)-1-tert-butoxycarbonyl-4-amino-2-(4-fluoro-2-methylphenyl)piperidine is reacted with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine via reductive amination to yield (2R,4S)-4-{[1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethyl]amino}-1-tert-butoxycarbonyl-2-(4-fluoro-2-methylphenyl)piperidine.

Step 3: N-Methylation The secondary amine from the previous step is subjected to N-methylation using formaldehyde and sodium triacetoxyborohydride in dichloromethane to afford (2R,4S)-4-{--INVALID-LINK--amino}-1-tert-butoxycarbonyl-2-(4-fluoro-2-methylphenyl)piperidine.

Step 4: Boc-Deprotection The tert-butoxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen using trifluoroacetic acid in dichloromethane, yielding (2R,4S)-2-(4-fluoro-2-methylphenyl)-N-methyl-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]piperidine-4-amine.

Step 5: Urea Formation The resulting secondary amine is reacted with a carbonyl source, such as triphosgene, in the presence of triethylamine, followed by the addition of (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one to form the final urea linkage, yielding Orvepitant free base. The crude product is purified by chromatography.

Synthesis of this compound

As detailed in patent WO2003/066635, Example 11c:

A solution of Orvepitant free base in ethanol is treated with a solution of maleic acid in ethanol. The resulting mixture is stirred, and the precipitate is collected by filtration, washed with ethanol, and dried under vacuum to yield this compound.

Preparation of this compound Anhydrous Crystalline Form 1

The following procedure is based on the methods described in patent WO2009/124996, Examples 2-8:

This compound is suspended in acetone and heated to reflux to achieve complete dissolution. The solution is then allowed to cool slowly to room temperature, during which time crystallization occurs. The resulting crystalline solid is collected by filtration, washed with acetone, and dried under vacuum to yield this compound as an anhydrous crystalline solid (Form 1). The process can be scaled up, and seeding with existing Form 1 crystals can be employed to control the crystallization process.

Visualizations

The following diagrams illustrate the synthetic pathway and logical workflow for the preparation of this compound.

Orvepitant_Synthesis_Pathway A Piperidine Derivative C Reductive Amination Product A->C 1. Reductive Amination B Chiral Amine B->C D N-Methylated Intermediate C->D 2. N-Methylation E Boc-Deprotected Intermediate D->E 3. Boc-Deprotection G Orvepitant Free Base E->G 4. Urea Formation F Cyclic Urea Moiety F->G I This compound G->I 5. Salt Formation H Maleic Acid H->I J This compound Form 1 I->J 6. Crystallization

Caption: Synthetic pathway of this compound.

Experimental_Workflow cluster_synthesis Orvepitant Free Base Synthesis cluster_salt_formation This compound Formation & Crystallization start_synthesis Start reductive_amination Reductive Amination start_synthesis->reductive_amination n_methylation N-Methylation reductive_amination->n_methylation deprotection Boc-Deprotection n_methylation->deprotection urea_formation Urea Formation deprotection->urea_formation purification Chromatographic Purification urea_formation->purification end_synthesis Orvepitant Free Base purification->end_synthesis start_salt Orvepitant Free Base end_synthesis->start_salt dissolution1 Dissolve in Ethanol start_salt->dissolution1 add_maleic_acid Add Maleic Acid in Ethanol dissolution1->add_maleic_acid precipitation Precipitation & Filtration add_maleic_acid->precipitation orvepitant_maleate This compound precipitation->orvepitant_maleate dissolution2 Dissolve in Acetone (Reflux) orvepitant_maleate->dissolution2 cooling Slow Cooling dissolution2->cooling filtration Filtration & Drying cooling->filtration end_product This compound Form 1 filtration->end_product

Caption: Experimental workflow for this compound synthesis.

Orvepitant Maleate: A Technical Guide to its NK1 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant Maleate (also known as GW823296 Maleate) is a potent, selective, and orally active antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor's endogenous ligand is Substance P, a neuropeptide implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and central nervous system disorders such as depression and anxiety.[2][3][4] By blocking the action of Substance P, Orvepitant has been investigated for its therapeutic potential in a variety of conditions, most notably chronic refractory cough, pruritus, and major depressive disorder.[1] This technical guide provides an in-depth overview of the NK1 receptor antagonist activity of this compound, including its binding affinity, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization.

Core Mechanism of Action

Orvepitant exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting its downstream signaling cascades. This antagonism is non-surmountable, indicating a strong and persistent blockade of the receptor. The high affinity and selectivity of Orvepitant for the human NK1 receptor underscore its potential as a targeted therapeutic agent.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the NK1 receptor antagonist activity of this compound.

ParameterValueSpecies/SystemReference
pKi10.2Human NK1 Receptor
Receptor Occupancy>99%Human (Central)

Table 1: Receptor Binding Affinity and Occupancy of this compound. This table highlights the high affinity of Orvepitant for the human NK1 receptor and its ability to achieve near-complete receptor occupancy in the central nervous system at clinically relevant doses.

StudyConditionDoseKey FindingsReference
VOLCANO-1 (Phase 2)Chronic Refractory Cough30 mg/daySignificant reduction in daytime cough frequency (26% reduction from baseline at week 4).
VOLCANO-2 (Phase 2b)Chronic Refractory Cough10, 20, 30 mg/daySignificant improvements in patient-reported outcomes (Leicester Cough Questionnaire, Cough Severity VAS, Urge-to-Cough VAS) with the 30 mg dose.
Phase 2Idiopathic Pulmonary Fibrosis (IPF) with Chronic Cough10, 30 mg/day30 mg dose showed statistically significant improvements in cough severity, frequency, and urge-to-cough.
Phase 2EGFRI-induced Pruritus10, 30 mg/dayNo statistically significant difference from placebo in reducing pruritus intensity.
Phase 2Major Depressive Disorder30, 60 mg/dayOne of two studies showed a statistically significant improvement in HAM-D total score at Week 6.

Table 2: Summary of Clinical Trial Results for this compound. This table provides an overview of the clinical investigations of Orvepitant across various indications, detailing the doses administered and the primary outcomes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize the NK1 receptor antagonist activity of compounds like Orvepitant.

Radioligand Binding Assay (Displacement Assay)

This assay is used to determine the binding affinity (Ki) of a test compound for the NK1 receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the NK1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Typically [³H]-Substance P or a high-affinity radiolabeled antagonist.

  • Test compound: this compound at various concentrations.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, pH 7.4.

  • Non-specific binding control: A high concentration of a known non-radiolabeled NK1 receptor ligand (e.g., 1 µM Aprepitant).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of this compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of Orvepitant that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Substance P-Induced Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the intracellular calcium release triggered by Substance P binding to the NK1 receptor.

Objective: To determine the functional antagonist potency (IC50) of this compound.

Materials:

  • A cell line stably expressing the human NK1 receptor and a G-protein that couples to calcium signaling (e.g., CHO-K1 cells co-expressing Gαq).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Substance P (agonist).

  • This compound (antagonist) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescent plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Signal Measurement: Place the plate in the fluorescent plate reader and initiate kinetic reading to establish a baseline fluorescence.

  • Agonist Addition: After establishing a baseline, add Substance P at a concentration that elicits a submaximal response (e.g., EC80) to all wells.

  • Data Acquisition: Continue to record the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the inhibitory effect of Orvepitant by comparing the peak fluorescence in the presence of the antagonist to the control wells (agonist only). Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizing the Molecular Mechanism and Experimental Workflow

To further elucidate the core concepts, the following diagrams have been generated using the DOT language.

Substance_P_NK1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates Orvepitant Orvepitant Maleate Orvepitant->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates NFkB NF-κB Pathway PKC->NFkB Activates Response Cellular Responses (Inflammation, Pain, etc.) MAPK->Response Leads to NFkB->Response Leads to

Caption: Substance P/NK1 Receptor Signaling Pathway and Orvepitant's Mechanism of Action.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes with NK1 Receptors start->prepare_membranes incubation Incubate Membranes with Radioligand and Orvepitant prepare_membranes->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration counting Measure Radioactivity of Bound Ligand filtration->counting analysis Analyze Data to Determine Ki counting->analysis end End analysis->end Calcium_Mobilization_Assay_Workflow start Start plate_cells Plate NK1R-expressing Cells start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye preincubate Pre-incubate Cells with Orvepitant load_dye->preincubate measure_baseline Measure Baseline Fluorescence preincubate->measure_baseline add_agonist Add Substance P (Agonist) measure_baseline->add_agonist measure_flux Measure Calcium Flux (Fluorescence Change) add_agonist->measure_flux analysis Analyze Data to Determine IC50 measure_flux->analysis end End analysis->end

References

Orvepitant Maleate: A Technical Guide to a Novel Substance P Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orvepitant Maleate is a potent and selective, orally active antagonist of the human neurokinin-1 (NK-1) receptor, a key component in the substance P signaling pathway.[1] By blocking the action of substance P, Orvepitant has been investigated for its therapeutic potential in conditions characterized by neuronal hypersensitivity, most notably chronic cough.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to Substance P and the Neurokinin-1 Receptor

Substance P is a neuropeptide that plays a crucial role in neurotransmission, particularly in pathways associated with pain, inflammation, and smooth muscle contraction. It exerts its effects by binding to the NK-1 receptor, a G-protein coupled receptor.[3] This interaction triggers a cascade of intracellular signaling events, making the substance P/NK-1 receptor system a target for therapeutic intervention in a variety of disorders.

This compound: Mechanism of Action and Physicochemical Properties

This compound is a non-peptide antagonist that selectively binds to the NK-1 receptor, thereby inhibiting the downstream signaling cascade initiated by substance P.[1] It has demonstrated the ability to cross the blood-brain barrier, allowing it to target both central and peripheral NK-1 receptors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C35H39F7N4O6
Molecular Weight 744.7 g/mol
IUPAC Name (2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;(Z)-but-2-enedioic acid
CAS Number 579475-24-4
pKi (human NK-1 receptor) 10.2

Preclinical Pharmacology

The preclinical profile of Orvepitant demonstrates its high affinity and functional antagonism of the NK-1 receptor.

In Vitro Studies

Orvepitant has been shown to be a potent inhibitor of substance P-induced cellular responses. In Chinese Hamster Ovary (CHO) cells expressing the human NK-1 receptor, Orvepitant produces a non-surmountable antagonism of the substance P-induced release of cytosolic calcium, with an apparent pKB value of 10.30.

In Vivo Studies

Animal models have been instrumental in demonstrating the potential antitussive effects of NK-1 receptor antagonists. In various models, including those utilizing guinea pigs and dogs, NK-1 receptor antagonists have been shown to suppress cough. For instance, in a canine model of chronic bronchitis, the NK-1 receptor antagonist maropitant significantly decreased cough frequency.

Clinical Development Program

Orvepitant has undergone several clinical trials to evaluate its efficacy and safety, primarily in the treatment of chronic cough. Key trials include the VOLCANO-1, VOLCANO-2, and IPF-COMFORT studies.

Efficacy in Chronic Cough

The clinical development program for Orvepitant has shown promising results in reducing cough symptoms.

This Phase 2 pilot study in patients with chronic refractory cough demonstrated that Orvepitant (30 mg once daily for 4 weeks) resulted in a statistically significant and sustained improvement in objective cough frequency, cough severity as measured by a Visual Analogue Scale (VAS), and quality of life.

Table 2: Key Efficacy Results from the VOLCANO-1 Study

EndpointResultp-value
Change from Baseline in Daytime Cough Frequency at Week 4 26% reduction (18.9 coughs/h)< 0.001
Change from Baseline in Daytime Cough Frequency at Week 1 38% reduction (27.0 coughs/h)0.001

This Phase 2b dose-ranging study evaluated three doses of Orvepitant (10, 20, and 30 mg) against a placebo. The 30 mg once-daily dose showed statistically significant and clinically relevant improvements in key patient-reported outcomes at 12 weeks. The primary endpoint of awake cough frequency was not met in the full analysis set; however, in a pre-defined subgroup of patients with higher baseline cough frequency, a near-significant reduction was observed with the 30 mg dose.

Table 3: Patient-Reported Outcomes from the VOLCANO-2 Study (30 mg Orvepitant vs. Placebo at Week 12)

Outcome MeasureImprovement with Orvepitantp-value
Leicester Cough Questionnaire (LCQ) Statistically significant0.009
Cough Severity VAS Statistically significant0.034
Urge-to-Cough VAS Statistically significant0.005

This Phase 2 study investigated Orvepitant for the treatment of chronic cough in patients with Idiopathic Pulmonary Fibrosis (IPF). The 30 mg dose of Orvepitant led to statistically significant improvements in coughing severity scores, reported cough frequency, and the sensation of the urge to cough compared to placebo. The 10 mg dose did not show a significant benefit over placebo.

Safety and Tolerability

Across clinical trials, Orvepitant has been generally well-tolerated. In the VOLCANO-2 study, the proportion of patients experiencing adverse events was similar across placebo and Orvepitant treatment groups. Some adverse events, such as headache and dizziness, were reported more frequently with the 30 mg dose of Orvepitant compared to placebo. In the IPF-COMFORT study, while more adverse events were reported with Orvepitant than placebo, this was not considered to be related to the treatment.

Table 4: Common Adverse Events in the VOLCANO-2 Study (30 mg Orvepitant vs. Placebo)

Adverse EventOrvepitant 30 mg FrequencyPlacebo Frequency
Headache 8.9%5.1%
Dizziness 6.3%1.3%
Fatigue 13.9%5.1%
Somnolence 6.3%0%

Experimental Protocols

This section outlines the methodologies for key experiments used in the evaluation of this compound.

Neurokinin-1 Receptor Binding Assay

This assay is designed to determine the affinity of a compound for the NK-1 receptor.

  • Objective: To quantify the binding affinity (Ki or pKi) of Orvepitant for the human NK-1 receptor.

  • General Principle: A radiolabeled ligand with known high affinity for the NK-1 receptor is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing the receptor). The ability of the test compound (Orvepitant) to displace the radioligand is measured.

  • Materials:

    • Human NK-1 receptor-expressing cell membranes.

    • Radioligand (e.g., [3H]-Substance P).

    • Test compound (this compound).

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of Orvepitant.

    • In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known NK-1 receptor antagonist (for non-specific binding), or a dilution of Orvepitant.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of Orvepitant.

    • Determine the IC50 (the concentration of Orvepitant that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Substance P-Induced Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the intracellular signaling cascade initiated by substance P binding to the NK-1 receptor.

  • Objective: To determine the functional antagonist potency (pKB or IC50) of Orvepitant.

  • General Principle: Cells expressing the NK-1 receptor are loaded with a calcium-sensitive fluorescent dye. The addition of substance P causes an increase in intracellular calcium, which is detected as an increase in fluorescence. The ability of Orvepitant to block this response is quantified.

  • Materials:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-3AM).

    • Substance P.

    • Test compound (this compound).

    • Cell culture medium and buffers.

  • Procedure:

    • Plate the CHO-NK1R cells in a multi-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with various concentrations of Orvepitant or vehicle for a specified time (e.g., 1 hour at 37°C).

    • Add a fixed concentration of substance P to stimulate the cells.

    • Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response as a percentage of the maximal substance P response against the concentration of Orvepitant.

    • Calculate the IC50 value, which represents the concentration of Orvepitant that inhibits 50% of the substance P-induced calcium mobilization.

Clinical Assessment of Cough

In clinical trials, cough is assessed using a combination of objective and subjective measures.

  • Method: The VitaloJAK ambulatory cough monitor is a validated system for the objective measurement of cough.

  • Procedure:

    • The subject wears the portable recording device for up to 24 hours.

    • The device uses two microphones to capture audio data, which is stored on an SD card.

    • The recorded audio is then processed using a semi-automated algorithm to identify and count coughs.

    • Trained analysts verify the coughs identified by the algorithm.

  • Workflow Diagram:

G cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_data_analysis Data Analysis subject Subject wears VitaloJAK device recording 24-hour audio recording subject->recording upload Data upload to web portal recording->upload algorithm VitaloJAK algorithm removes non-cough sounds upload->algorithm analysis Analysis by trained cough analysts algorithm->analysis quantification Quantified cough frequency data analysis->quantification

VitaloJAK Cough Monitoring Workflow
  • Leicester Cough Questionnaire (LCQ):

    • A 19-item self-administered questionnaire that assesses the impact of cough on quality of life across three domains: physical, psychological, and social.

    • Each item is scored on a 7-point Likert scale, with higher scores indicating a better quality of life. The total score ranges from 3 to 21.

  • Cough Severity Visual Analogue Scale (VAS):

    • A simple, widely used tool where patients rate their cough severity on a 100 mm line, from "no cough" to "the worst cough imaginable".

Signaling Pathways

The binding of substance P to the NK-1 receptor initiates a complex intracellular signaling cascade. Orvepitant, by blocking this initial step, prevents the activation of these downstream pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular substance_p Substance P nk1r NK-1 Receptor substance_p->nk1r Binds and Activates orvepitant Orvepitant Maleate orvepitant->nk1r Binds and Blocks g_protein G-protein Activation nk1r->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from Endoplasmic Reticulum ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Signaling Cascades (e.g., MAPK) ca_release->downstream pkc->downstream

Substance P/NK-1R Signaling Pathway and Orvepitant's Point of Inhibition

Conclusion

This compound is a promising therapeutic agent that targets the substance P/NK-1 receptor pathway. Its demonstrated efficacy in reducing the symptoms of chronic cough in multiple clinical trials, coupled with a favorable safety profile, highlights its potential as a novel treatment for this and other conditions driven by neuronal hypersensitivity. Further research and clinical development will continue to elucidate the full therapeutic utility of this potent NK-1 receptor antagonist.

References

Orvepitant Maleate: A Technical Guide to Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant Maleate is a potent and selective antagonist of the human neurokinin-1 (NK-1) receptor, a key component in the tachykinin signaling pathway implicated in a variety of physiological and pathological processes within the central nervous system (CNS).[1][2] Developed by NeRRe Therapeutics, orvepitant has been investigated for its therapeutic potential in conditions associated with neuronal hypersensitivity, most notably chronic refractory cough.[3][4][5] A critical aspect of its pharmacological profile for treating such conditions is its ability to cross the blood-brain barrier (BBB) and engage its target in the CNS. This technical guide provides a comprehensive overview of the available information regarding the blood-brain barrier penetration of this compound, including its mechanism of action, and outlines the standard experimental protocols for assessing BBB penetration for this class of compounds.

Mechanism of Action: Neurokinin-1 Receptor Antagonism

Orvepitant exerts its pharmacological effects by competitively blocking the binding of Substance P, an endogenous neuropeptide, to the NK-1 receptor. Substance P is involved in the transmission of pain signals, inflammatory responses, and the regulation of mood and anxiety. By antagonizing the NK-1 receptor, orvepitant can modulate these pathways. In the context of chronic cough, it is hypothesized to act on the central neural hypersensitivity that underlies the cough reflex. The efficacy of orvepitant in CNS-related disorders is predicated on its ability to achieve sufficient concentrations at the site of action within the brain.

Signaling Pathway of NK-1 Receptor Antagonism

NK1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1_Receptor NK-1 Receptor Substance_P->NK1_Receptor Binds Orvepitant Orvepitant Maleate Orvepitant->NK1_Receptor Blocks G_Protein Gq/11 NK1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation Results in BBB_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment PAMPA PAMPA Assay (Passive Permeability) Papp_ER Determine Papp & Efflux Ratio PAMPA->Papp_ER Cell_Assay Cell-Based Assay (e.g., MDCK-MDR1) Cell_Assay->Papp_ER Animal_Dosing Animal Dosing (e.g., Rat, Mouse) Papp_ER->Animal_Dosing Proceed if favorable Sample_Collection Plasma & Brain Sample Collection Animal_Dosing->Sample_Collection LC_MS LC-MS/MS Analysis Sample_Collection->LC_MS Kp_Kpuu Calculate Kp & Kp,uu LC_MS->Kp_Kpuu

References

Preclinical Pharmacokinetics of Orvepitant Maleate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orvepitant Maleate, a neurokinin-1 (NK1) receptor antagonist, has been investigated for its potential therapeutic effects, notably in the treatment of chronic cough. While clinical trial data in humans is available, a comprehensive public record of its preclinical pharmacokinetics in animal models is not readily accessible. This guide provides a detailed overview of the available information on Orvepitant, supplemented with comparative pharmacokinetic data from other NK1 receptor antagonists in various animal models to offer a contextual understanding. The methodologies and experimental protocols typically employed in such preclinical studies are also detailed to aid researchers in the design of future investigations.

Orvepitant (Formerly GW823296)

Orvepitant is a neurokinin-1 receptor antagonist that has been evaluated in clinical trials for conditions such as chronic cough.[1] A Phase 2 pilot study (VOLCANO-1) investigated the efficacy and safety of orvepitant in patients with chronic refractory cough.[2] Another Phase 2b clinical trial (VOLCANO-2) also assessed its use for refractory chronic cough.[3] Information from a 28-day repeat dose and drug interaction study in humans (NCT00511654) indicates that the pharmacokinetics of Orvepitant (then known as GW823296) were evaluated to inform doses for Phase II efficacy studies.[4] However, specific quantitative pharmacokinetic parameters from preclinical animal studies remain unpublished in the public domain.

Comparative Pharmacokinetics of NK1 Receptor Antagonists in Animal Models

To provide a framework for understanding the potential pharmacokinetic profile of Orvepitant, this section summarizes data from other NK1 receptor antagonists that have been studied in animal models.

Table 1: Oral Pharmacokinetic Parameters of NK1 Receptor Antagonists in Animal Models
CompoundAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Maropitant Dog2~1101.9~80023.7[5]
Dog8~4501.7~350037.0
Cam-2445 Rat----1.4
Table 2: Intravenous/Subcutaneous Pharmacokinetic Parameters of NK1 Receptor Antagonists in Animal Models
CompoundAnimal ModelRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Clearance (mL/h/kg)Reference
Maropitant Dogs.c.1~2000.757.75-
Dogi.v.1---970
Dogi.v.2---995
Dogi.v.8---533
Cam-2445 Rati.v.---2.93-

Experimental Protocols

The following sections detail the typical methodologies used in preclinical pharmacokinetic studies of NK1 receptor antagonists.

Animal Models

The choice of animal model is critical and can be influenced by species-specific differences in NK1 receptors. Commonly used species include:

  • Rats: Frequently used for initial pharmacokinetic screening.

  • Dogs: Their larger size allows for serial blood sampling, and they are often used in later-stage preclinical development.

  • Mice: Useful for genetic knockout studies and initial efficacy models.

  • Guinea Pigs and Gerbils: Their NK1 receptor pharmacology can more closely resemble that of humans compared to rats and mice.

Dosing and Administration
  • Routes of Administration:

    • Oral (p.o.): To assess oral bioavailability and absorption characteristics.

    • Intravenous (i.v.): To determine systemic clearance, volume of distribution, and absolute bioavailability.

    • Subcutaneous (s.c.): An alternative parenteral route.

    • Intraduodenal (i.d.) and Intraportal (i.p.v.): Used in mechanistic studies to investigate absorption and first-pass metabolism.

  • Dose Formulation: The drug is typically dissolved or suspended in a suitable vehicle. The choice of vehicle can significantly impact absorption.

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the quantification of the drug and its metabolites in plasma.

Pharmacokinetic Analysis

Non-compartmental analysis is typically used to determine the following pharmacokinetic parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in the preclinical evaluation of NK1 receptor antagonists.

experimental_workflow cluster_preclinical Preclinical Pharmacokinetic Study Workflow animal_model Animal Model Selection (e.g., Rat, Dog) dosing Drug Administration (Oral, IV) animal_model->dosing sampling Blood Sample Collection dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_analysis report Data Interpretation and Reporting pk_analysis->report

Caption: A typical workflow for a preclinical pharmacokinetic study.

signaling_pathway cluster_pathway Simplified NK1 Receptor Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq Protein NK1R->Gq Orvepitant Orvepitant (Antagonist) Orvepitant->NK1R PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (e.g., Cough Reflex) Ca_PKC->Neuronal_Excitation

References

Orvepitant Maleate for Chronic Refractory Cough: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic refractory cough (CRC) is a condition characterized by a persistent cough lasting longer than eight weeks that does not respond to treatment for underlying causes. It represents a significant unmet medical need, impacting the quality of life for millions. Orvepitant maleate, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has emerged as a promising therapeutic candidate for CRC. This technical guide provides an in-depth overview of the research and development of this compound, focusing on its mechanism of action, preclinical and clinical data, and experimental protocols.

Core Mechanism of Action: Targeting the Hypersensitive Cough Reflex

This compound exerts its antitussive effect by antagonizing the neurokinin-1 (NK-1) receptor, for which it has a high binding affinity (pKi of 10.2 for the human NK-1 receptor)[1]. The NK-1 receptor is a key component of the afferent cough pathway and is primarily activated by Substance P, a neuropeptide released from sensory C-fibers in the airways and central nervous system in response to irritants.

In chronic cough, there is a state of neuronal hypersensitivity, where the cough reflex is triggered by low-level stimuli that would not typically induce a cough. By blocking the binding of Substance P to the NK-1 receptor, Orvepitant is thought to dampen this neuronal hypersensitivity, thereby reducing the urge to cough and the frequency of coughing episodes[2][3]. The ability of Orvepitant to cross the blood-brain barrier allows it to act on central cough pathways in the brainstem, which is believed to be a key site for its antitussive activity[1][4].

Signaling Pathway of Orvepitant's Antitussive Action

Orvepitant_Mechanism cluster_airway Airway Lumen cluster_sensory_neuron Sensory C-fiber cluster_cns Central Nervous System (Brainstem) Irritants Irritants TRPV1/A1 TRPV1/A1 Receptors Irritants->TRPV1/A1 Activates Substance_P_Release Substance P Release TRPV1/A1->Substance_P_Release Stimulates NK1_Receptor NK-1 Receptor Substance_P_Release->NK1_Receptor Binds to Cough_Center Cough Center Activation NK1_Receptor->Cough_Center Activates Cough Cough Cough_Center->Cough Initiates Orvepitant Orvepitant Orvepitant->NK1_Receptor Blocks

Caption: Orvepitant blocks Substance P binding to the NK-1 receptor, interrupting the cough reflex pathway.

Preclinical Research

Preclinical studies were instrumental in establishing the rationale for the clinical development of Orvepitant in chronic cough.

In Vitro Studies
  • Receptor Binding Affinity: Orvepitant demonstrated high affinity for the human NK-1 receptor with a pKi of 10.2.

  • Functional Antagonism: In human neurokinin-1 receptor-expressing CHO cells, Orvepitant produced a non-surmountable antagonism of Substance P-induced release of cytosolic Ca2+, with an apparent pKB value of 10.30.

In Vivo Studies

In a study using marmosets, oral administration of Orvepitant (0.3-10 mg/kg) resulted in a dose-dependent reduction in specific postures, suggesting a potential anxiolytic-like effect and confirming its central nervous system activity.

Clinical Development Program

The clinical development of Orvepitant for chronic refractory cough has involved several key studies, primarily the VOLCANO-1 (Phase 2 pilot) and VOLCANO-2 (Phase 2b dose-ranging) trials, as well as a study in patients with idiopathic pulmonary fibrosis (IPF).

Clinical Efficacy Data

The following tables summarize the key quantitative efficacy data from the clinical trials.

Table 1: Efficacy of Orvepitant in the VOLCANO-1 Study (Phase 2 Pilot)

Outcome MeasureBaseline (Mean)Change from Baseline at Week 4% Reduction95% CIp-value
Daytime Cough Frequency (coughs/h)71.4-18.9 coughs/h26%9.6 to 28.3<0.001

Table 2: Efficacy of Orvepitant 30 mg in the VOLCANO-2 Study (Phase 2b)

Outcome MeasurePlacebo-Corrected Improvement at Week 12p-value
Leicester Cough Questionnaire (LCQ)1.60.009
Cough Severity VAS (mm)9.0 mm0.034
Urge-to-Cough VAS (mm)11.8 mm0.005
Awake Cough Frequency (Geometric Mean Ratio vs Placebo in High Coughers)0.710.066

Table 3: Efficacy of Orvepitant 30 mg in Patients with Idiopathic Pulmonary Fibrosis (IPF)

Outcome MeasureObservation
Coughing Severity ScoresLower (better) scores compared to placebo.
Cough FrequencyReported reduction.
Urge to CoughReported reduction.
Health-Related Quality of LifeStatistically significant improvement.
Safety and Tolerability

Orvepitant has been generally well-tolerated in clinical trials. The most commonly reported adverse events that were more frequent with the 30 mg dose compared to placebo in the VOLCANO-2 study were headache (8.9% vs 5.1%) and dizziness (6.3% vs 1.3%). No major safety concerns have been identified.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key clinical trials of Orvepitant.

VOLCANO-1 Study Protocol (Phase 2 Pilot)
  • Study Design: An open-label, single-arm, pilot study.

  • Patient Population: 13 patients with chronic refractory cough.

  • Inclusion Criteria: Daytime cough frequency >3 to <250 coughs/h.

  • Dosing Regimen: Orvepitant 30 mg once daily for 4 weeks.

  • Primary Endpoint: Change from baseline in daytime cough frequency at week 4.

  • Secondary Endpoints: Cough severity visual analog scale (VAS) score, global ratings of change for cough frequency and severity, and Cough-specific Quality of Life Questionnaire score.

  • Cough Monitoring: Objective cough frequency was measured over 24 hours at baseline and at weeks 1, 4, and 8 using an ambulatory cough monitor.

VOLCANO-2 Study Protocol (Phase 2b)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Patient Population: 315 patients with chronic refractory cough.

  • Inclusion Criteria: Male and female subjects ≥18 years of age with a diagnosis of CRC or unexplained cough for at least 1 year and an awake average cough frequency of ≥10 coughs/hour.

  • Dosing Regimens:

    • Orvepitant 10 mg once daily

    • Orvepitant 20 mg once daily

    • Orvepitant 30 mg once daily

    • Placebo once daily

  • Treatment Duration: 12 weeks.

  • Primary Endpoint: Change from baseline in awake cough frequency at week 12.

  • Secondary Endpoints: Leicester Cough Questionnaire (LCQ), Cough Severity VAS, and Urge-to-Cough VAS.

  • Cough Monitoring: Awake cough frequency was measured using a VitaloJAK® ambulatory cough monitor.

Idiopathic Pulmonary Fibrosis (IPF) Study Protocol
  • Study Design: A double-blind, randomized, placebo-controlled, two-period cross-over study.

  • Patient Population: Patients with IPF and chronic cough.

  • Dosing Regimens:

    • Cohort 1: Orvepitant 30 mg and placebo (in random order)

    • Cohort 2: Orvepitant 10 mg and placebo (in random order)

  • Treatment Duration: Two 4-week treatment periods separated by a 3-week washout period.

  • Outcome Measures: Cough severity, cough frequency, urge to cough (assessed via daily electronic diary and questionnaires), and safety.

  • Cough Monitoring: Participants wore a cough frequency monitor for three 24-hour periods.

Experimental Workflow for a Clinical Trial Participant

Clinical_Trial_Workflow Screening Screening Informed_Consent Informed_Consent Screening->Informed_Consent Eligibility_Assessment Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Assessment Randomization Randomization Eligibility_Assessment->Randomization Eligible Treatment_Period Treatment_Period Randomization->Treatment_Period Assigned to Orvepitant or Placebo Follow_Up Follow_Up Treatment_Period->Follow_Up Data_Analysis Data_Analysis Follow_Up->Data_Analysis

References

Orvepitant Maleate in Depressive Disorder: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant (also known as GW823296) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor system, and its endogenous ligand Substance P, have been implicated in the pathophysiology of stress and mood disorders, making it a compelling target for the development of novel antidepressants. This technical guide provides a comprehensive overview of the clinical investigation of Orvepitant Maleate in the treatment of major depressive disorder (MDD), summarizing available quantitative data, detailing experimental protocols, and visualizing key biological and experimental pathways.

Core Mechanism of Action: The Neurokinin-1 Receptor Pathway

Orvepitant exerts its pharmacological effects by blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor. This blockade is hypothesized to modulate downstream signaling pathways involved in stress response, anxiety, and depression. A positron emission tomography (PET) study in healthy male volunteers confirmed that oral doses of 30-60 mg/day of Orvepitant resulted in over 99% occupancy of central NK1 receptors for at least 24 hours, indicating a high degree of target engagement at the clinical doses used in depression studies.[1]

Signaling Pathway of the NK1 Receptor

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events. The diagram below illustrates the principal signaling pathway.

NK1_Signaling_Pathway Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream Ca_release->Downstream

Caption: NK1 Receptor Signaling Pathway.

Clinical Development in Major Depressive Disorder

Orvepitant was investigated in two key Phase II, randomized, double-blind, placebo-controlled studies in adult outpatients with a primary diagnosis of MDD.

Experimental Protocols

The methodologies for the two pivotal studies (referred to as Study 733 and Study 833) were largely identical.[1]

Study Design:

  • Type: Randomized, double-blind, parallel-group, placebo-controlled, fixed-dose.

  • Duration: 6-week double-blind treatment phase, preceded by a 7 to 21-day screening phase.[2]

  • Population: Male and female outpatients aged 18 to 64 years with a primary diagnosis of MDD (moderate to severe).

  • Inclusion Criteria: A score of ≥ 22 on the 17-item Hamilton Depression Rating Scale (HAM-D17) at screening and baseline.[1]

  • Randomization: 1:1:1 ratio to Orvepitant 30 mg/day, Orvepitant 60 mg/day, or placebo.[2]

Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in the HAM-D17 total score at Week 6.

  • Secondary Efficacy Endpoints: Included the Quick Inventory of Depressive Symptomatology-Self Report (QIDS-SR) and the Clinical Global Impression-Global Improvement (CGI-I) and Severity of Illness (CGI-S) scales.

The workflow for these clinical trials is depicted in the following diagram.

Clinical_Trial_Workflow Screening Screening Phase (7-21 days) - Diagnosis Confirmation - HAM-D17 ≥ 22 - Inclusion/Exclusion Criteria Randomization Baseline (Day 1) Randomization (1:1:1) Screening->Randomization Treatment_30 Orvepitant 30 mg/day Randomization->Treatment_30 Treatment_60 Orvepitant 60 mg/day Randomization->Treatment_60 Placebo Placebo Randomization->Placebo Treatment_Phase 6-Week Double-Blind Treatment Phase - Efficacy Assessments - Safety Monitoring Treatment_30->Treatment_Phase Treatment_60->Treatment_Phase Placebo->Treatment_Phase Endpoint Primary Endpoint Assessment (Week 6) - Change in HAM-D17 Treatment_Phase->Endpoint

Caption: Orvepitant MDD Clinical Trial Workflow.

Efficacy Data

The two major clinical trials yielded mixed results regarding the primary efficacy endpoint.

Table 1: Primary Efficacy Results - Change from Baseline in HAM-D17 Total Score at Week 6

StudyTreatment GroupNEstimated Drug-Placebo Difference (95% CI)p-value
Study 733 Orvepitant 30 mg/day328-2.41 (-4.50 to -0.31)0.0245
Orvepitant 60 mg/day-2.86 (-4.97 to -0.75)0.0082
Study 833 Orvepitant 30 mg/day345-1.67 (-3.73 to 0.39)0.1122
Orvepitant 60 mg/day-0.76 (-2.85 to 1.32)0.4713
Data sourced from Ratti et al., 2013.

As indicated in the table, Study 733 demonstrated a statistically significant improvement in depressive symptoms for both doses of Orvepitant compared to placebo. However, these results were not replicated in Study 833, where neither dose showed a significant difference from placebo.

Secondary Efficacy Outcomes: Detailed quantitative results for the secondary endpoints, including the QIDS-SR and CGI scales, from these studies are not available in the public domain.

Safety and Tolerability

A comprehensive safety profile with a breakdown of the frequency of specific adverse events from the MDD studies has not been published. However, studies of Orvepitant in other indications, such as chronic cough, have reported it to be generally safe and well-tolerated. In a Phase 2b study for chronic cough, adverse events that were more common in the Orvepitant group compared to placebo included headache, dizziness, fatigue, and somnolence.

Pharmacokinetics

Detailed human pharmacokinetic data for Orvepitant, including absorption, distribution, metabolism, and excretion, are not fully available in published literature. A Phase 1 study (NCT00511654) was conducted to evaluate the safety, tolerability, and pharmacokinetics of repeated doses of Orvepitant in healthy subjects, but the results have not been publicly posted.

Conclusion

The clinical development of this compound for major depressive disorder has provided mixed efficacy results. While one Phase II study demonstrated a statistically significant reduction in depressive symptoms, a subsequent confirmatory study did not replicate these findings. The rationale for targeting the NK1 receptor in depression is supported by a strong biological premise, and Orvepitant demonstrated high central receptor occupancy at the doses studied. However, the lack of consistent efficacy in the clinical trial program highlights the complexities of developing novel antidepressants. Further research would be necessary to fully elucidate the potential of Orvepitant in specific subpopulations of patients with MDD. The lack of publicly available detailed data on secondary outcomes, safety, and pharmacokinetics limits a complete assessment of its clinical profile.

References

Orvepitant Maleate and Neuronal Hypersensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orvepitant Maleate (GW823296) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, is a key neuropeptide implicated in the transmission of nociceptive signals, neurogenic inflammation, and the modulation of neuronal excitability. Consequently, antagonism of the NK1 receptor presents a promising therapeutic strategy for conditions characterized by neuronal hypersensitivity. This technical guide provides a comprehensive overview of this compound, summarizing key clinical trial data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Introduction to this compound and Neuronal Hypersensitivity

Neuronal hypersensitivity, a state of exaggerated neuronal responsiveness to stimuli, is a fundamental mechanism underlying various pathological conditions, including chronic cough, chronic pruritus, and visceral pain syndromes. Substance P, released from the central and peripheral terminals of sensory neurons, plays a pivotal role in inducing and maintaining this hyperexcitable state. By binding to NK1 receptors on postsynaptic neurons, Substance P initiates a cascade of intracellular events that lead to neuronal depolarization, increased excitability, and central sensitization.

This compound was developed by GlaxoSmithKline and later by NeRRe Therapeutics to specifically block the interaction between Substance P and the NK1 receptor, thereby attenuating the downstream signaling that drives neuronal hypersensitivity.[1] This guide explores the preclinical and clinical evidence supporting the role of Orvepitant in modulating neuronal hypersensitivity.

Mechanism of Action: The Substance P/NK1 Receptor Pathway

The binding of Substance P to the G-protein coupled NK1 receptor initiates a series of intracellular signaling events that contribute to increased neuronal excitability. Orvepitant, as a selective antagonist, competitively inhibits this binding, thereby preventing the activation of these downstream pathways.

Signaling Pathway of Substance P/NK1 Receptor Activation

Substance P NK1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_orvepitant Pharmacological Intervention Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Neuronal_Hyperexcitability Neuronal Hyperexcitability (e.g., increased firing rate, central sensitization) Ca2_release->Neuronal_Hyperexcitability NMDA_R NMDA Receptor PKC->NMDA_R Phosphorylates & Potentiates Ca2_influx Ca²⁺ Influx NMDA_R->Ca2_influx Ca2_influx->Neuronal_Hyperexcitability Orvepitant This compound Orvepitant->NK1R Blocks

Substance P/NK1 Receptor Signaling Pathway

Clinical Development and Efficacy

Orvepitant has been investigated in several clinical trials for conditions associated with neuronal hypersensitivity, primarily chronic refractory cough and pruritus.

Chronic Refractory Cough

The VOLCANO-1 study was an exploratory open-label trial to assess the efficacy, safety, and tolerability of Orvepitant in patients with chronic refractory cough.

Table 1: Key Efficacy Outcomes of the VOLCANO-1 Study

Outcome MeasureBaseline (Mean)Change from Baseline at Week 4 (Mean)95% Confidence Intervalp-value
Daytime Cough Frequency (coughs/h) 71.4-18.9 (26% reduction)9.6 to 28.3< 0.001
Cough Severity VAS (mm) 65.1-24.412.5 to 36.3< 0.001
Leicester Cough Questionnaire (Total Score) 12.3+3.52.1 to 4.9< 0.001

Data sourced from Smith et al., 2020.[2]

The VOLCANO-2 study was a larger, randomized, double-blind, placebo-controlled trial designed to evaluate different doses of Orvepitant.

Table 2: Key Efficacy Outcomes of the VOLCANO-2 Study (30 mg Orvepitant vs. Placebo at Week 12)

Outcome MeasureOrvepitant 30 mg (Mean Change from Baseline)Placebo (Mean Change from Baseline)Treatment Differencep-value
Leicester Cough Questionnaire (Total Score) +3.0+1.7+1.30.009
Cough Severity VAS (mm) -25.0-15.9-9.10.034
Urge-to-Cough VAS (mm) -28.1-16.3-11.80.005
Awake Cough Frequency (coughs/h) *---Not Significant

While the primary endpoint of awake cough frequency was not met in the full analysis set, a near-significant reduction was observed in a pre-defined subgroup of patients with higher baseline cough frequency (p=0.066).[3] Data sourced from NeRRe Therapeutics press release, 2019.[3]

Pruritus

The RELIEVE 1 trial investigated the efficacy and safety of Orvepitant for the treatment of pruritus induced by epidermal growth factor receptor inhibitors (EGFRI) in cancer patients.

Table 3: Primary Efficacy Outcome of the RELIEVE 1 Study (Change from Baseline in NRS Score at Week 4)

Treatment GroupBaseline NRS Score (Mean ± SD)Change from Baseline at Week 4 (Mean ± SD)
Orvepitant 30 mg 6.68 ± 1.28-2.78 ± 2.64
Orvepitant 10 mg 6.21 ± 1.59-3.04 ± 3.06
Placebo 5.88 ± 0.93-3.21 ± 1.77

The difference between Orvepitant and placebo was not statistically significant. The trial was terminated early due to recruitment challenges.[1] Data sourced from Vincenzi et al., 2020.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of Orvepitant and neuronal hypersensitivity.

Clinical Trial Protocol: Chronic Refractory Cough (Illustrative Workflow)

Clinical Trial Workflow for Chronic Cough start Patient Screening inclusion Inclusion Criteria Met? - Chronic cough > 1 year - Refractory to treatment - Baseline cough frequency > X/hr start->inclusion randomization Randomization inclusion->randomization Yes end End of Study inclusion->end No exclusion Exclusion Criteria Met? - Smoker - ACE inhibitor use - Respiratory infection treatment_A Treatment Arm A: Orvepitant (e.g., 30 mg QD) randomization->treatment_A treatment_B Treatment Arm B: Placebo QD randomization->treatment_B follow_up Follow-up Visits (e.g., Weeks 2, 4, 8, 12) treatment_A->follow_up treatment_B->follow_up assessments Assessments: - Leicester Cough Questionnaire (LCQ) - Cough Severity VAS - Urge-to-Cough VAS - 24-hr Cough Monitoring follow_up->assessments data_analysis Data Analysis assessments->data_analysis data_analysis->end

Illustrative Clinical Trial Workflow for Chronic Cough

Detailed Methodology for the Leicester Cough Questionnaire (LCQ):

The LCQ is a 19-item self-administered questionnaire assessing the impact of chronic cough on quality of life over the preceding two weeks. It is divided into three domains: physical (8 items), psychological (7 items), and social (4 items). Each item is scored on a 7-point Likert scale. The total score ranges from 3 to 21, with higher scores indicating a better quality of life.

Preclinical Model: Capsaicin-Induced Cough in Guinea Pigs

This model is used to assess the antitussive effects of compounds by inducing a cough reflex through the stimulation of sensory C-fibers in the airways.

Protocol:

  • Animal Model: Male Dunkin-Hartley guinea pigs are typically used.

  • Capsaicin Challenge: Conscious, unrestrained animals are placed in a whole-body plethysmography chamber. An aerosol of capsaicin solution (e.g., 30-60 µM in saline) is delivered into the chamber for a defined period (e.g., 5-10 minutes).

  • Cough Detection: Coughs are identified and counted based on the characteristic changes in airflow, pressure, and sound recorded by the plethysmography system.

  • Drug Administration: Orvepitant or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before the capsaicin challenge.

  • Outcome Measure: The number of coughs in the drug-treated group is compared to the vehicle-treated group to determine the antitussive effect.

In Vitro Assay: NK1 Receptor Binding Assay

This assay determines the affinity of a compound for the NK1 receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells stably transfected with the human NK1 receptor gene) are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled NK1 receptor ligand, such as [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P, is used.

  • Competition Binding: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (Orvepitant).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Neuronal Activity Marker: c-Fos Immunohistochemistry

The expression of the immediate-early gene c-fos is used as a marker for neuronal activation in response to noxious stimuli.

Protocol:

  • Animal Model and Stimulation: A noxious stimulus (e.g., subcutaneous injection of formalin into the hind paw of a rat) is administered to induce neuronal activation in the spinal cord.

  • Tissue Preparation: Two hours after stimulation, the animal is deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The spinal cord is dissected and post-fixed.

  • Immunohistochemistry: Spinal cord sections are incubated with a primary antibody against the c-Fos protein, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.

  • Visualization: The c-Fos positive nuclei are visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown-black stain.

  • Quantification: The number of c-Fos-immunoreactive neurons in specific laminae of the dorsal horn is counted under a microscope.

  • Drug Effect Assessment: To assess the effect of a drug like Orvepitant, it is administered prior to the noxious stimulus, and the number of c-Fos positive neurons is compared to a vehicle-treated group.

Conclusion

This compound, as a selective NK1 receptor antagonist, has demonstrated a clear mechanism of action in attenuating neuronal hypersensitivity by blocking the effects of Substance P. Clinical trials in chronic refractory cough have shown promising results in improving patient-reported outcomes, although the effect on objective cough frequency is more nuanced. The lack of efficacy in the RELIEVE 1 study for acute pruritus suggests that the therapeutic benefit of NK1 receptor antagonism may be more pronounced in chronic conditions characterized by central sensitization. The experimental protocols detailed in this guide provide a framework for the continued investigation of Orvepitant and other NK1 receptor antagonists in the context of neuronal hypersensitivity disorders. Further research is warranted to fully elucidate the therapeutic potential of this drug class in a range of debilitating conditions.

References

Preclinical Safety of Orvepitant Maleate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the publicly available preclinical safety data for Orvepitant Maleate. However, a thorough review of scientific literature and public regulatory documents reveals a significant lack of detailed, quantitative preclinical safety data. Much of the in-depth toxicological and pharmacokinetic data generated during drug development is proprietary and not publicly disclosed. Therefore, this guide will focus on the available information regarding the mechanism of action and the known signaling pathways of its target, the neurokinin-1 (NK-1) receptor, while acknowledging the absence of specific preclinical study results.

Introduction

Orvepitant is a neurokinin-1 (NK-1) receptor antagonist that has been investigated for the treatment of conditions such as chronic refractory cough and pruritus.[1][2] As an antagonist, Orvepitant blocks the action of Substance P (SP), the natural ligand for the NK-1 receptor.[1] The preclinical safety assessment of a new chemical entity like this compound is a critical component of the drug development process, involving a series of in vitro and in vivo studies to characterize its potential toxicities before administration to humans. These studies typically include single and repeat-dose toxicology, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and developmental toxicology.

While clinical studies have reported Orvepitant to be generally safe and well-tolerated in humans, this document will focus on the underlying preclinical data that forms the basis for such clinical safety assessments.[2][3]

Mechanism of Action: Targeting the Neurokinin-1 Receptor

Orvepitant exerts its pharmacological effect by selectively inhibiting the NK-1 receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) predominantly activated by the neuropeptide Substance P. The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events.

Neurokinin-1 (NK-1) Receptor Signaling Pathway

The activation of the NK-1 receptor by its endogenous ligand, Substance P, triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily Gαq/11. This initiates a series of downstream signaling events that mediate the physiological and pathological effects of Substance P. Orvepitant, as an antagonist, prevents the initiation of this cascade.

Below is a diagram illustrating the key signaling pathways activated upon NK-1 receptor stimulation.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor (GPCR) SP->NK1R Binds & Activates Orvepitant Orvepitant (Antagonist) Orvepitant->NK1R Blocks G_Protein Gαq/11 & Gβγ NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Cascades (e.g., MAPK/ERK) Ca2_release->Downstream PKC->Downstream Cellular_Response Cellular Responses (Neurotransmission, Inflammation, etc.) Downstream->Cellular_Response

NK-1 Receptor Signaling Pathway

Preclinical Safety Data

A comprehensive search of publicly available data did not yield specific quantitative results from preclinical safety studies of this compound. This includes data from the following standard preclinical assessments:

  • Acute, Sub-chronic, and Chronic Toxicology: No-Observed-Adverse-Effect Levels (NOAELs), Lowest-Observed-Adverse-Effect Levels (LOAELs), or LD50 values in relevant animal species (e.g., rodents and non-rodents) are not publicly available.

  • Safety Pharmacology: Specific studies evaluating the effects of Orvepitant on the central nervous, cardiovascular, and respiratory systems in animals have not been published in detail.

  • Pharmacokinetics (Animal): Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles, half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) in preclinical species are not available in the public domain.

  • Reproductive and Developmental Toxicology: The results of studies assessing the potential effects on fertility, embryonic development, and pre- and post-natal development are not publicly disclosed.

  • Genotoxicity: Information on the mutagenic and clastogenic potential of Orvepitant from standard battery of in vitro and in vivo assays is not available.

  • Carcinogenicity: The results of long-term carcinogenicity studies in rodents are not publicly available.

The absence of this data in the public domain is common for proprietary compounds under development by pharmaceutical companies.

Experimental Protocols

Due to the lack of publicly available preclinical studies, detailed experimental protocols for toxicology, safety pharmacology, and pharmacokinetic studies of this compound cannot be provided.

Conclusion

While this compound has been reported to be safe and well-tolerated in human clinical trials, detailed quantitative preclinical safety data and the corresponding experimental methodologies are not publicly available. The information presented in this technical guide is based on the known mechanism of action of Orvepitant as an NK-1 receptor antagonist and general principles of preclinical drug safety evaluation. Researchers and drug development professionals should be aware that a comprehensive preclinical safety profile, including detailed toxicology and pharmacokinetic data, has been established to support clinical development, but this information remains proprietary to the developing company. For definitive and detailed preclinical safety information, direct consultation of regulatory submission documents, if they become public, would be necessary.

References

Orvepitant Maleate: A Technical Guide to Target Validation in Respiratory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orvepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, has been investigated as a novel, non-opioid therapeutic for chronic cough, a significant symptom in various respiratory conditions. This technical guide provides an in-depth analysis of the target validation for Orvepitant Maleate in respiratory diseases, focusing on its mechanism of action, preclinical rationale, and clinical trial evidence. The core of this validation lies in the hypothesis that antagonizing the NK1 receptor can suppress the neuronal hypersensitivity underlying chronic cough. This document synthesizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways and trial designs to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Role of the NK1 Receptor in Respiratory Pathophysiology

The tachykinin peptide, Substance P (SP), is a key neurotransmitter released from sensory nerve endings in the airways.[1][2] Its binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is implicated in a cascade of events collectively known as neurogenic inflammation.[2] This process is characterized by vasodilation, plasma extravasation, and the recruitment of inflammatory cells, contributing to the pathophysiology of various respiratory diseases.[2] In the context of chronic cough, neuronal hypersensitivity is considered a key driver, and the SP/NK1 receptor pathway is believed to play a crucial role in this sensitization.[3] this compound is a brain-penetrant NK1 receptor antagonist designed to mitigate this neuronal hypersensitivity.

Preclinical Validation

While specific preclinical studies on Orvepitant in respiratory models are not extensively published in the public domain, the rationale for its development is built upon a strong foundation of pharmacological evidence for NK1 receptor antagonism in airway physiology.

In Vitro Pharmacology

Orvepitant has demonstrated high affinity and functional antagonism at the human NK1 receptor.

ParameterValueSpecies/SystemReference
Binding Affinity (pKi) 10.2Human NK1 Receptor
Functional Antagonism (pKB) 10.3Human NK1-CHO cells (Substance P-induced Ca2+ release)

Table 1: In Vitro Pharmacological Properties of Orvepitant.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals have demonstrated the systemic exposure of Orvepitant.

SpeciesOral Bioavailability (F)Plasma Clearance (Clp)Half-life (t1/2)Reference
Rat 17%29 mL/min/kg2.3 h
Dog 55%6 mL/min/kg6.1 h

Table 2: Preclinical Pharmacokinetic Parameters of Orvepitant.

Clinical Validation in Chronic Cough

The clinical development of Orvepitant has primarily focused on its efficacy and safety in patients with chronic refractory cough (CRC) and cough associated with idiopathic pulmonary fibrosis (IPF).

VOLCANO-1: Phase 2a Pilot Study in CRC

This open-label study provided the initial clinical evidence for Orvepitant's antitussive effect.

EndpointResultTimepointp-valueReference
Change from Baseline in Daytime Cough Frequency -18.9 coughs/h (26% reduction)Week 4< 0.001
Change from Baseline in Daytime Cough Frequency -27.0 coughs/h (38% reduction)Week 10.001
Change from Baseline in Daytime Cough Frequency -20.4 coughs/h (29% reduction)Week 8 (post-treatment)0.020
Cough Severity VAS Statistically significant improvementWeek 4Not reported
Cough-specific Quality of Life (LCQ) Statistically significant improvementWeek 4Not reported

Table 3: Efficacy Results from the VOLCANO-1 Study.

VOLCANO-2: Phase 2b Dose-Ranging Study in CRC

This larger, placebo-controlled trial aimed to identify the optimal dose of Orvepitant.

EndpointOrvepitant 30 mg vs. PlaceboTimepointp-valueReference
Awake Cough Frequency (Full Analysis Set) Not statistically significantWeek 12Not reported
Awake Cough Frequency (High-Frequency Coughers Subgroup) Near significant reduction (Geometric Mean Ratio: 0.71)Week 120.066
Leicester Cough Questionnaire (LCQ) Statistically significant improvement (1.6 point difference)Week 120.009
Cough Severity VAS Statistically significant improvement (9.0 mm difference)Week 120.034
Urge-to-Cough VAS Statistically significant improvement (11.8 mm difference)Week 120.005

Table 4: Key Efficacy Results from the VOLCANO-2 Study.

Safety and Tolerability: In the VOLCANO-2 study, the proportion of patients with adverse events was similar across all treatment groups (placebo 68.4%, Orvepitant 66.7% to 72.2%). Adverse events more commonly reported with the 30 mg dose of Orvepitant compared to placebo included headache (8.9% vs 5.1%) and dizziness (6.3% vs 1.3%).

Phase 2 Study in Idiopathic Pulmonary Fibrosis (IPF) Associated Cough

This study evaluated Orvepitant in a different patient population where chronic cough is a significant burden.

EndpointOrvepitant 30 mg vs. PlaceboOrvepitant 10 mg vs. PlaceboReference
Coughing Severity Score Statistically significant improvementNo significant difference
Cough Frequency Patient-reported reductionNo significant difference
Urge to Cough Patient-reported reductionNo significant difference
Health-Related Quality of Life Statistically significant improvementNo significant difference

Table 5: Efficacy Results from the Phase 2 Study in IPF-Associated Cough.

Safety and Tolerability: Orvepitant was found to be safe and well-tolerated in patients with IPF. There was no significant difference in the number of treatment-related adverse events between Orvepitant and placebo.

Experimental Protocols

Objective Cough Frequency Monitoring
  • Device: VitaloJAK™ Ambulatory Cough Monitor.

  • Methodology: This non-invasive, battery-operated device acquires, records, and stores ambulatory cough sounds from patients for up to 24 hours. The system utilizes a semi-automated analysis process. An algorithm first removes non-cough data, significantly reducing the file size. Trained analysts then identify and count every cough instance from the condensed recordings. The system has a reported median sensitivity of >99%.

Patient-Reported Outcome Measures
  • Leicester Cough Questionnaire (LCQ):

    • Description: A 19-item, self-administered questionnaire assessing the impact of chronic cough on a patient's quality of life across three domains: physical, psychological, and social.

    • Scoring: Each item is rated on a 7-point Likert scale. The total score ranges from 3 to 21, with higher scores indicating a better quality of life.

  • Cough Severity Visual Analogue Scale (VAS):

    • Description: A 100-mm horizontal line where patients mark their perceived cough severity. The anchors are typically "no cough" at 0 mm and "worst imaginable cough" at 100 mm.

    • Instructions: Patients are instructed to mark the line at the point that best represents the severity of their cough over a specified recall period (e.g., the last 24 hours).

  • Urge-to-Cough Visual Analogue Scale (VAS):

    • Description: Similar to the cough severity VAS, this is a 100-mm line for patients to rate the intensity of their urge to cough.

    • Instructions: Patients mark the line to indicate the strength of their urge to cough, with anchors such as "no urge to cough" and "overwhelming urge to cough."

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway in Airway Inflammation

NK1_Signaling_Pathway SP Substance P NK1R NK1 Receptor (G-protein coupled) SP->NK1R Binds Gq Gq protein NK1R->Gq Activates PI3K_AKT PI3K/AKT Pathway NK1R->PI3K_AKT Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neurogenic_Inflammation Neurogenic Inflammation (Vasodilation, Plasma Extravasation, Neutrophil Adhesion) Ca_release->Neurogenic_Inflammation NFkB NF-κB Activation PKC->NFkB PI3K_AKT->NFkB ProInflammatory Pro-inflammatory Cytokine Release (IL-1, IL-6, TNF-α) NFkB->ProInflammatory Leads to ProInflammatory->Neurogenic_Inflammation Cough_Hypersensitivity Cough Reflex Hypersensitivity Neurogenic_Inflammation->Cough_Hypersensitivity Orvepitant Orvepitant Orvepitant->NK1R Antagonizes

Caption: NK1 Receptor Signaling Cascade in Airway Inflammation.

Orvepitant Clinical Trial Workflow for Chronic Cough

Clinical_Trial_Workflow Screening Screening Period (Patient Eligibility) Randomization Randomization Screening->Randomization Placebo Placebo Group Randomization->Placebo Orvepitant_10 Orvepitant 10mg Randomization->Orvepitant_10 Orvepitant_20 Orvepitant 20mg Randomization->Orvepitant_20 Orvepitant_30 Orvepitant 30mg Randomization->Orvepitant_30 Treatment Treatment Period (e.g., 12 weeks) Placebo->Treatment Orvepitant_10->Treatment Orvepitant_20->Treatment Orvepitant_30->Treatment Endpoint_Assessment Endpoint Assessment Treatment->Endpoint_Assessment Primary_Endpoint Primary Endpoint: Awake Cough Frequency (VitaloJAK™) Endpoint_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Leicester Cough Questionnaire (LCQ) - Cough Severity VAS - Urge-to-Cough VAS Endpoint_Assessment->Secondary_Endpoints Data_Analysis Data Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis

Caption: Generalized Workflow of Orvepitant Phase 2b Clinical Trial.

Logical Framework for Orvepitant Target Validation

Target_Validation_Framework Hypothesis Hypothesis: NK1 receptor antagonism reduces cough neuronal hypersensitivity Preclinical Preclinical Evidence Hypothesis->Preclinical In_Vitro In Vitro Studies: - High binding affinity (pKi) - Functional antagonism (pKB) Preclinical->In_Vitro In_Vivo In Vivo Models (Rationale): - NK1 antagonists reduce neurogenic inflammation Preclinical->In_Vivo Phase2a Phase 2a (VOLCANO-1): Proof of Concept Preclinical->Phase2a Informs Phase2a_Results Results: - Significant reduction in objective cough frequency - Improved patient-reported outcomes Phase2a->Phase2a_Results Phase2b Phase 2b (VOLCANO-2): Dose Ranging & Confirmation Phase2a_Results->Phase2b Supports IPF_Study Phase 2 (IPF Cough): Expansion to New Population Phase2a_Results->IPF_Study Supports Phase2b_Results Results: - Significant improvement in patient- reported outcomes (30mg) - Trend in objective cough frequency in high-frequency coughers Phase2b->Phase2b_Results Validation Target Validation Phase2b_Results->Validation Contributes to IPF_Results Results: - Significant improvement in patient- reported outcomes (30mg) IPF_Study->IPF_Results IPF_Results->Validation Contributes to

Caption: Logical Framework for NK1 Receptor Target Validation with Orvepitant.

Conclusion

The target validation of this compound in respiratory diseases, particularly chronic cough, is supported by a robust body of clinical evidence. While detailed preclinical studies in respiratory models are not widely published, the potent and selective antagonism of the NK1 receptor by Orvepitant, combined with the well-established role of the Substance P/NK1 pathway in neurogenic inflammation and cough hypersensitivity, provides a strong scientific rationale. Clinical trials have consistently demonstrated that Orvepitant, particularly at a 30 mg once-daily dose, significantly improves patient-reported outcomes related to cough severity, urge to cough, and quality of life in patients with chronic refractory cough and idiopathic pulmonary fibrosis. Although the effect on objective cough frequency has been less consistent, the positive impact on the subjective burden of cough provides compelling evidence for the validity of the NK1 receptor as a therapeutic target in these conditions. Further research may be warranted to explore the full potential of Orvepitant in respiratory medicine.

References

The Anxiolytic Potential of Neurokinin-1 Receptor Antagonism: A Technical Guide Focused on Orvepitant Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data from preclinical or clinical studies specifically investigating the anxiolytic-like activity of Orvepitant Maleate is limited. This document provides a comprehensive overview of the anxiolytic potential of the broader class of Neurokinin-1 (NK1) receptor antagonists, drawing on data from other compounds in this class to infer the potential mechanisms and effects of this compound.

Executive Summary

Anxiety disorders represent a significant global health burden, and there is a continuous search for novel therapeutic agents with improved efficacy and tolerability. The neuropeptide Substance P (SP) and its high-affinity receptor, the Neurokinin-1 (NK1) receptor, have emerged as a promising target for the development of anxiolytic drugs. This compound is a potent and selective NK1 receptor antagonist currently under investigation primarily for chronic cough. However, its mechanism of action strongly suggests a potential role in modulating anxiety and stress-related behaviors. This technical guide summarizes the preclinical and clinical evidence for the anxiolytic-like activity of NK1 receptor antagonists, providing a framework for understanding the potential of this compound in this therapeutic area.

The Substance P/NK1 Receptor System in Anxiety

The Substance P/NK1 receptor system is densely expressed in key brain regions involved in the regulation of fear, anxiety, and stress responses, including the amygdala, hippocampus, hypothalamus, and prefrontal cortex. Substance P, released under stressful conditions, acts on NK1 receptors to mediate a range of physiological and behavioral responses associated with anxiety. Blockade of the NK1 receptor is therefore hypothesized to produce anxiolytic effects by attenuating the downstream signaling cascades initiated by Substance P.[1][2]

Signaling Pathway

The binding of Substance P to the G-protein coupled NK1 receptor initiates a cascade of intracellular events, primarily through the activation of phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events ultimately modulate neuronal excitability and neurotransmitter release.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Mobilization IP3->Ca Induces PKC Protein Kinase C DAG->PKC Activates Neuronal_Effects Modulation of Neuronal Excitability and Neurotransmitter Release Ca->Neuronal_Effects PKC->Neuronal_Effects

Figure 1: Simplified NK1 Receptor Signaling Pathway.

Preclinical Evidence for Anxiolytic-Like Activity of NK1 Receptor Antagonists

A substantial body of preclinical research using various animal models of anxiety has demonstrated the anxiolytic-like effects of NK1 receptor antagonists. These models are designed to assess behaviors that are analogous to human anxiety symptoms.

Experimental Workflow for Preclinical Anxiety Studies

A typical workflow for evaluating the anxiolytic potential of a novel compound like an NK1 receptor antagonist in preclinical models is depicted below.

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis and Interpretation Animal_Model Selection of Animal Model (e.g., Rats, Mice) Acclimatization Animal Acclimatization Animal_Model->Acclimatization Drug_Prep Drug Preparation and Dosing Regimen Drug_Admin Drug Administration (e.g., i.p., p.o.) Drug_Prep->Drug_Admin Behavioral_Apparatus Behavioral Test Apparatus (e.g., Elevated Plus Maze) Behavioral_Test Behavioral Testing Behavioral_Apparatus->Behavioral_Test Acclimatization->Drug_Admin Drug_Admin->Behavioral_Test Data_Collection Data Collection (Automated or Manual Scoring) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Figure 2: General Experimental Workflow for Preclinical Anxiety Studies.

Key Preclinical Models and Findings

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms elevated from the ground. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.

  • Subjects: Typically rats or mice.

  • Procedure: Animals are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into each arm are recorded.

  • Measures: Primary measures include the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these measures is indicative of an anxiolytic effect.

CompoundSpeciesDoseRouteKey Finding
GR-205171 Gerbil0.3, 1.0, 5.0 mg/kgi.p.Significant increase in the percentage of open arm entries at all doses.[3]

This test assesses the social behavior of rodents, which is often reduced in anxiogenic states. Anxiolytic drugs tend to increase the time spent in active social interaction between two unfamiliar animals.

Experimental Protocol:

  • Apparatus: A novel, brightly lit open field arena.

  • Subjects: Pairs of unfamiliar rats or mice.

  • Procedure: A pair of animals is placed in the arena, and their social behaviors (e.g., sniffing, grooming, following) are observed for a defined period.

  • Measures: The primary measure is the total time spent in active social interaction. An increase in interaction time suggests an anxiolytic effect.

CompoundSpeciesDoseRouteKey Finding
CGP 49823 Rat3, 10, 30 mg/kgp.o.Significant anxiolytic effects in high-light and low-light unfamiliar conditions.[4]

This model assesses fear and anxiety by measuring the potentiation of the acoustic startle reflex in an environment previously associated with an aversive stimulus (e.g., footshock).

Experimental Protocol:

  • Apparatus: A startle response system within a conditioning chamber.

  • Subjects: Typically rats or gerbils.

  • Procedure: Animals are first conditioned by pairing a neutral context with an aversive stimulus. Later, the acoustic startle response is measured in the same context.

  • Measures: Anxiolytic compounds are expected to reduce the potentiation of the startle response in the fear-conditioned context.

CompoundSpeciesDoseRouteKey Finding
GR-205171 Gerbil0.3, 1.0, 5.0 mg/kgi.p.Significantly attenuated contextual fear-potentiated startle at all doses.[3]

Clinical Evidence for Anxiolytic Effects of NK1 Receptor Antagonists

While the development of several NK1 receptor antagonists for anxiety and depression has faced challenges, some clinical studies have provided proof-of-concept for their anxiolytic potential in humans.

Human Anxiety Models

Inhalation of a mixture of CO2 and air can induce anxiety and panic-like symptoms in susceptible individuals. This model is used to evaluate the efficacy of anxiolytic drugs.

Experimental Protocol:

  • Subjects: Healthy volunteers or patients with anxiety disorders.

  • Procedure: Subjects inhale a fixed concentration of CO2 (e.g., 7.5%) for a specific duration.

  • Measures: Subjective anxiety is typically assessed using rating scales such as the Visual Analogue Scale for Anxiety (VAS-A).

CompoundPopulationDoseKey Finding
Vestipitant Healthy Volunteers15 mgSignificant reduction in anxiety assessed on the VAS-A scale compared to placebo during a 7% CO2 challenge.
Clinical Trials in Anxiety Disorders

Clinical trials of NK1 receptor antagonists in patients with diagnosed anxiety disorders have yielded mixed results. While some early-phase studies showed promise, larger trials have not consistently demonstrated efficacy. For instance, Casopitant was in Phase II trials for anxiety, but this indication was later discontinued.

This compound: Anxiolytic Potential

As a potent, brain-penetrant NK1 receptor antagonist, this compound possesses the pharmacological properties necessary to exert anxiolytic-like effects. Although direct evidence from anxiety-specific studies is not available, its mechanism of action aligns with the established role of the SP/NK1 system in anxiety. The preclinical and clinical findings with other NK1 receptor antagonists provide a strong rationale for investigating the anxiolytic potential of this compound. Future research, including preclinical studies in validated animal models of anxiety and potentially as secondary outcome measures in ongoing or future clinical trials, would be necessary to elucidate the specific anxiolytic profile of this compound.

Conclusion

The antagonism of the NK1 receptor remains a compelling target for the development of novel anxiolytic therapies. Preclinical studies with various NK1 receptor antagonists have consistently demonstrated anxiolytic-like activity across multiple behavioral paradigms. While clinical translation has been challenging, some human studies have supported the anxiolytic potential of this drug class. Based on its pharmacological profile as a potent NK1 receptor antagonist, this compound holds promise as a potential therapeutic for anxiety-related disorders. However, dedicated preclinical and clinical investigations are required to formally evaluate this hypothesis and establish its efficacy and safety in this indication.

References

Methodological & Application

Orvepitant Maleate: Application Notes and Protocols for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant (formerly GW823296) is a potent and selective, brain-penetrant, non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1][2][3] The NK-1 receptor's endogenous ligand, Substance P, is a neuropeptide implicated in the pathophysiology of various conditions, including neurogenic inflammation, pain, depression, and emesis.[4][5] Notably, Substance P and the NK-1 receptor are involved in the central and peripheral pathways of the cough reflex. Orvepitant's mechanism of action, centered on blocking the effects of Substance P, has positioned it as a novel therapeutic candidate for chronic refractory cough and cough associated with idiopathic pulmonary fibrosis (IPF).

These application notes provide a comprehensive overview of the experimental design protocols for the preclinical and clinical evaluation of Orvepitant Maleate, intended to guide researchers in the continued investigation of this compound.

Mechanism of Action: NK-1 Receptor Antagonism

Orvepitant exerts its pharmacological effects by competitively binding to and inhibiting the NK-1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK-1 receptor typically initiates a signaling cascade that leads to neuronal excitation and the physiological responses associated with cough. Orvepitant blocks this interaction, thereby attenuating the downstream signaling pathways.

Signaling Pathway

The binding of Substance P to the NK-1 receptor activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC). PKC can then phosphorylate various downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, ultimately leading to the modulation of gene expression and neuronal activity that contributes to the cough reflex.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK-1 Receptor Substance_P->NK1R Binds & Activates Orvepitant Orvepitant Orvepitant->NK1R Binds & Inhibits Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates Neuronal_Excitation Neuronal Excitation & Cough Reflex MAPK_Cascade->Neuronal_Excitation Leads to

Caption: Orvepitant's antagonism of the NK-1 receptor signaling pathway.

Preclinical Experimental Protocols

In Vitro Assays

1. NK-1 Receptor Binding Assay

This protocol determines the binding affinity of Orvepitant for the NK-1 receptor.

  • Objective: To quantify the inhibitory constant (Ki) of Orvepitant at the human NK-1 receptor.

  • Materials:

    • CHO-K1 cells stably expressing the human NK-1 receptor.

    • Radioligand: [³H]-Substance P.

    • Non-specific binding control: High concentration of unlabeled Substance P.

    • Test compound: this compound at various concentrations.

    • Assay buffer.

    • Scintillation fluid and counter.

  • Protocol:

    • Prepare membranes from CHO-NK1 cells.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Substance P and varying concentrations of this compound.

    • For determining non-specific binding, incubate membranes with [³H]-Substance P and a saturating concentration of unlabeled Substance P.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each Orvepitant concentration and determine the IC50 value (concentration of Orvepitant that inhibits 50% of specific [³H]-Substance P binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. Functional Cell-Based Assay (Calcium Mobilization)

This protocol assesses the functional antagonism of Orvepitant at the NK-1 receptor.

  • Objective: To determine the potency of Orvepitant in inhibiting Substance P-induced intracellular calcium mobilization.

  • Materials:

    • CHO-K1 cells stably expressing the human NK-1 receptor and a calcium-sensitive fluorescent dye (e.g., aequorin).

    • Substance P (agonist).

    • This compound at various concentrations.

    • Assay buffer.

    • Luminometer or fluorescence plate reader.

  • Protocol:

    • Plate the engineered CHO-NK1 cells in a 96-well plate and allow them to attach.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period.

    • Stimulate the cells with a fixed concentration of Substance P (typically the EC80 concentration).

    • Immediately measure the resulting luminescence or fluorescence signal, which corresponds to the intracellular calcium concentration.

    • Generate dose-response curves for Orvepitant's inhibition of the Substance P response.

    • Calculate the IC50 value, representing the concentration of Orvepitant that inhibits 50% of the maximum Substance P-induced calcium mobilization.

In Vivo Animal Models

1. Tussive Challenge Model (Guinea Pig)

This protocol evaluates the antitussive efficacy of Orvepitant in a standard animal model of cough.

  • Objective: To assess the ability of Orvepitant to reduce cough frequency induced by a chemical tussive agent.

  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Materials:

    • This compound formulated for oral or other appropriate route of administration.

    • Vehicle control.

    • Tussive agent: Capsaicin or citric acid solution for aerosolization.

    • Whole-body plethysmography chamber equipped with a microphone and pneumotachograph to record cough sounds and respiratory patterns.

  • Protocol:

    • Acclimatize guinea pigs to the plethysmography chambers.

    • Administer this compound or vehicle control at desired doses and pretreatment times.

    • Place the animals in the plethysmography chambers.

    • Expose the animals to an aerosol of the tussive agent (e.g., capsaicin) for a fixed duration.

    • Record the number of coughs during and immediately after the exposure period.

    • Analyze the data to compare the cough frequency between the Orvepitant-treated and vehicle-treated groups.

    • Calculate the percentage inhibition of cough for each dose of Orvepitant.

In_Vivo_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimatize Acclimatize Guinea Pigs to Plethysmography Chambers Dosing Administer Orvepitant or Vehicle Control Acclimatize->Dosing Placement Place Animals in Plethysmography Chambers Dosing->Placement Challenge Expose to Aerosolized Tussive Agent (e.g., Capsaicin) Placement->Challenge Recording Record Coughs and Respiratory Patterns Challenge->Recording Quantify Quantify Cough Frequency Recording->Quantify Compare Compare Treatment vs. Vehicle Groups Quantify->Compare Calculate Calculate % Inhibition Compare->Calculate

Caption: Workflow for the in vivo tussive challenge model.

Clinical Trial Design Protocols

The clinical development of Orvepitant has focused on its efficacy and safety in patients with chronic cough. The following protocols are based on completed and ongoing clinical trials.

Phase 2b Dose-Ranging Study (VOLCANO-2)
  • Objective: To evaluate the efficacy, safety, and tolerability of different doses of Orvepitant in treating refractory chronic cough.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adults with chronic refractory cough.

  • Intervention Arms:

    • This compound 10 mg once daily

    • This compound 20 mg once daily

    • This compound 30 mg once daily

    • Placebo once daily

  • Duration: 12-week double-blind treatment period.

  • Key Efficacy Endpoints:

    • Primary: Change from baseline in 24-hour cough frequency.

    • Secondary:

      • Change from baseline in the Leicester Cough Questionnaire (LCQ) total score.

      • Change from baseline in cough severity Visual Analog Scale (VAS).

      • Change from baseline in urge-to-cough VAS.

  • Data Collection: Cough frequency measured using an ambulatory cough monitor. Patient-reported outcomes (LCQ, VAS) collected at baseline and subsequent study visits.

Phase 2 Crossover Study in IPF (IPF-COMFORT)
  • Objective: To evaluate the efficacy and safety of Orvepitant for chronic cough in patients with Idiopathic Pulmonary Fibrosis (IPF).

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, 2-period crossover study.

  • Patient Population: Male and female subjects aged 40 years or older with a diagnosis of IPF and chronic cough.

  • Intervention Cohorts:

    • Cohort 1: Orvepitant 30 mg once daily vs. Placebo.

    • Cohort 2: Orvepitant 10 mg once daily vs. Placebo.

  • Study Periods:

    • Two 4-week treatment periods (receiving Orvepitant in one and placebo in the other, in random order).

    • A 3-week washout period between treatments.

  • Key Efficacy Endpoints:

    • Change in cough severity and frequency measured by patient-reported daily diaries and rating scales.

    • Objective cough frequency measured by a cough monitor worn for 24-hour periods.

    • Questionnaires on cough and general well-being completed at clinic visits.

Data Presentation

Preclinical Data (Illustrative)
Assay TypeParameterThis compound
NK-1 Receptor Binding Ki (nM)Value
Functional Assay IC50 (nM)Value
Guinea Pig Tussive Model ED50 (mg/kg)Value

Note: Specific preclinical quantitative data for Orvepitant is not publicly available and would be determined through the execution of the protocols described above.

Clinical Efficacy Data

VOLCANO-1 (Phase 2a Pilot Study)

Outcome MeasureBaseline (Mean)Change from Baseline at Week 4p-value
Daytime Cough Frequency (coughs/h) 71.4-18.9 (26% reduction)< 0.001

VOLCANO-2 (Phase 2b Study) - 30 mg Dose

Outcome MeasureImprovement vs. Placebo at Week 12p-value
Leicester Cough Questionnaire Statistically Significant & Clinically Relevant0.009
Cough Severity VAS Statistically Significant & Clinically Relevant0.034
Urge-to-Cough VAS Statistically Significant & Clinically Relevant0.005

IPF-COMFORT (Phase 2 Study) - 30 mg Dose

Outcome MeasureResult vs. Placebo
Coughing Severity Scores (Rating Scale) Lower (better) scores
Cough Frequency (Patient Reported) Reduced
Urge to Cough (Patient Reported) Reduced
Health-Related Quality of Life Improved

Note: The 10 mg dose of Orvepitant did not show a significant benefit over placebo in the IPF-COMFORT study.

References

Orvepitant Maleate In Vivo Study Methodology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant maleate is a potent and selective neurokinin-1 (NK-1) receptor antagonist that has been investigated for the treatment of conditions characterized by neuronal hypersensitivity, such as chronic cough and pruritus.[1] As a brain-penetrant molecule, it is designed to act on central neural pathways that mediate these symptoms.[1][2] This document provides a detailed overview of the in vivo study methodologies that have been and can be employed to evaluate the efficacy, mechanism of action, and pharmacokinetic profile of this compound. The protocols and data presented are compiled from publicly available clinical trial information and established preclinical models for antitussive drug development.

Preclinical In Vivo Study Protocols

Preclinical in vivo studies are essential for establishing the initial efficacy, safety, and pharmacokinetic profile of a drug candidate before it proceeds to human clinical trials. For an antitussive agent like Orvepitant, the guinea pig is a commonly used animal model due to its well-characterized cough reflex.

Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard for evaluating the efficacy of potential antitussive drugs.

Objective: To assess the dose-dependent antitussive effect of this compound on citric acid-induced cough in guinea pigs.

Experimental Protocol:

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are used. Animals are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 30 mg/kg) at a specified time (e.g., 60 minutes) before the citric acid challenge. A vehicle control group receives the vehicle alone.

  • Cough Induction: Conscious and unrestrained guinea pigs are individually placed in a whole-body plethysmograph chamber. After a brief acclimatization period, they are exposed to an aerosolized solution of citric acid (e.g., 0.4 M in saline) for a fixed duration (e.g., 10 minutes) using an ultrasonic nebulizer.

  • Data Acquisition: The number of coughs is detected and recorded using a specialized data acquisition system that measures the characteristic changes in airflow and pressure within the plethysmograph. Coughs are distinguished from sneezes and other respiratory events based on their acoustic and pressure signatures.

  • Data Analysis: The total number of coughs during the exposure period is counted. The percentage inhibition of the cough response is calculated for each dose group relative to the vehicle control group. An ED50 (the dose that produces 50% of the maximal effect) can be determined from the dose-response curve.

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Mean Number of Coughs (± SEM)% Inhibition of Cough
Vehicle Control-35 ± 40%
This compound125 ± 328.6%
This compound318 ± 248.6%
This compound1010 ± 271.4%
This compound305 ± 185.7%

Note: The data in this table are representative and intended for illustrative purposes.

Central Nervous System (CNS) Penetration Study in Rodents

Given that Orvepitant's mechanism of action involves central neural pathways, assessing its ability to cross the blood-brain barrier is critical.

Objective: To determine the brain-to-plasma concentration ratio of this compound in rats.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used.

  • Drug Administration: A single dose of this compound (e.g., 10 mg/kg) is administered intravenously (i.v.) or orally (p.o.).

  • Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised and rinsed with cold saline.

  • Sample Processing: Blood samples are centrifuged to obtain plasma. Brain tissue is homogenized in a suitable buffer.

  • Bioanalysis: The concentrations of this compound in plasma and brain homogenates are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point. The unbound brain-to-plasma concentration ratio (Kp,uu) can also be determined by measuring the unbound fraction of the drug in both brain and plasma.

Data Presentation:

Time (hours)Mean Plasma Concentration (ng/mL ± SEM)Mean Brain Concentration (ng/g ± SEM)Brain/Plasma Ratio (Kp)
0.5520 ± 45416 ± 380.8
1410 ± 32369 ± 290.9
2250 ± 21250 ± 221.0
4120 ± 15132 ± 161.1
850 ± 860 ± 91.2
2410 ± 315 ± 41.5

Note: The data in this table are representative and intended for illustrative purposes.

Clinical In Vivo Study Protocols

Clinical trials in human subjects are the definitive step in evaluating the safety and efficacy of a new drug. This compound has been investigated in Phase 2 clinical trials for chronic refractory cough and cough associated with idiopathic pulmonary fibrosis (IPF).

Phase 2 Study in Chronic Refractory Cough (VOLCANO-1 & VOLCANO-2)

Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with chronic refractory cough.[3][4]

Experimental Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.

  • Patient Population: Adult patients with a diagnosis of chronic refractory cough (cough lasting > 8 weeks with no identifiable underlying cause) and a baseline cough frequency above a certain threshold (e.g., >10 coughs/hour).

  • Treatment: Patients are randomized to receive this compound (e.g., 10 mg, 20 mg, or 30 mg) or a matching placebo, administered orally once daily for a specified treatment period (e.g., 4 to 12 weeks). In a crossover design, patients receive both active treatment and placebo in a randomized sequence, separated by a washout period.

  • Primary Endpoint: The primary measure of efficacy is typically the change from baseline in objective 24-hour cough frequency, as measured by an ambulatory cough monitor.

  • Secondary Endpoints:

    • Change in cough severity, measured using a Visual Analogue Scale (VAS).

    • Change in urge-to-cough, also measured using a VAS.

    • Change in cough-specific quality of life, assessed using a validated questionnaire such as the Leicester Cough Questionnaire (LCQ).

    • Global ratings of change for cough frequency and severity.

    • Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

Data Presentation:

Table 3: Efficacy of this compound (30 mg) in Chronic Refractory Cough (VOLCANO-1 Study)

EndpointBaseline (Mean)Change from Baseline at Week 4
Daytime Cough Frequency (coughs/h)71.4-18.9 (26% reduction)

Table 4: Patient-Reported Outcomes in Chronic Refractory Cough (VOLCANO-2 Study)

Outcome MeasureOrvepitant 30 mg vs. Placebo (p-value)
Leicester Cough Questionnaire (LCQ)p = 0.009
Cough Severity VASp = 0.034
Urge-to-Cough VASp = 0.005
Phase 2 Study in Cough Associated with Idiopathic Pulmonary Fibrosis (IPF)

Objective: To evaluate the efficacy and safety of this compound for the treatment of chronic cough in patients with IPF.

Experimental Protocol:

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, 2-period crossover study.

  • Patient Population: Patients with a confirmed diagnosis of IPF and a troublesome chronic cough.

  • Treatment: Patients are randomized to one of two cohorts to receive either this compound (10 mg or 30 mg) or a matching placebo orally once daily for 4 weeks. Following a 3-week washout period, patients are crossed over to the alternate treatment for another 4 weeks.

  • Primary Endpoint: The primary endpoint is the change from baseline in cough severity as measured by a daily cough severity VAS.

  • Secondary Endpoints:

    • Change in objective cough frequency.

    • Change in cough-specific quality of life (LCQ).

    • Change in urge-to-cough VAS.

    • Safety and tolerability assessments.

Data Presentation:

Table 5: Efficacy of this compound in IPF-Associated Cough

Treatment GroupChange in Cough Severity VAS from Baseline (Mean)
Placebo-0.5
This compound 10 mg-0.6
This compound 30 mg-1.5

Note: The data in this table are representative and based on the trends observed in clinical trials.

Signaling Pathways and Experimental Workflows

Orvepitant's Mechanism of Action in Cough Suppression

Orvepitant is a neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in neurogenic inflammation and the transmission of sensory information, including the cough reflex. The cough reflex is initiated by the activation of sensory nerves in the airways, which transmit signals via the vagus nerve to the cough center in the brainstem. Substance P and its NK-1 receptor are implicated in the sensitization of these neural pathways. By blocking the NK-1 receptor, Orvepitant is thought to reduce the excitability of the cough reflex arc, thereby decreasing cough frequency and the urge to cough.

Orvepitant_Mechanism_of_Action cluster_airway Airway cluster_brainstem Brainstem (Cough Center) Irritant Irritant Sensory_Nerve Sensory Nerve (Vagal Afferent) Irritant->Sensory_Nerve Activation Substance_P Substance_P Sensory_Nerve->Substance_P Signal to Brainstem NK1_Receptor NK-1 Receptor Substance_P->NK1_Receptor Binds to Cough_Signal Cough Signal Transmission NK1_Receptor->Cough_Signal Initiates Orvepitant Orvepitant Orvepitant->NK1_Receptor Blocks Cough_Reflex Cough_Reflex Cough_Signal->Cough_Reflex Results in

Caption: Orvepitant blocks the NK-1 receptor in the brainstem, inhibiting the cough reflex.

Experimental Workflow for Preclinical Antitussive Study

The following diagram illustrates the typical workflow for a preclinical in vivo study to evaluate the antitussive efficacy of a compound like this compound.

Preclinical_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Guinea Pigs) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Administration Drug Administration (Orvepitant or Vehicle) Randomization->Drug_Administration Plethysmograph_Acclimatization Acclimatization in Plethysmograph Chamber Drug_Administration->Plethysmograph_Acclimatization Tussive_Challenge Tussive Challenge (e.g., Citric Acid Aerosol) Plethysmograph_Acclimatization->Tussive_Challenge Data_Acquisition Data Acquisition (Cough Counting) Tussive_Challenge->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, ED50) Data_Acquisition->Data_Analysis Results_Reporting Results Reporting Data_Analysis->Results_Reporting Crossover_Study_Design cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 Patient_Recruitment Patient Recruitment & Screening Randomization Randomization Patient_Recruitment->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Orvepitant_A This compound Group_A->Orvepitant_A Placebo_B Placebo Group_B->Placebo_B Washout Washout Period Orvepitant_A->Washout Placebo_B->Washout Placebo_A Placebo Washout->Placebo_A Orvepitant_B This compound Washout->Orvepitant_B Data_Analysis Data Analysis (Comparison of Treatments) Placebo_A->Data_Analysis Orvepitant_B->Data_Analysis

References

Application Notes and Protocols for Orvepitant Maleate in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant Maleate (also known as GW823296) is a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1][2][3] The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain, inflammation, emesis, and mood disorders. As such, this compound is a valuable tool for preclinical research in rodent models to investigate the role of the NK-1 receptor in these conditions and to evaluate its therapeutic potential.

These application notes provide a comprehensive guide to the calculation of dosages, administration protocols, and relevant experimental considerations for the use of this compound in rodent models. Due to the limited publicly available preclinical data specifically for this compound, the dosage recommendations are extrapolated from data on other NK-1 receptor antagonists and general principles of interspecies dose scaling. Therefore, it is imperative that researchers conduct initial dose-ranging studies to determine the optimal dose for their specific animal model and experimental paradigm.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively binding to and blocking the NK-1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. This antagonism inhibits the downstream signaling cascade initiated by Substance P, which is involved in neurotransmission and inflammatory processes.

NK1_Receptor_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cellular Response SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca2->Neuronal_Excitation PKC->Neuronal_Excitation Inflammation Inflammation PKC->Inflammation Orvepitant Orvepitant Maleate Orvepitant->NK1R Blocks Pain_Transmission Pain Transmission Neuronal_Excitation->Pain_Transmission

Figure 1: Simplified signaling pathway of the NK-1 receptor and the inhibitory action of this compound.

Dosage Calculation for Rodent Models

Direct, peer-reviewed data on the effective dose of this compound in rodent models is scarce. Therefore, initial dosage selection should be guided by data from other NK-1 receptor antagonists and the principles of interspecies allometric scaling.

Allometric Scaling from Human Dose

A common method for estimating a starting dose in animals is to convert the human therapeutic dose based on body surface area (BSA). Clinical trials have investigated Orvepitant at doses of 30-60 mg/day in humans for conditions like depression and chronic cough.[1][4]

The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose, and can be rearranged to estimate an animal dose from a human dose:

Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Where Km is a conversion factor.

Table 1: Km Factors for Dose Conversion Between Species

SpeciesBody Weight (kg)Km Factor
Human6037
Rat0.156
Mouse0.023

Source: Adapted from FDA guidance documents.

Example Calculation for a Rat (from a 30 mg human dose):

  • Human dose in mg/kg: 30 mg / 60 kg = 0.5 mg/kg

  • Rat Dose (mg/kg): 0.5 mg/kg * (37 / 6) ≈ 3.08 mg/kg

Example Calculation for a Mouse (from a 30 mg human dose):

  • Human dose in mg/kg: 30 mg / 60 kg = 0.5 mg/kg

  • Mouse Dose (mg/kg): 0.5 mg/kg * (37 / 3) ≈ 6.17 mg/kg

Dosing Information from Other NK-1 Receptor Antagonists in Rodents

Studies on other NK-1 receptor antagonists, such as aprepitant, can provide a useful reference range.

Table 2: Reported Dosages of Other NK-1 Receptor Antagonists in Rodent Models

CompoundSpeciesDose Range (mg/kg)RouteApplication
AprepitantRat50i.p.Intra-abdominal adhesions
AprepitantMouse80-Hepatoblastoma xenograft
L-733,060Mouse--Osteosarcoma preclinical model
L-822429Rat30-Stress-induced reinstatement of alcohol seeking

Note: The specific route of administration for all listed studies was not always available in the initial search results.

Recommended Starting Dose Range

Based on the calculations and comparative data, a starting dose-ranging study for this compound in rodents is recommended.

Table 3: Recommended Starting Dose Ranges for this compound in Rodent Models

SpeciesRecommended Starting Dose Range (mg/kg)
Rat1 - 10 mg/kg
Mouse3 - 20 mg/kg

It is critical to perform a dose-response study to determine the optimal dose for the specific model and desired pharmacological effect.

Experimental Protocols

Formulation and Administration

The formulation of this compound will depend on the route of administration. For oral administration, it can be suspended in a vehicle such as 0.5% methylcellulose or 1% carboxymethylcellulose (CMC) in water. For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, it should be dissolved in a suitable vehicle, such as saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline. It is essential to establish the stability and solubility of this compound in the chosen vehicle.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Dose_Calc Dose Calculation Formulation Formulation in Vehicle Dose_Calc->Formulation Oral Oral Gavage Formulation->Oral IP Intraperitoneal Injection Formulation->IP SC Subcutaneous Injection Formulation->SC Behavioral Behavioral Assays Oral->Behavioral PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Oral->PK_PD IP->Behavioral IP->PK_PD SC->Behavioral SC->PK_PD Target Target Engagement PK_PD->Target

Figure 2: General experimental workflow for in vivo studies with this compound.

Protocol for Oral Gavage in Rats:

  • Animal Handling: Acclimatize rats to handling and the gavage procedure for several days before the experiment to minimize stress.

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. Ensure the concentration allows for an appropriate administration volume (typically 1-5 mL/kg for rats).

  • Administration:

    • Gently restrain the rat.

    • Insert a ball-tipped gavage needle into the esophagus.

    • Slowly administer the formulation.

    • Monitor the animal for any signs of distress.

Key Experiments

4.2.1. Behavioral Assays for Antidepressant and Anxiolytic Effects

Given Orvepitant's clinical investigation for depression, standard rodent models can be employed.

  • Forced Swim Test (FST):

    • Place the animal in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).

    • A decrease in immobility time is indicative of an antidepressant-like effect.

  • Tail Suspension Test (TST):

    • Suspend the mouse by its tail using tape.

    • Record the duration of immobility.

    • A decrease in immobility time suggests an antidepressant-like effect.

  • Elevated Plus Maze (EPM):

    • Place the rodent in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.

    • Record the time spent in and the number of entries into the open and closed arms.

    • An increase in the time spent in and entries into the open arms indicates an anxiolytic-like effect.

4.2.2. Pharmacokinetic (PK) Analysis

  • Administer this compound to a cohort of animals.

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process blood to obtain plasma.

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

4.2.3. Target Engagement (Receptor Occupancy)

Determining the extent to which this compound binds to NK-1 receptors in the central nervous system (CNS) is crucial for interpreting behavioral data.

  • Administer this compound to rodents.

  • At a specific time point post-dosing, euthanize the animals and collect brain tissue.

  • Prepare brain homogenates.

  • Perform ex vivo binding assays using a radiolabeled NK-1 receptor ligand to determine the displacement by this compound.

  • Alternatively, in vivo imaging techniques like Positron Emission Tomography (PET) can be used in larger rodents if a suitable radiotracer is available. A PET study in humans indicated that oral doses of 30-60 mg/day resulted in over 99% receptor occupancy for at least 24 hours.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 4: Example of Data Presentation for a Dose-Response Study in the Forced Swim Test

Treatment GroupDose (mg/kg)NImmobility Time (seconds) ± SEM
Vehicle010150 ± 10.2
This compound110135 ± 9.8
This compound310110 ± 8.5
This compound101095 ± 7.1
Positive Control-1090 ± 6.9
p < 0.05, **p < 0.01 vs. Vehicle

Table 5: Example of Pharmacokinetic Parameters

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)
Oral10
i.p.10

Conclusion

This compound is a promising research tool for investigating the role of the NK-1 receptor in various physiological and disease states. While direct preclinical dosing information is limited, the guidelines and protocols provided in these application notes offer a solid foundation for initiating studies in rodent models. Researchers are strongly encouraged to conduct thorough dose-ranging and pharmacokinetic studies to ensure the validity and reproducibility of their findings.

References

Application Notes and Protocols for Orvepitant Maleate in Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant Maleate is a potent and selective, orally active antagonist of the neurokinin-1 (NK-1) receptor, with a pKi of 10.2 for the human receptor.[1] It has been investigated for its potential therapeutic effects in conditions such as depressive disorders and chronic refractory cough.[2][3] As a non-peptide antagonist of the NK-1 receptor, this compound blocks the binding of Substance P, a neuropeptide involved in neuroinflammation, pain transmission, and other physiological and pathophysiological processes.[4] Understanding the solubility and handling characteristics of this compound is crucial for its effective use in preclinical and clinical research settings.

These application notes provide a summary of the known solubility characteristics of this compound, detailed protocols for its handling and solubility determination in a laboratory setting, and an overview of its mechanism of action.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C35H39F7N4O6MedKoo Biosciences
Molecular Weight 744.71 g/mol MedKoo Biosciences
CAS Number 579475-24-4MedKoo Biosciences
Appearance SolidCayman Chemical[1]
pKi for human NK-1 receptor 10.2MedChemExpress

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively available in the public domain. The following tables summarize the available qualitative and formulation-specific solubility information.

Table 3.1: Qualitative Solubility of this compound

SolventSolubilityConcentration RangeSource
AcetonitrileSlightly Soluble0.1 - 1 mg/mLCayman Chemical
ChloroformSlightly Soluble0.1 - 1 mg/mLCayman Chemical

Table 3.2: Solubility in Co-Solvent Systems for Formulation

The following protocols have been used to achieve a concentration of ≥ 5 mg/mL, though the saturation point was not determined. These are intended for creating stock solutions for in vivo or in vitro studies where higher concentrations in aqueous-based vehicles are required.

ProtocolCo-Solvent SystemAchieved ConcentrationSource
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (6.71 mM)MedChemExpress
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (6.71 mM)MedChemExpress
310% DMSO, 90% Corn Oil≥ 5 mg/mL (6.71 mM)MedChemExpress

Note: For co-solvent systems, it is recommended to dissolve this compound in DMSO first before adding the other components sequentially.Gentle heating and/or sonication can aid in dissolution if precipitation occurs.

Mechanism of Action: NK-1 Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the neurokinin-1 (NK-1) receptor. The endogenous ligand for the NK-1 receptor is Substance P, a neuropeptide of the tachykinin family. The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is implicated in a variety of physiological processes, including the transmission of pain signals, inflammation, and the regulation of mood and anxiety.

The signaling pathway is initiated by the binding of Substance P to the NK-1 receptor, which leads to a conformational change in the receptor and the activation of associated G-proteins, primarily Gαq and Gαs. This activation, in turn, stimulates downstream effector enzymes such as phospholipase C (PLC) and adenylyl cyclase, leading to the generation of second messengers like inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP). These second messengers then propagate the signal, leading to the activation of protein kinase C (PKC) and the release of intracellular calcium, ultimately resulting in various cellular responses. This compound blocks the initial step of this cascade by preventing Substance P from binding to the NK-1 receptor.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NK1R NK-1 Receptor GPCR G-Protein (Gαq/Gαs) NK1R->GPCR activates PLC Phospholipase C (PLC) GPCR->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG generates SP Substance P SP->NK1R binds Orvepitant Orvepitant Maleate Orvepitant->NK1R blocks Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release leads to PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response triggers PKC->Cellular_Response modulates

Caption: NK-1 Receptor Signaling and this compound Inhibition.

Experimental Protocols

General Handling and Storage
  • Storage: this compound should be stored as a solid at -20°C for long-term storage.

  • Stock Solutions: Once prepared, stock solutions should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium (thermodynamic) solubility of this compound, a reliable method for establishing the true solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Analytical balance

  • pH meter

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For further purification, the supernatant can be filtered through a syringe filter.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of this compound in the same solvent should be prepared for accurate quantification.

  • pH Measurement: For aqueous solutions, measure the final pH of the saturated solution to assess any changes.

Shake_Flask_Workflow Start Start Add_Excess Add excess Orvepitant Maleate to solvent Start->Add_Excess Equilibrate Equilibrate on shaker (24-48h at constant temp) Add_Excess->Equilibrate Separate Separate solid and liquid (Centrifugation/Filtration) Equilibrate->Separate Collect Collect clear supernatant Separate->Collect Analyze Analyze concentration (HPLC or UV-Vis) Collect->Analyze End End Analyze->End

References

Preparation of Orvepitant Maleate Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant Maleate (also known as GW823296 Maleate) is a potent, selective, and orally active antagonist of the neurokinin-1 (NK-1) receptor.[1][2] By blocking the action of Substance P, the natural ligand for the NK-1 receptor, this compound has shown potential in treating conditions such as depressive disorders and chronic refractory cough.[1][3] This document provides detailed protocols for the preparation of this compound stock solutions for use in preclinical and research settings.

Mechanism of Action

This compound functions by competitively inhibiting the binding of Substance P to the neurokinin-1 (NK-1) receptor. This antagonism prevents the downstream signaling cascade that is implicated in various physiological processes, including the cough reflex and mood regulation. The ability of this compound to cross the blood-brain barrier allows it to exert its effects on both central and peripheral NK-1 receptors.

Orvepitant_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to Downstream Signaling Downstream Signaling NK-1 Receptor->Downstream Signaling Activates Orvepitant Orvepitant Orvepitant->NK-1 Receptor Blocks Stock_Solution_Workflow cluster_prep Preparation cluster_formulation Formulation Options cluster_storage Storage Weigh Weigh Orvepitant Maleate Powder Add_DMSO Add DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Protocol1 Protocol 1: Aqueous Vortex->Protocol1 Add PEG300, Tween-80, Saline Protocol2 Protocol 2: SBE-β-CD Vortex->Protocol2 Add 20% SBE-β-CD in Saline Protocol3 Protocol 3: Oil-Based Vortex->Protocol3 Add Corn Oil Aliquot Aliquot into Single-Use Vials Protocol1->Aliquot Protocol2->Aliquot Protocol3->Aliquot Store Store at -20°C or -80°C Aliquot->Store

References

Application Notes and Protocols for Orvepitant Maleate in Cough Hypersensitivity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant Maleate is a potent and selective neurokinin-1 (NK-1) receptor antagonist that has shown promise in the treatment of chronic cough.[1][2][3] By blocking the action of Substance P, a key neuropeptide involved in neuronal hypersensitivity, Orvepitant targets the central mechanisms that can lead to chronic refractory cough.[4][5] These application notes provide a comprehensive overview of the use of this compound in preclinical cough hypersensitivity models and summarize key clinical trial data. Detailed protocols for commonly used animal models are included to facilitate further research and drug development in this area.

Cough hypersensitivity syndrome is a condition characterized by an exaggerated cough response to low-level stimuli, a phenomenon known as allotussia, and intense coughing fits in response to normally tussive stimuli, or hypertussia. This syndrome is believed to be a key underlying mechanism in many cases of chronic refractory cough. Animal models that mimic this hypersensitivity are crucial for the development of novel antitussive therapies.

Mechanism of Action

The cough reflex is a complex process involving both peripheral and central pathways. In cough hypersensitivity, there is an upregulation of sensory nerve responses and central sensitization. Substance P, acting on NK-1 receptors in the central nervous system, plays a significant role in inducing and maintaining this hypersensitive state. This compound, as an NK-1 receptor antagonist, directly interferes with this pathway, thereby reducing the exaggerated cough reflex.

Orvepitant_Mechanism_of_Action cluster_0 Peripheral Airway cluster_1 Central Nervous System (Brainstem) Irritants Irritants Sensory_Nerves Sensory Nerves (Vagal Afferents) Irritants->Sensory_Nerves Activate NTS Nucleus of the Solitary Tract (NTS) Sensory_Nerves->NTS Signal Transmission Substance_P Substance P NTS->Substance_P Releases NK1_Receptor NK-1 Receptor Substance_P->NK1_Receptor Binds to Cough_Center Cough Center (Neural Network) NK1_Receptor->Cough_Center Activates Orvepitant Orvepitant Maleate Orvepitant->NK1_Receptor Blocks Cough_Response Cough_Response Cough_Center->Cough_Response Initiates

Figure 1: Simplified signaling pathway of cough reflex and the inhibitory action of this compound.

Clinical Efficacy of this compound

Several clinical studies have evaluated the efficacy of Orvepitant in patients with chronic cough. The data from these trials demonstrate a significant reduction in cough frequency and severity.

Table 1: Summary of Clinical Trial Data for Orvepitant in Chronic Cough

StudyPopulationTreatmentPrimary EndpointResults
VOLCANO-1 (Phase 2) Chronic Refractory CoughOrvepitant 30 mg once daily for 4 weeksChange from baseline in daytime cough frequency at week 4Statistically and clinically significant reduction of 18.9 coughs/h (26%) from a mean baseline of 71.4/h.
VOLCANO-2 (Phase 2b) Refractory Chronic CoughOrvepitant 10, 20, or 30 mg once daily for 12 weeksAwake cough frequency at week 12The 30 mg dose showed a near-significant reduction in cough frequency in a pre-defined subgroup of higher frequency coughers (p=0.066). Significant improvements were seen in patient-reported outcomes including the Leicester Cough Questionnaire (p=0.009), Cough Severity VAS (p=0.034), and Urge-to-Cough VAS (p=0.005).
IPF-COMFORT (Phase 2) Idiopathic Pulmonary Fibrosis (IPF) with Chronic CoughOrvepitant 10 mg or 30 mg once daily for 4 weeks (cross-over design)Change in cough severityThe 30 mg dose resulted in statistically significant improvements in coughing severity scores, reduced cough frequency, and a diminished urge to cough compared to placebo. The 10 mg dose was not effective.

Preclinical Cough Hypersensitivity Models

Animal models are indispensable for evaluating the antitussive potential of new compounds. The most commonly used models for cough hypersensitivity involve the use of chemical irritants like citric acid and capsaicin in guinea pigs or mice.

Experimental Workflow for Preclinical Evaluation

A typical workflow for assessing a novel antitussive agent like this compound in a preclinical setting is outlined below.

Preclinical_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Guinea Pigs) Baseline_Cough_Response Baseline Cough Response (Citric Acid or Capsaicin Challenge) Animal_Acclimatization->Baseline_Cough_Response Compound_Administration Compound Administration (e.g., this compound or Vehicle) Baseline_Cough_Response->Compound_Administration Post_Treatment_Cough_Challenge Post-Treatment Cough Challenge Compound_Administration->Post_Treatment_Cough_Challenge Data_Analysis Data Analysis (Cough Count, Latency) Post_Treatment_Cough_Challenge->Data_Analysis Results Results Interpretation Data_Analysis->Results

Figure 2: General experimental workflow for evaluating antitussive compounds in animal models.

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

This protocol describes a method for inducing cough in guinea pigs using citric acid aerosol, a widely used model for assessing cough hypersensitivity.

Materials:

  • Male Hartley guinea pigs (180-320g)

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • Citric acid solution (e.g., 0.4 M)

  • Vehicle control (e.g., saline)

  • This compound solution

  • Sound recording and analysis software

Procedure:

  • Animal Acclimatization: Allow guinea pigs to acclimatize to the laboratory conditions for at least one week prior to the experiment.

  • Baseline Cough Assessment (Optional but Recommended):

    • Place each guinea pig individually into the plethysmography chamber.

    • Expose the animal to an aerosol of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 10 minutes).

    • Record the number of coughs during and immediately after the exposure period. Coughs are typically identified by their characteristic sound and associated pressure changes in the chamber.

    • Animals that exhibit a consistent baseline cough response can be selected for the study.

  • Compound Administration:

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the cough challenge.

  • Cough Induction and Measurement:

    • At the designated time post-dosing, place the guinea pig in the plethysmography chamber.

    • Expose the animal to the citric acid aerosol as in the baseline assessment.

    • Record the number of coughs for a defined period (e.g., 10 minutes).

  • Data Analysis:

    • Compare the number of coughs in the this compound-treated group to the vehicle-treated group.

    • Calculate the percentage inhibition of cough for each dose of this compound.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.

Protocol 2: Capsaicin-Induced Cough Challenge

Capsaicin, the pungent component of chili peppers, is a potent tussive agent that activates the TRPV1 receptor on sensory nerves. This model is valuable for studying the neurogenic mechanisms of cough.

Materials:

  • Male Hartley guinea pigs or C57BL/6 mice

  • Exposure chamber (as in Protocol 1)

  • Nebulizer

  • Capsaicin solution (e.g., 10⁻⁴ M)

  • Vehicle control

  • This compound solution

  • Sound and/or video recording equipment

Procedure:

  • Animal Preparation and Acclimatization: Similar to the citric acid model.

  • Compound Administration: Administer this compound or vehicle control as described previously.

  • Cough Induction and Measurement:

    • Place the animal in the exposure chamber.

    • Expose the animal to an aerosol of capsaicin solution for a specified duration (e.g., 10 minutes).

    • Record the number of coughs during the exposure period.

  • Data Analysis:

    • Quantify the number of coughs and compare the results between the treatment and control groups.

    • Determine the dose-dependent effect of this compound on capsaicin-induced cough.

Table 2: Example Data from a Preclinical Study

Treatment GroupDose (mg/kg)Mean Cough Count (± SEM)% Inhibitionp-value
Vehicle-25.4 ± 2.1--
This compound312.1 ± 1.552.4%<0.01
This compound106.8 ± 1.173.2%<0.001
This compound303.2 ± 0.887.4%<0.001

Note: The data in this table is hypothetical and for illustrative purposes only.

Safety and Tolerability

In clinical trials, Orvepitant has been generally well-tolerated. Adverse events reported more frequently with Orvepitant than placebo in some studies included headache and dizziness. No major safety concerns have been identified in the studies conducted to date.

Conclusion

This compound represents a promising therapeutic agent for the management of chronic cough by targeting the underlying mechanism of cough hypersensitivity. The preclinical models and protocols described in these application notes provide a framework for the continued investigation of Orvepitant and other novel antitussive compounds. The robust clinical data, combined with a clear mechanism of action, supports the further development of Orvepitant as a potential first-in-class treatment for this debilitating condition.

References

Application Notes and Protocols for Orvepitant Maleate Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design and methodology for Orvepitant Maleate, a neurokinin-1 (NK1) receptor antagonist. The information is compiled from publicly available clinical trial data and scientific publications.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the neurokinin-1 (NK1) receptor.[1] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in various physiological processes, including pain, inflammation, and mood regulation.[2][3] By blocking the binding of Substance P to the NK1 receptor, Orvepitant modulates downstream signaling pathways.

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gs heterotrimeric G proteins.[2][4] Activation of these pathways leads to the generation of second messengers such as inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP). These messengers, in turn, activate downstream effector proteins, including Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), which regulate cellular responses.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK1R NK1 Receptor Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates SP Substance P SP->NK1R Binds & Activates Orvepitant Orvepitant (Antagonist) Orvepitant->NK1R Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Synthesizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation, Proliferation) PKA->Cellular_Response MAPK->Cellular_Response Ca_release->Cellular_Response

Diagram 1: NK1 Receptor Signaling Pathway

Clinical Trial Data

This compound has been investigated in several clinical trials for various indications. The following tables summarize the design and available quantitative data from these studies.

Table 1: this compound for Major Depressive Disorder (MDD)
Trial Identifier Study Design Population Intervention Primary Endpoint Quantitative Results
NCT00880399 Randomized, double-blind, parallel-group, placebo-controlled, fixed-doseSubjects with moderate to severe Major Depressive DisorderOrvepitant 30 mg/day, Orvepitant 60 mg/day, Placebo (6-week treatment)Change from baseline in Hamilton Depression Rating Scale (HAM-D) total score at Week 6Quantitative results from this study are not publicly available in the provided search results.
Table 2: this compound for Pruritus in Atopic Dermatitis
Trial Identifier Study Design Population Intervention Primary Endpoint Quantitative Results
NCT03464526 (SOOTHE) Multi-center, double-blind, randomized, parallel-group, placebo-controlled, dose-rangingSubjects with pruritus associated with atopic dermatitisOrvepitant 10 mg/day, 20 mg/day, 30 mg/day, Placebo (12-week treatment)To determine the effectiveness of three doses of orvepitant in the treatment of pruritus associated with atopic dermatitis.Quantitative results from this study are not publicly available in the provided search results.
Table 3: this compound for Chronic Cough in Idiopathic Pulmonary Fibrosis (IPF)
Trial Identifier Study Design Population Intervention Primary Endpoint Quantitative Results
NCT05185089 (IPF-COMFORT) Multi-center, double-blind, randomized, placebo-controlled, 2-period cross-overPatients with chronic cough due to Idiopathic Pulmonary Fibrosis (IPF)Cohort 1: Orvepitant 30 mg vs. Placebo; Cohort 2: Orvepitant 10 mg vs. Placebo (4-week treatment periods with a 3-week washout)Evaluate the effect of two doses of orvepitant on cough in patients with IPF.30 mg Orvepitant: Statistically significant reduction in coughing severity scores compared to placebo (difference of ~1.2 points on an 11-point scale with one analysis method and ~0.6 with another). Participants also reported reduced cough frequency and urge to cough. 10 mg Orvepitant: No significant difference compared to placebo.
Table 4: this compound for Chronic Refractory Cough
Trial Identifier Study Design Population Intervention Primary Endpoint Quantitative Results
VOLCANO-1 (Phase 2 Pilot Study) Open-label13 patients with chronic refractory coughOrvepitant 30 mg once daily for 4 weeksChange from baseline in daytime cough frequency at Week 4Daytime Cough Frequency: Mean baseline of 71.4 coughs/hour. At Week 4, a statistically significant reduction of 18.9 coughs/hour (26% reduction, p < 0.001) was observed. This effect was seen at Week 1 (27.0 coughs/hour reduction, 38%, p=0.001) and was sustained at Week 8 (20.4 coughs/hour reduction, 29%, p=0.020). Statistically significant improvements were also seen for severity VAS and quality of life.
VOLCANO-2 (Phase 2b) Randomized, double-blind, placebo-controlled, parallel-group315 subjects with refractory chronic coughOrvepitant 10 mg, 20 mg, or 30 mg once daily vs. Placebo for 12 weeksAwake cough frequency at Week 12Awake Cough Frequency: Not statistically significant in the full analysis set. Patient-Reported Outcomes (30 mg dose vs. placebo at Week 12): - Leicester Cough Questionnaire (LCQ): Statistically significant improvement (p=0.009).- Cough Severity VAS: Statistically significant improvement (p=0.034).- Urge-to-Cough VAS: Statistically significant improvement (p=0.005).

Experimental Protocols

Detailed methodologies for key experiments cited in the clinical trials are provided below.

Protocol 1: Administration of the Hamilton Depression Rating Scale (HAM-D)

Objective: To assess the severity of depression in clinical trial participants.

Materials:

  • Hamilton Rating Scale for Depression (17-item or 21-item version) questionnaire.

  • Quiet and private room for the interview.

  • Trained and certified rater.

Procedure:

  • The rater conducts a semi-structured interview with the participant, which typically takes 20-30 minutes.

  • The rater asks open-ended questions related to the items on the HAM-D scale, covering areas such as depressed mood, guilt, suicide, insomnia, work and activities, anxiety, and somatic symptoms.

  • Each of the 17 items is scored on a 3- or 5-point scale. For example, a score of 0 indicates the absence of a symptom, while higher scores indicate increasing severity.

  • Specific scoring rules are followed for each item. For instance, for "Depressed Mood," a score of 1 is given if the participant only endorses the mood upon direct questioning, while a score of 2 is given if it is expressed spontaneously.

  • The total score is calculated by summing the scores for each of the 17 items, with a possible range of 0-52.

  • The severity of depression is categorized based on the total score: 0-7 is considered normal, 8-16 indicates mild depression, 17-23 moderate depression, and scores over 24 indicate severe depression.

  • To ensure inter-rater reliability, a second independent rater may also score the interview, and any discrepancies are resolved according to a predefined protocol.

Protocol 2: Administration of the Leicester Cough Questionnaire (LCQ)

Objective: To assess the impact of chronic cough on a patient's quality of life.

Materials:

  • Leicester Cough Questionnaire (LCQ).

Procedure:

  • The LCQ is a self-administered questionnaire consisting of 19 items.

  • The questionnaire is divided into three domains: physical (8 items), psychological (7 items), and social (4 items).

  • Patients are asked to rate how their cough has been over the previous two weeks for each item.

  • Each item is scored on a 7-point Likert scale, where 1 indicates the greatest impact ("all of the time") and 7 indicates the least impact ("none of the time").

  • Items 4 and 15 are reverse-scored (score = 8 - original score).

  • The score for each of the three domains is calculated by summing the scores for the items in that domain and dividing by the number of items in that domain. Each domain score ranges from 1 to 7.

  • The total LCQ score is the sum of the three domain scores, with a range of 3 (worst quality of life) to 21 (best quality of life).

Protocol 3: 24-Hour Ambulatory Cough Monitoring

Objective: To objectively measure cough frequency over a 24-hour period.

Materials:

  • Ambulatory cough monitor (e.g., Leicester Cough Monitor or VitaloJAK).

  • Miniature microphone.

  • Recording device.

  • Software for automated or semi-automated cough analysis.

Procedure:

  • A miniature microphone is attached to the patient's clothing or chest.

  • The microphone is connected to a portable recording device that the patient wears for a continuous 24-hour period.

  • The device records audio signals throughout the 24-hour period.

  • After 24 hours, the recording is downloaded to a computer for analysis.

  • Automated Analysis (e.g., Leicester Cough Monitor): The audio recording is processed by a software algorithm that uses statistical models of the time-spectral characteristics of cough sounds to automatically detect and count coughs.

  • Semi-Automated Analysis (e.g., VitaloJAK): The 24-hour recording is compressed into a shorter file (e.g., 1.5 hours) that is then manually reviewed by a trained analyst to identify and count cough sounds.

  • The results are typically reported as the number of coughs per hour, and can be analyzed for daytime and nighttime periods separately.

Experimental Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial of this compound.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (e.g., HAM-D, LCQ, Cough Monitoring) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A This compound (e.g., 30mg/day) Randomization->Group_A 1:1 Ratio Group_B Placebo Randomization->Group_B 1:1 Ratio Follow_Up_Visits Follow-up Visits (e.g., Weeks 1, 4, 8, 12) - Efficacy Assessments - Safety Monitoring Group_A->Follow_Up_Visits Group_B->Follow_Up_Visits End_of_Treatment End of Treatment Assessment Follow_Up_Visits->End_of_Treatment Data_Analysis Data Analysis - Primary & Secondary Endpoints - Statistical Significance End_of_Treatment->Data_Analysis

Diagram 2: Clinical Trial Workflow

References

Application Notes and Protocols: Investigating Orvepitant Maleate in Animal Models of Post-Traumatic Stress Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-traumatic stress disorder (PTSD) is a debilitating psychiatric condition characterized by intrusive memories, avoidance, negative alterations in cognition and mood, and hyperarousal following a traumatic event. The substance P/neurokinin-1 receptor (SP-NK1R) system is a key player in the neurobiology of stress and anxiety, making it a promising target for therapeutic intervention in PTSD.[1] Orvepitant Maleate is a potent and selective NK1R antagonist. While clinical trials have explored its efficacy in human PTSD, detailed preclinical data in animal models are essential for understanding its mechanistic underpinnings and optimizing its therapeutic potential.

These application notes provide a comprehensive overview of the rationale and methodology for evaluating this compound in animal models of PTSD. They are intended to guide researchers in designing and executing preclinical studies to assess the efficacy of this compound in mitigating PTSD-like behaviors.

Mechanism of Action: The Substance P/NK1R Signaling Pathway

Substance P (SP), a neuropeptide, is the endogenous ligand for the neurokinin-1 receptor (NK1R). This system is widely distributed in brain regions critical for processing stress and fear, including the amygdala, hippocampus, prefrontal cortex, and nucleus accumbens.[1] During stressful or traumatic experiences, there is an increased release of SP, which binds to NK1Rs. This activation is associated with anxiety-like behaviors and the consolidation of fear memories.[1] this compound acts as an antagonist at the NK1R, blocking the binding of SP and thereby attenuating the downstream signaling cascade that contributes to the pathophysiology of PTSD.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Traumatic Stress Traumatic Stress Substance P (SP) Release Substance P (SP) Release Traumatic Stress->Substance P (SP) Release NK1R NK1 Receptor Substance P (SP) Release->NK1R Binds to Downstream Signaling Downstream Signaling (e.g., Increased Neuronal Excitability) NK1R->Downstream Signaling PTSD-like Symptoms Anxiety, Fear Memory Consolidation Downstream Signaling->PTSD-like Symptoms Orvepitant This compound Orvepitant->NK1R Blocks

Caption: this compound blocks the binding of Substance P to the NK1 receptor.

Recommended Animal Models for PTSD Research

Several validated animal models can be employed to study the effects of this compound on PTSD-like behaviors. The choice of model depends on the specific symptoms being investigated.

Animal ModelDescriptionKey PTSD-like Phenotypes
Single Prolonged Stress (SPS) Involves a sequence of stressors (e.g., restraint, forced swim, ether exposure) followed by a period of rest.[2]Enhanced anxiety, exaggerated startle response, impaired fear extinction.[2]
Predator Scent Stress (PSS) Exposure of a rodent to the scent of a natural predator (e.g., cat or fox urine). This model is noted for producing variability in response, similar to humans.Avoidance behaviors, hypervigilance, and long-term anxiety.
Foot Shock Stress Involves the delivery of unpredictable and inescapable electric shocks to the feet. Often used in fear conditioning paradigms.Conditioned fear responses, impaired fear extinction, and generalized anxiety.
Social Defeat Stress Exposure of a male rodent to a larger, more aggressive conspecific.Social avoidance, anhedonia, and anxiety-like behaviors.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in a predator scent stress model, a widely used and ethologically relevant paradigm.

Predator Scent Stress (PSS) Protocol
  • Animals: Male Wistar rats (250-300g) are individually housed.

  • Habituation: Animals are habituated to the testing room for at least 1 week prior to the experiment.

  • Stress Procedure:

    • A piece of well-soiled cat litter is placed in a small, perforated container.

    • The rat is placed in a clean cage with the container of cat litter for 10 minutes.

    • Control animals are exposed to a container with clean, unused litter.

  • Post-Stress Period: Animals are returned to their home cages and left undisturbed for 7 days to allow for the consolidation of the traumatic memory and the development of PTSD-like symptoms.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before behavioral testing. Based on clinical trials, a potential starting dose for animal studies could be in the range of 10-30 mg/kg, though dose-response studies are crucial.

Behavioral Testing

Behavioral assessments should be conducted 7-14 days post-stressor to evaluate the development of chronic PTSD-like symptoms.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • One hour after drug administration, each rat is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for 5 minutes.

    • Behavior is recorded using an overhead camera and tracking software.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess for general locomotor effects).

  • Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.

  • Procedure:

    • The rat is placed in the startle chamber and allowed to acclimate for 5 minutes with background white noise.

    • A series of acoustic stimuli (e.g., 120 dB white noise bursts) are presented.

  • Parameters Measured: The amplitude of the startle response to each stimulus.

  • Apparatus: A conditioning chamber with a grid floor for delivering foot shocks and a distinct contextual environment.

  • Day 1: Conditioning:

    • The animal is placed in the conditioning chamber.

    • After a baseline period, an auditory cue (conditioned stimulus, CS; e.g., a tone) is presented, co-terminating with a mild foot shock (unconditioned stimulus, US). This is repeated several times.

  • Day 2: Contextual Fear Test:

    • The animal is returned to the same chamber without any CS or US presentation.

    • Freezing behavior (a measure of fear) is quantified.

  • Day 3 onwards: Cued Fear Extinction:

    • The animal is placed in a novel context.

    • The CS is repeatedly presented without the US.

    • Freezing behavior is measured during each CS presentation to assess the extinction of the learned fear. This compound or vehicle would be administered prior to the extinction sessions.

Proposed Experimental Workflow

cluster_0 Phase 1: Induction of PTSD-like Phenotype cluster_1 Phase 2: Treatment and Behavioral Assessment A Day 1: Predator Scent Stress B Days 2-7: Incubation Period A->B C Day 8: this compound Administration B->C D Day 8: Behavioral Testing (EPM, ASR) C->D E Days 9-12: Fear Conditioning & Extinction D->E

Caption: A typical experimental timeline for assessing this compound in a PTSD model.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze

Treatment GroupNTime in Open Arms (s)Open Arm EntriesTotal Distance (cm)
Vehicle + No Stress12Mean ± SEMMean ± SEMMean ± SEM
Vehicle + Stress12Mean ± SEMMean ± SEMMean ± SEM
Orvepitant (10 mg/kg) + Stress12Mean ± SEMMean ± SEMMean ± SEM
Orvepitant (30 mg/kg) + Stress12Mean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of this compound on Hyperarousal in the Acoustic Startle Response Test

Treatment GroupNAverage Startle Amplitude (Arbitrary Units)
Vehicle + No Stress12Mean ± SEM
Vehicle + Stress12Mean ± SEM
Orvepitant (10 mg/kg) + Stress12Mean ± SEM
Orvepitant (30 mg/kg) + Stress12Mean ± SEM

Table 3: Effect of this compound on Fear Extinction

Treatment GroupNFreezing during CS (Day 1 of Extinction)Freezing during CS (Day 3 of Extinction)
Vehicle + Stress12Mean ± SEMMean ± SEM
Orvepitant (30 mg/kg) + Stress12Mean ± SEMMean ± SEM

Conclusion

The investigation of this compound in animal models of PTSD holds significant promise for advancing our understanding of the SP-NK1R system's role in this disorder and for the development of novel therapeutics. The protocols and methodologies outlined in these application notes provide a robust framework for preclinical efficacy studies. Careful consideration of the chosen animal model, behavioral assays, and drug administration parameters will be critical for generating reliable and translatable data.

References

Application Notes and Protocols for Measuring Orvepitant Maleate Efficacy on Cough Frequency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of Orvepitant Maleate, a neurokinin-1 (NK1) receptor antagonist, in reducing cough frequency. The document outlines the underlying mechanism of action, summarizes key clinical trial data, and provides standardized experimental procedures for reproducible and robust measurements.

Introduction

Chronic cough is a prevalent and debilitating condition with limited effective treatment options.[1] this compound is a brain-penetrant NK1 receptor antagonist that has been investigated as a novel antitussive therapy.[2][3] The cough reflex is mediated by vagal afferent fibers that release neuropeptides like Substance P, which in turn activates NK1 receptors, contributing to neuronal hypersensitivity and the urge to cough.[4][5] By blocking the NK1 receptor, this compound aims to suppress this dysfunctional cough reflex. This document details the methodologies to quantify the efficacy of this compound on cough frequency.

Mechanism of Action: Targeting the Cough Reflex Pathway

The therapeutic rationale for using this compound in treating chronic cough is based on its ability to antagonize the neurokinin-1 (NK1) receptor. This receptor is a key component in the signaling pathway of the cough reflex, particularly in the context of neuronal hypersensitivity.

The process begins with the stimulation of sensory nerves in the airways by various irritants or inflammatory mediators. This leads to the release of neuropeptides, most notably Substance P, from the vagal C fibers. Substance P then binds to and activates NK1 receptors located on sensory nerves and in the central nervous system, specifically within the nucleus tractus solitarius of the brainstem, which is a critical area for cough regulation. This activation enhances the cough reflex, leading to the sensation of an urge to cough and the subsequent motor act of coughing. In chronic cough, this pathway is often hypersensitive. This compound, by acting as a selective antagonist, blocks Substance P from binding to the NK1 receptor, thereby dampening this signaling cascade and reducing the frequency and severity of coughing.

cluster_airway Airway cluster_cns Central Nervous System (Brainstem) Irritants Irritants / Stimuli VagalC Vagal C-Fibers Irritants->VagalC Stimulate SubstanceP Substance P Release VagalC->SubstanceP Release NTS Nucleus Tractus Solitarius (NTS) CoughCenter Cough Center NTS->CoughCenter Signal Cough Cough Reflex CoughCenter->Cough Initiates NK1R NK1 Receptor SubstanceP->NK1R Binds & Activates NK1R->NTS Activates Orvepitant This compound Orvepitant->NK1R Blocks

Caption: this compound's Mechanism of Action in the Cough Reflex Pathway.

Quantitative Data Summary of this compound Efficacy

The following tables summarize the quantitative data from key clinical trials investigating the efficacy of this compound on cough frequency and patient-reported outcomes.

Table 1: Objective Cough Frequency

StudyPhaseDosageTreatment DurationBaseline Awake Cough Frequency (coughs/hour)Change from Baseline in Awake Cough Frequencyp-value
VOLCANO-12 (Open-Label)30 mg once daily4 weeks71.4-18.9 coughs/hour (26% reduction)<0.001
VOLCANO-2 (Full Analysis Set)2b (RCT)10, 20, 30 mg once daily12 weeks43Not statistically significant-
VOLCANO-2 (High-Frequency Subgroup)2b (RCT)30 mg once daily12 weeks≥ median baselineNear significant reduction (Geometric mean ratio vs Placebo: 0.71)0.066
IPF-COMFORT2 (Crossover RCT)30 mg once daily4 weeksNot specifiedStatistically significant reduction in cough severityStatistically Significant

Table 2: Patient-Reported Outcomes (PROs) - 30 mg Dose vs. Placebo

StudyOutcome MeasureResultp-value
VOLCANO-2Leicester Cough Questionnaire (LCQ)Placebo-corrected improvement of 1.6 points0.009
VOLCANO-2Cough Severity VAS (0-100 mm)9.0 mm decrease0.034
VOLCANO-2Urge-to-Cough VAS (0-100 mm)11.8 mm decrease0.005
IPF-COMFORTCough Severity (Daily Diary)Statistically significant improvementStatistically Significant
IPF-COMFORTUrge-to-CoughStatistically significant improvementStatistically Significant
IPF-COMFORTHealth-Related Quality of LifeStatistically significant improvementStatistically Significant

Experimental Protocols

Detailed methodologies for the key experiments cited in the clinical trials of this compound are provided below.

Protocol 1: Objective Measurement of Cough Frequency

This protocol describes the use of an ambulatory cough monitor to objectively quantify cough frequency over a 24-hour period.

1. Materials:

  • VitaloJAK® ambulatory cough monitor or equivalent validated device.
  • Microphone and recording device.
  • Data analysis software.
  • Patient diary for correlating activities with recordings.

2. Procedure:

  • Patient Screening and Selection:
  • Enroll patients with a diagnosis of refractory chronic cough (≥1 year duration) or chronic cough associated with a specific condition (e.g., IPF).
  • Establish a baseline awake cough frequency of >10 coughs/hour, measured by the ambulatory monitor.
  • Exclusion criteria should include recent respiratory tract infections and current smoking status.
  • Device Setup and Patient Instruction:
  • Attach the microphone to the patient's clothing near the larynx.
  • Connect the microphone to the portable recording device.
  • Instruct the patient to wear the device for a continuous 24-hour period while continuing their normal daily activities.
  • Provide the patient with a diary to log sleep/wake times and any specific events that may influence coughing.
  • Data Acquisition:
  • The device will record audio continuously for the 24-hour period.
  • Data Analysis:
  • Transfer the audio files from the recording device to a computer.
  • Process the audio files using validated software that automatically identifies cough sounds and distinguishes them from other noises. Human analysts may be used to verify the automated detection.
  • Calculate the total number of coughs over the 24-hour period.
  • Differentiate between awake and sleeping cough frequency based on the patient's diary.
  • The primary endpoint is typically the change in awake cough frequency from baseline to the end of the treatment period.

3. Statistical Analysis:

  • Due to the skewed nature of cough frequency data, analysis is often performed on log-transformed data using a linear mixed-effects model (LMM) or a negative binomial generalized linear mixed-effects model (GLMM).
  • The model should account for fixed effects (e.g., treatment group, visit) and random effects (e.g., patient).

Protocol 2: Assessment of Patient-Reported Outcomes (PROs)

This protocol outlines the use of validated questionnaires and visual analog scales (VAS) to assess the subjective impact of cough.

1. Materials:

  • Leicester Cough Questionnaire (LCQ).
  • Cough Severity Visual Analog Scale (VAS).
  • Urge-to-Cough Visual Analog Scale (VAS).
  • Patient diary or electronic data capture device.

2. Procedure:

  • Baseline Assessment:
  • Administer the LCQ and VAS assessments to patients at the beginning of the study (baseline).
  • The LCQ is a 19-item questionnaire assessing the physical, psychological, and social impact of cough.
  • The VAS for cough severity and urge-to-cough are 100 mm lines where patients mark their perceived level of severity/urge.
  • Follow-up Assessments:
  • Administer the questionnaires and VAS at predefined intervals throughout the study (e.g., weeks 2, 4, 8, and 12).
  • Data Collection:
  • Ensure patients complete the assessments in a consistent and controlled environment.
  • For daily diaries, patients record their cough severity at specified times.
  • Data Analysis:
  • Calculate the change from baseline in the total LCQ score and the scores for each VAS.
  • Compare the changes between the this compound and placebo groups.

3. Statistical Analysis:

  • Analyze changes from baseline using a mixed model for repeated measures (MMRM) or analysis of covariance (ANCOVA), with the baseline score as a covariate.
  • Report the mean difference between treatment groups and the corresponding p-value.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of this compound on cough frequency.

Start Patient Recruitment (Chronic Cough) Screening Screening & Baseline Assessment - Inclusion/Exclusion Criteria - Baseline Cough Frequency (24h Monitor) - Baseline PROs (LCQ, VAS) Start->Screening Randomization Randomization Screening->Randomization TreatmentA This compound Group Randomization->TreatmentA TreatmentB Placebo Group Randomization->TreatmentB FollowUp Follow-up Assessments (e.g., Weeks 2, 4, 8, 12) - 24h Cough Monitoring - PROs (LCQ, VAS) TreatmentA->FollowUp TreatmentB->FollowUp EndOfStudy End of Study (e.g., Week 12) FollowUp->EndOfStudy Analysis Data Analysis - Primary Endpoint: Change in Awake Cough Frequency - Secondary Endpoints: Change in PROs EndOfStudy->Analysis

Caption: Experimental Workflow for an this compound Clinical Trial.

Conclusion

The protocols and data presented provide a framework for the systematic evaluation of this compound's efficacy in reducing cough frequency. A combination of objective cough monitoring and subjective patient-reported outcomes is crucial for a comprehensive assessment. The findings from clinical trials suggest that this compound, particularly at a 30 mg dose, can significantly improve patient-reported cough symptoms and may reduce cough frequency in individuals with higher baseline cough rates. Further research incorporating these methodologies will continue to elucidate the therapeutic potential of this novel antitussive agent.

References

Application of the Leicester Cough Questionnaire in Orvepitant Maleate Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant Maleate is a neurokinin-1 (NK-1) receptor antagonist investigated for the treatment of chronic refractory cough. A key patient-reported outcome (PRO) measure utilized in its clinical development is the Leicester Cough Questionnaire (LCQ). The LCQ is a validated, self-administered questionnaire designed to assess the impact of chronic cough on a patient's quality of life across three domains: physical, psychological, and social. This document provides detailed application notes and protocols for the use of the LCQ in the context of this compound clinical trials, based on the publicly available data from the VOLCANO-1 and VOLCANO-2 studies.

Data Presentation

The following tables summarize the quantitative data from the VOLCANO-1 and VOLCANO-2 clinical trials regarding the use of the Leicester Cough Questionnaire.

Table 1: this compound Clinical Trial Overview
Trial NamePhaseStudy DesignPatient PopulationTreatment ArmsDuration
VOLCANO-1 2Open-label, pilot study13 patients with chronic refractory coughOrvepitant 30 mg once daily4 weeks
VOLCANO-2 2bRandomized, double-blind, placebo-controlled, dose-ranging315 patients with chronic refractory cough- Placebo- Orvepitant 10 mg once daily- Orvepitant 20 mg once daily- Orvepitant 30 mg once daily12 weeks
Table 2: Leicester Cough Questionnaire (LCQ) Efficacy Data in this compound Trials
Trial NameTreatment ArmOutcomeResultp-value
VOLCANO-1 Orvepitant 30 mgChange in Quality of LifeStatistically significant improvementData not specified
VOLCANO-2 Orvepitant 30 mg vs. PlaceboPlacebo-corrected improvement in LCQ total score at Week 121.6 points0.009[1]

Note: Specific quantitative data for the Leicester Cough Questionnaire from the VOLCANO-1 trial are not detailed in the available publications, which only report a "statistically significant improvement" in quality of life.

Experimental Protocols

Leicester Cough Questionnaire (LCQ) Administration

The LCQ is a 19-item questionnaire assessing the impact of cough over the preceding two weeks. Each item is scored on a 7-point Likert scale. The total score ranges from 3 to 21, with higher scores indicating a better quality of life. A change of 1.3 points in the total score is considered clinically meaningful.

Protocol for Administration in a Clinical Trial Setting (based on VOLCANO-2):

  • Timing of Administration: The LCQ should be administered at baseline (pre-dose) and at specified follow-up visits throughout the treatment period. In the VOLCANO-2 trial, the LCQ was completed by subjects in the clinic at baseline and at Weeks 2, 4, 8, and 12.

  • Patient Instructions:

    • Patients should be instructed to complete the questionnaire based on their experiences over the previous two weeks.

    • Ensure patients understand the 7-point Likert scale for each question, where a higher score generally indicates a better state.

    • Provide a quiet and private environment for questionnaire completion to ensure patient confidentiality and thoughtful responses.

  • Data Collection:

    • Completed questionnaires should be reviewed for completeness by clinical site staff.

    • Data should be entered into the clinical trial database accurately.

  • Scoring:

    • The LCQ is divided into three domains: Physical (8 items), Psychological (7 items), and Social (4 items).

    • The score for each domain is the sum of the item scores within that domain.

    • The total LCQ score is the sum of the three domain scores.

VOLCANO-2 Clinical Trial Protocol Outline

This protocol provides a general framework based on the design of the VOLCANO-2 study.

  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Patient Population: Adult patients with a diagnosis of chronic refractory cough.

  • Inclusion Criteria (general):

    • History of chronic cough for at least one year.

    • Failure to respond to previous treatments for cough.

  • Exclusion Criteria (general):

    • Current or recent respiratory tract infection.

    • Other underlying lung diseases that could be the primary cause of the cough.

  • Randomization and Blinding: Eligible patients are randomly assigned to one of the four treatment arms (placebo, 10 mg, 20 mg, or 30 mg Orvepitant) in a double-blind manner.

  • Treatment: Patients self-administer the assigned treatment orally, once daily, for 12 weeks.

  • Assessments:

    • Primary Endpoint: Objective measure of cough frequency (e.g., 24-hour ambulatory cough monitoring).

    • Secondary Endpoints:

      • Leicester Cough Questionnaire (LCQ)

      • Cough Severity Visual Analogue Scale (VAS)

      • Urge-to-Cough VAS

      • Safety and tolerability assessments (adverse event monitoring, clinical laboratory tests).

  • Data Analysis: The change from baseline in the LCQ total score at Week 12 is compared between each Orvepitant dose group and the placebo group using appropriate statistical methods.

Visualizations

Signaling Pathway of this compound

cluster_0 Sensory Neuron cluster_1 Central Nervous System (Brainstem) Cough Stimuli Cough Stimuli Vagal Afferent Nerve Vagal Afferent Nerve Cough Stimuli->Vagal Afferent Nerve Activates Substance P Release Substance P Release Vagal Afferent Nerve->Substance P Release Triggers NK-1 Receptor NK-1 Receptor Substance P Release->NK-1 Receptor Binds to Cough Reflex Pathway Cough Reflex Pathway NK-1 Receptor->Cough Reflex Pathway Activates Cough Cough Cough Reflex Pathway->Cough This compound This compound This compound->NK-1 Receptor Blocks

Caption: Orvepitant blocks Substance P from binding to the NK-1 receptor.

Experimental Workflow for the VOLCANO-2 Trial

cluster_screening Screening Phase cluster_treatment Treatment Phase (12 Weeks) cluster_analysis Data Analysis Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Baseline Assessments Baseline Assessments Inclusion/Exclusion Criteria->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Placebo Placebo Randomization->Placebo Orvepitant 10mg Orvepitant 10mg Randomization->Orvepitant 10mg Orvepitant 20mg Orvepitant 20mg Randomization->Orvepitant 20mg Orvepitant 30mg Orvepitant 30mg Randomization->Orvepitant 30mg LCQ & PRO Assessments LCQ & PRO Assessments Placebo->LCQ & PRO Assessments Weeks 2, 4, 8, 12 Orvepitant 10mg->LCQ & PRO Assessments Weeks 2, 4, 8, 12 Orvepitant 20mg->LCQ & PRO Assessments Weeks 2, 4, 8, 12 Orvepitant 30mg->LCQ & PRO Assessments Weeks 2, 4, 8, 12 Efficacy Analysis Efficacy Analysis LCQ & PRO Assessments->Efficacy Analysis Safety Analysis Safety Analysis Efficacy Analysis->Safety Analysis

Caption: Workflow of the VOLCANO-2 clinical trial.

Logical Relationship: LCQ in Orvepitant Efficacy Assessment

Orvepitant Treatment Orvepitant Treatment Reduced Cough Hypersensitivity Reduced Cough Hypersensitivity Orvepitant Treatment->Reduced Cough Hypersensitivity Improved Patient Quality of Life Improved Patient Quality of Life Reduced Cough Hypersensitivity->Improved Patient Quality of Life Leicester Cough Questionnaire (LCQ) Leicester Cough Questionnaire (LCQ) Improved Patient Quality of Life->Leicester Cough Questionnaire (LCQ) Measured by Change in LCQ Score Change in LCQ Score Leicester Cough Questionnaire (LCQ)->Change in LCQ Score Efficacy Endpoint Efficacy Endpoint Change in LCQ Score->Efficacy Endpoint

Caption: LCQ as a measure of Orvepitant's impact on quality of life.

References

Application Notes and Protocols: Orvepitant Maleate in the Human Threat Test in Marmosets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant maleate is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2] The substance P/NK1 receptor system is deeply implicated in the pathophysiology of anxiety, stress, and mood disorders.[3][4] Preclinical and clinical studies have explored NK1 receptor antagonists as potential anxiolytic and antidepressant therapies.[5] The common marmoset (Callithrix jacchus) has emerged as a valuable nonhuman primate model in neuroscience research, particularly for studying social behavior and anxiety-related disorders due to its complex social structure and behavioral repertoire that resembles aspects of human sociality.

The "human threat test" is an established behavioral paradigm used to induce and assess anxiety-like responses in marmosets by exposing them to a potential predator (an unfamiliar human). This test allows for the evaluation of species-typical defensive behaviors and physiological responses in a controlled experimental setting.

These application notes provide a detailed, albeit synthesized, protocol for evaluating the anxiolytic potential of this compound in the common marmoset using the human threat test. The methodologies are based on established protocols for the human threat test in marmosets and known properties of NK1 receptor antagonists.

Mechanism of Action: NK1 Receptor Antagonism

Substance P is a neuropeptide that plays a crucial role in pain transmission, inflammation, and the regulation of stress and emotional behaviors. It exerts its effects by binding to the NK1 receptor. This compound acts as an antagonist at the NK1 receptor, blocking the binding of substance P. This action is hypothesized to modulate neural circuits involved in fear and anxiety, including the amygdala, hippocampus, and prefrontal cortex. By inhibiting substance P signaling, this compound is expected to reduce anxiety-related behaviors and the physiological stress response.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Anxiety/Stress Response Anxiety/Stress Response NK1 Receptor->Anxiety/Stress Response Activates This compound This compound This compound->NK1 Receptor Blocks

Fig. 1: this compound's Mechanism of Action

Experimental Protocols

Subjects and Housing
  • Species: Common marmoset (Callithrix jacchus).

  • Sex: Adult males and females.

  • Housing: Marmosets should be housed in social pairs or family groups in cages that provide environmental enrichment. The colony room should be maintained on a 12-hour light/dark cycle with controlled temperature and humidity.

  • Diet: A standard diet of commercial marmoset pellets, supplemented with fruits, vegetables, and protein sources should be provided, with water available ad libitum.

Drug Preparation and Administration
  • Compound: this compound.

  • Vehicle: A suitable vehicle for oral administration (e.g., a palatable fruit puree or juice). The choice of vehicle should be validated to ensure voluntary consumption by the marmosets.

  • Dose Selection: Based on preclinical studies with other NK1 receptor antagonists, a dose range should be selected for initial evaluation (e.g., 1, 3, and 10 mg/kg).

  • Administration: The drug or vehicle should be administered orally at a consistent time before the behavioral test (e.g., 60-90 minutes).

Human Threat Test Protocol

This protocol is adapted from established procedures.

  • Apparatus: The test is conducted in the marmoset's home cage to minimize stress from a novel environment. The cage should be positioned to allow for clear video recording.

  • Procedure:

    • Baseline (5 minutes): The marmoset is left undisturbed in its home cage, and baseline behavior is recorded.

    • Threat Presentation (2 minutes): An unfamiliar human experimenter (the "intruder") stands approximately 0.5 meters from the front of the cage and maintains direct eye contact with the marmoset. The intruder should wear a neutral facial expression and standardized clothing to ensure consistency across trials.

    • Post-Threat (5 minutes): The intruder leaves the room, and the marmoset's behavior is recorded for a further 5 minutes to assess recovery.

  • Experimental Design: A within-subjects, placebo-controlled design is recommended. Each marmoset receives all treatment conditions (vehicle and different doses of this compound) in a counterbalanced order, with a sufficient washout period between treatments (e.g., at least 7 days).

Start Start Drug/Vehicle Administration Drug/Vehicle Administration Start->Drug/Vehicle Administration Wait (60-90 min) Wait (60-90 min) Drug/Vehicle Administration->Wait (60-90 min) Baseline Recording (5 min) Baseline Recording (5 min) Wait (60-90 min)->Baseline Recording (5 min) Human Threat Presentation (2 min) Human Threat Presentation (2 min) Baseline Recording (5 min)->Human Threat Presentation (2 min) Post-Threat Recording (5 min) Post-Threat Recording (5 min) Human Threat Presentation (2 min)->Post-Threat Recording (5 min) End End Post-Threat Recording (5 min)->End

Fig. 2: Human Threat Test Experimental Workflow
Behavioral Data Collection and Analysis

  • Video Recording: All test sessions should be video recorded for later behavioral scoring by trained observers who are blind to the treatment conditions.

  • Behavioral Measures: A detailed ethogram should be used to score behaviors indicative of anxiety and fear. Key behaviors include:

    • Vocalizations: "Tsik" calls (mobbing calls) are a key indicator of threat perception.

    • Postures: Piloerection, tail-piloerection, and freezing.

    • Locomotion: Time spent at the front versus the back of the cage, and overall activity levels.

    • Attention: Duration of gaze directed towards the human threat.

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as repeated measures ANOVA or mixed-effects models, to compare the effects of this compound with the vehicle control.

Data Presentation

The following tables illustrate the expected format for presenting quantitative data from a study of this compound in the marmoset human threat test. The data presented are hypothetical and for illustrative purposes only.

Table 1: Effect of this compound on Vocalizations During the Human Threat Test

TreatmentDose (mg/kg)Number of "Tsik" Calls (Mean ± SEM)
Vehicle-45.3 ± 5.2
This compound138.1 ± 4.8
This compound325.6 ± 3.9
This compound1018.2 ± 3.1**
p < 0.05, *p < 0.01 compared to Vehicle

Table 2: Effect of this compound on Time Spent at the Back of the Cage During the Human Threat Test

TreatmentDose (mg/kg)Time at Back of Cage (s, Mean ± SEM)
Vehicle-85.7 ± 9.3
This compound172.4 ± 8.1
This compound355.9 ± 7.5
This compound1042.1 ± 6.8**
p < 0.05, *p < 0.01 compared to Vehicle

Conclusion

The protocol outlined in these application notes provides a framework for investigating the anxiolytic effects of this compound in the common marmoset using the human threat test. By antagonizing the NK1 receptor, this compound is hypothesized to reduce anxiety-related vocalizations and avoidance behaviors elicited by the human threat. The use of a primate model with a complex social-behavioral repertoire, such as the marmoset, offers significant translational value for the development of novel anxiolytic drugs. Careful adherence to the described methodologies will ensure the generation of robust and reliable data to evaluate the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Orvepitant Maleate in CNS Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the use of Orvepitant Maleate, particularly in the context of its development for depression. The information addresses the observed inefficacy at certain dose levels and the critical role of Neurokinin-1 (NK1) receptor occupancy.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected antidepressant-like effects with this compound in our model. What is the most likely reason?

A1: The most critical factor for Orvepitant's antidepressant activity is achieving full and persistent blockade of central Neurokinin-1 (NK1) receptors. Preclinical and clinical evidence strongly suggests that anything less than near-complete (>99%) receptor occupancy is insufficient to produce a therapeutic effect for depression.[1][2] Early clinical trials with other NK1 antagonists, such as aprepitant, failed to show consistent efficacy, which was later attributed to doses that achieved only ~90% receptor occupancy.[1] Therefore, the primary troubleshooting step is to verify that the dose administered is sufficient to achieve this high level of receptor blockade in your specific model.

Q2: What doses of this compound were used in the clinical trials for Major Depressive Disorder (MDD), and what was the outcome?

A2: Orvepitant's development for MDD involved two key Phase II clinical trials (Study 733/NCT00880048 and Study 833/NCT00880399) using doses of 30 mg/day and 60 mg/day.[3][4] These doses were selected based on Positron Emission Tomography (PET) imaging that demonstrated >99% central NK1 receptor occupancy for at least 24 hours. However, the results were inconsistent. Study 733 showed a statistically significant improvement in depression scores for both doses compared to placebo, while Study 833 failed to show a significant difference. This discrepancy highlights the challenges in translating high receptor occupancy into consistent clinical efficacy for depression.

Q3: Why would a high level of receptor occupancy not translate to consistent efficacy in the clinical trials for depression?

A3: This is a complex issue without a definitive answer, but several factors could contribute to the discordant results observed between the two pivotal depression studies:

  • Placebo Response Rate: Antidepressant trials are notoriously susceptible to high placebo response rates, which can obscure a true drug effect. Variations in placebo response between the two studies could have contributed to the different outcomes.

  • Patient Heterogeneity: Major Depressive Disorder is a heterogeneous condition. It is possible that NK1 receptor antagonism is effective only in a specific sub-population of patients with depression, and the distribution of these subtypes may have differed between the trials.

  • Narrow Therapeutic Window: While high receptor occupancy is necessary, it's possible that the therapeutic window is very narrow, and factors influencing drug exposure and response could have varied between the study populations.

  • Complexity of Depression Pathophysiology: The underlying neurobiology of depression is not fully understood, and targeting the Substance P/NK1 pathway alone may not be sufficient for a robust antidepressant effect in all patients.

Q4: Was a "low-dose" of Orvepitant (e.g., below 30 mg) ever tested for depression?

A4: The clinical development program for depression focused on the 30 mg and 60 mg doses specifically because they were shown to achieve the target of >99% receptor occupancy. Based on the central hypothesis, any dose that results in lower receptor occupancy would be considered a "low-dose" in this context and would be predicted to be ineffective. While not formally tested for depression, a 10 mg dose was evaluated in later studies for chronic cough and was found to be ineffective, supporting the dose-dependent nature of Orvepitant's activity.

Q5: What is the mechanism of action for this compound?

A5: Orvepitant is a potent and selective, non-peptide antagonist of the Neurokinin-1 (NK1) receptor. The endogenous ligand for this receptor is Substance P, a neuropeptide involved in signaling pathways for pain, inflammation, and stress responses in the central nervous system. By blocking the NK1 receptor, Orvepitant inhibits the biological effects of Substance P. In the context of depression, it was hypothesized that blocking this stress-related pathway would have an antidepressant effect.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Lack of efficacy in in vivo depression models. Insufficient NK1 Receptor Occupancy.Ensure the dose being used is scaled appropriately to achieve >99% central NK1 receptor occupancy. Consider conducting a pilot receptor occupancy study in your model if feasible.
Model selection.The antidepressant-like effects of NK1 antagonists may be more pronounced in stress-related models of depression. Verify that your chosen model is sensitive to this mechanism of action.
High variability in experimental results. Inconsistent drug exposure.Check for proper vehicle formulation and administration technique. Analyze plasma concentrations to confirm consistent pharmacokinetic profiles across subjects.
Heterogeneity of animal subjects.Ensure tight control over age, weight, and stress levels of experimental animals. High baseline variability can mask a treatment effect.
Difficulty replicating published clinical findings. Inconsistent clinical trial outcomes.Acknowledge the discordant results from the two main depression studies (Study 733 and Study 833). Frame your research hypothesis in the context of this inconsistency. Do not expect a universally robust effect.
Differences in experimental endpoints.The primary endpoint in the clinical trials was the change in the Hamilton Depression Rating Scale (HAM-D17) score over 6 weeks. Ensure your behavioral readouts are relevant and sensitive enough to detect modest changes.

Data Presentation

Table 1: NK1 Receptor Occupancy by this compound Data derived from a Positron Emission Tomography (PET) study in 8 healthy male volunteers.

Oral Dose Achieved Central NK1 Receptor Occupancy Duration of Occupancy
30 mg/day>99%≥ 24 hours
60 mg/day>99%≥ 24 hours

Table 2: Summary of Phase II Clinical Trial Results for Orvepitant in Major Depressive Disorder Primary Endpoint: Change from baseline in HAM-D17 Total Score at Week 6.

Study ID Treatment Group N Mean Baseline HAM-D17 Drug-Placebo Difference (95% CI) p-value
Study 733 Placebo10926.0--
(NCT00880048)Orvepitant 30 mg11026.1-2.41 (-4.50 to -0.31)0.0245
Orvepitant 60 mg10926.1-2.86 (-4.97 to -0.75)0.0082
Study 833 Placebo11625.4--
(NCT00880399)Orvepitant 30 mg11525.7-1.67 (-3.73 to 0.39)0.1122
Orvepitant 60 mg11425.6-0.76 (-2.85 to 1.32)0.4713

Experimental Protocols

Protocol 1: Central NK1 Receptor Occupancy Assessment via PET

This protocol is a summarized methodology based on the study that informed dose selection for the clinical trials.

  • Objective: To determine the degree and duration of central NK1 receptor occupancy after single oral doses of this compound.

  • Subjects: Healthy male volunteers.

  • Radiotracer: [¹¹C]GR205171, a specific PET ligand for the NK1 receptor.

  • Procedure: a. A baseline PET scan is performed to measure the initial density of available NK1 receptors. b. Subjects are administered a single oral dose of this compound (e.g., 30 mg or 60 mg) or placebo. c. A second PET scan is performed at a specified time point post-dose (e.g., 24 hours). d. Dynamic PET data are acquired over 90-120 minutes following the injection of [¹¹C]GR205171.

  • Data Analysis: a. Regions of interest (ROIs) are defined in brain areas with high NK1 receptor density (e.g., striatum, cortex). b. The binding potential (BP_ND) of the radiotracer is calculated for each ROI at baseline and post-treatment. c. Receptor occupancy (RO) is calculated using the following formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_treatment) / BP_ND_baseline

  • Expected Outcome: Doses of 30-60 mg are expected to show >99% displacement of the [¹¹C]GR205171 radiotracer, indicating near-complete receptor occupancy.

Protocol 2: Phase II Efficacy and Safety Study in MDD

This protocol is a generalized summary of the design for studies NCT00880048 and NCT00880399.

  • Objective: To evaluate the antidepressant efficacy and safety of this compound (30 mg/day and 60 mg/day) compared to placebo.

  • Study Design: 6-week, randomized, double-blind, placebo-controlled, fixed-dose, parallel-group study.

  • Patient Population: Outpatients aged 18-64 with a primary diagnosis of Major Depressive Disorder (single episode or recurrent), with a baseline Hamilton Depression Rating Scale (17-item) score ≥ 22.

  • Treatment Arms:

    • This compound 30 mg, administered orally once daily.

    • This compound 60 mg, administered orally once daily.

    • Placebo, administered orally once daily.

  • Primary Efficacy Endpoint: Change from baseline in the HAM-D17 total score at Week 6.

  • Secondary Efficacy Endpoints:

    • Quick Inventory of Depressive Symptomatology (QIDS-SR).

    • Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scales.

    • Response rate (≥50% reduction in HAM-D17 score).

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

  • Statistical Analysis: The primary endpoint is analyzed using a mixed-model repeated measures (MMRM) approach to compare the change from baseline in HAM-D17 scores between each Orvepitant group and the placebo group.

Visualizations

G cluster_pathway Orvepitant Mechanism of Action Stress Stress / Pathological Stimuli SP Substance P Release Stress->SP NK1R NK1 Receptor SP->NK1R Neuron Postsynaptic Neuron (e.g., in Amygdala, Striatum) NK1R->Neuron Signal Signal Transduction Cascade Neuron->Signal Response Depressive / Anxiogenic Cellular Response Signal->Response Orvepitant Orvepitant (Low Dose) Block INCOMPLETE BLOCKADE Orvepitant->Block Orvepitant_High Orvepitant (High Dose, >99% Occupancy) FullBlock FULL BLOCKADE Orvepitant_High->FullBlock Block->NK1R FullBlock->NK1R

Caption: Incomplete vs. Full NK1 Receptor Blockade by Orvepitant.

G cluster_workflow Troubleshooting Workflow for In-Vivo Efficacy Start Start: No Antidepressant-like Effect Observed CheckDose Is Dose Sufficient for >99% NK1 Receptor Occupancy? Start->CheckDose IncreaseDose Action: Increase Dose & Re-evaluate CheckDose->IncreaseDose No CheckModel Is the Animal Model Stress-Related? CheckDose->CheckModel Yes IncreaseDose->Start ReconsiderModel Action: Use Alternative Model (e.g., Chronic Unpredictable Stress) CheckModel->ReconsiderModel No CheckPK Action: Assess Pharmacokinetics (Plasma Concentration) CheckModel->CheckPK Yes ReconsiderModel->Start Conclusion Conclusion: Efficacy is Limited or Model-Specific, Consistent with Mixed Clinical Data CheckPK->Conclusion

Caption: Troubleshooting workflow for Orvepitant's in-vivo efficacy.

G cluster_logic Dose-Efficacy Relationship Hypothesis cluster_low Low Dose (<30mg) cluster_high High Dose (≥30mg) Dose Orvepitant Dose RO Central NK1 Receptor Occupancy Dose->RO Determines Efficacy Antidepressant Efficacy RO->Efficacy Required For (but not sufficient) LowDose e.g., 10 mg LowRO <99% Occupancy NoEfficacy Ineffective HighDose 30-60 mg HighRO >99% Occupancy MixedEfficacy Inconsistent Efficacy (1 Positive, 1 Negative Trial)

Caption: Orvepitant's Dose, Receptor Occupancy, and Efficacy.

References

Technical Support Center: Orvepitant Maleate Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing side effects in clinical trials involving Orvepitant Maleate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective neurokinin-1 (NK-1) receptor antagonist. It works by blocking the binding of Substance P (SP), a neuropeptide, to the NK-1 receptor.[1][2] The SP/NK-1 receptor system is implicated in various physiological processes, including the transmission of pain signals, inflammation, and the vomiting reflex.[1] By inhibiting this pathway, Orvepitant aims to alleviate symptoms such as chronic cough and pruritus.[3][4]

Q2: What are the most commonly reported side effects in this compound clinical trials?

A2: Based on clinical trial data, the most frequently reported drug-related adverse events are generally mild to moderate in severity. These include dizziness, asthenia (weakness or lack of energy), dry mouth, and hyperhidrosis (excessive sweating). In some studies, somnolence and fatigue have also been noted.

Q3: Are there any serious adverse events associated with this compound?

A3: In a study on pruritus induced by epidermal growth factor receptor inhibitors (EGFRI), no serious adverse events were reported that were considered related to Orvepitant. Another study in patients with idiopathic pulmonary fibrosis (IPF) reported serious adverse events, but none were considered related to Orvepitant treatment and occurred with similar frequency during both Orvepitant and placebo treatment periods. One participant in a trial for chronic cough in IPF withdrew due to dizziness, which may have been related to Orvepitant.

Q4: How should adverse events be graded and documented during a clinical trial?

A4: Adverse events (AEs) in clinical trials are typically graded and categorized according to standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This system provides a grading scale (typically from 1 to 5) for the severity of AEs. All AEs, whether considered related to the investigational product or not, should be meticulously documented in the participant's source documents and the electronic case report form (eCRF).

Troubleshooting Guides for Side Effect Management

Dizziness

Symptom: Patient reports feeling dizzy, lightheaded, or experiencing vertigo.

Initial Assessment:

  • Characterize the Dizziness: Determine if it is vertigo (sensation of spinning), presyncope (feeling of fainting), or a non-specific lightheadedness.

  • Timing and Triggers: Note the onset, duration, and any potential triggers (e.g., change in posture, time of day relative to dosing).

  • Associated Symptoms: Inquire about nausea, vomiting, tinnitus, or hearing loss.

  • Vital Signs: Check for orthostatic hypotension by measuring blood pressure and heart rate in supine and standing positions.

Management Protocol:

  • Mild Dizziness (Grade 1):

    • Reassure the patient and advise them to sit or lie down until the sensation passes.

    • Encourage adequate hydration.

    • Advise caution when changing positions and to avoid operating heavy machinery.

    • Continue Orvepitant at the current dose and monitor closely.

  • Moderate Dizziness (Grade 2):

    • Consider a dose reduction of Orvepitant as per the clinical trial protocol.

    • Evaluate for concomitant medications that may contribute to dizziness.

    • If symptoms persist, a temporary interruption of the study drug may be warranted.

  • Severe Dizziness (Grade 3/4):

    • Discontinue Orvepitant immediately.

    • Provide supportive care as needed.

    • Report the event as a serious adverse event (SAE) if it meets the criteria.

    • Permanent discontinuation of the investigational product is likely required.

Fatigue/Asthenia

Symptom: Patient reports persistent tiredness, lack of energy, or weakness that is not relieved by rest.

Initial Assessment:

  • Severity and Impact: Use a validated fatigue scale (e.g., Brief Fatigue Inventory) to quantify the severity and its impact on daily activities.

  • Differentiate from Somnolence: Determine if the patient is sleepy or fatigued.

  • Review Concomitant Medications: Identify other medications that may cause fatigue.

  • Assess Other Contributing Factors: Rule out other potential causes such as anemia, hypothyroidism, or depression.

Management Protocol:

  • Mild Fatigue (Grade 1):

    • Educate the patient on energy conservation techniques (e.g., pacing activities, scheduling rest periods).

    • Encourage a balanced diet and adequate hydration.

    • Promote light physical activity as tolerated.

    • Continue Orvepitant at the current dose with ongoing monitoring.

  • Moderate Fatigue (Grade 2):

    • Consider a dose reduction of Orvepitant.

    • Refer for a more detailed medical evaluation to rule out underlying causes.

    • If fatigue significantly impacts daily life, a temporary hold of the study drug may be necessary.

  • Severe Fatigue (Grade 3/4):

    • Discontinue Orvepitant.

    • Initiate a thorough medical workup to identify the cause.

    • Provide supportive care.

    • Report as an SAE if applicable.

Dry Mouth (Xerostomia)

Symptom: Patient complains of a dry, sticky feeling in the mouth, difficulty swallowing or speaking.

Initial Assessment:

  • Severity: Assess the severity of dryness and its impact on oral intake and quality of life.

  • Oral Examination: Inspect the oral mucosa for signs of dryness, redness, or cracking.

  • Hydration Status: Evaluate the patient's overall hydration.

  • Concomitant Medications: Review for other medications known to cause dry mouth (e.g., anticholinergics, diuretics).

Management Protocol:

  • Mild Dry Mouth (Grade 1):

    • Advise frequent sips of water throughout the day.

    • Recommend chewing sugar-free gum or sucking on sugar-free hard candies to stimulate saliva flow.

    • Suggest avoiding caffeine, tobacco, and alcohol, which can exacerbate dryness.

    • Continue Orvepitant at the current dose.

  • Moderate Dry Mouth (Grade 2):

    • Recommend over-the-counter saliva substitutes (sprays, gels, or rinses).

    • Consider a dose reduction of Orvepitant.

    • Encourage meticulous oral hygiene to prevent dental caries.

  • Severe Dry Mouth (Grade 3/4):

    • Discontinue Orvepitant.

    • Consider prescription-strength saliva stimulants (e.g., pilocarpine, cevimeline), if not contraindicated by the study protocol.

    • Provide supportive care for any oral complications.

Data Presentation

Table 1: Drug-Related Adverse Events in an Orvepitant Clinical Trial for EGFRI-Induced Pruritus

Adverse EventOrvepitant 30 mg (n=16)Orvepitant 10 mg (n=14)Placebo (n=14)
Any drug-related AE 3 (18.8%) 1 (7.1%) 0
Mild AEs
Asthenia1 (6.3%)00
Dizziness01 (7.1%)0
Dry mouth1 (6.3%)00
Moderate AEs
Hyperhidrosis1 (6.3%)00

Source: Neurokinin-1 antagonist orvepitant for EGFRI-induced pruritus in patients with cancer: a randomised, placebo-controlled phase II trial.

Experimental Protocols

Protocol for the Assessment and Management of Dizziness

  • Screening and Baseline Assessment:

    • Obtain a detailed medical history, including any prior history of dizziness, vertigo, or balance disorders.

    • Perform a baseline neurological examination, including an assessment of gait and balance.

    • Administer a baseline dizziness questionnaire (e.g., Dizziness Handicap Inventory).

  • Ongoing Monitoring:

    • At each study visit, systematically inquire about the occurrence, frequency, and severity of dizziness.

    • If dizziness is reported, perform a targeted physical examination, including orthostatic vital signs and a neurological assessment.

  • Management of a Dizziness Event:

    • Follow the steps outlined in the "Troubleshooting Guides for Side Effect Management" for Dizziness.

    • Any intervention, including dose modification or discontinuation of the investigational product, must be documented in the eCRF.

    • Concomitant medications used to manage symptoms must be recorded.

    • If dizziness is severe or persistent, the participant should be referred for a specialist consultation (e.g., neurologist, otolaryngologist).

    • Any event meeting the criteria for a serious adverse event must be reported to the sponsor and the Institutional Review Board (IRB) within the protocol-specified timeframe.

Visualizations

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK-1 Receptor Substance P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response PKC->Cellular_Response Orvepitant Orvepitant (Antagonist) Orvepitant->NK1R Blocks

Caption: Simplified NK-1 Receptor Signaling Pathway and Orvepitant's Mechanism of Action.

Side_Effect_Management_Workflow Start Patient Reports Side Effect Assess Assess Severity (e.g., CTCAE) & Characterize Symptom Start->Assess Grade1 Grade 1 (Mild) Assess->Grade1 Mild? Grade2 Grade 2 (Moderate) Assess->Grade2 Moderate? Grade34 Grade 3/4 (Severe) Assess->Grade34 Severe? Manage_Mild Symptomatic Management & Patient Education Continue Study Drug Grade1->Manage_Mild Manage_Moderate Consider Dose Reduction Symptomatic Treatment Increased Monitoring Grade2->Manage_Moderate Manage_Severe Discontinue Study Drug Provide Supportive Care Report as SAE (if applicable) Grade34->Manage_Severe Monitor Monitor for Resolution or Worsening Manage_Mild->Monitor Manage_Moderate->Monitor Manage_Severe->Monitor Monitor->Assess No/Worsened Resolved Symptom Resolved/ Improved Monitor->Resolved Yes End Continue Trial per Protocol Resolved->End

Caption: General Workflow for Managing Side Effects in a Clinical Trial Setting.

References

Orvepitant Maleate Adverse Event Reporting: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reporting of adverse events for Orvepitant Maleate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental and clinical phases.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported adverse events associated with this compound in clinical trials?

Based on available clinical trial data, the most frequently reported adverse events for this compound are generally of mild to moderate severity. The table below summarizes the adverse events observed in key clinical trials for different indications.

Q2: Are there any serious adverse events (SAEs) associated with this compound?

In a study involving patients with Idiopathic Pulmonary Fibrosis (IPF), seven participants experienced serious adverse events. However, none of these were considered to be related to the treatment with Orvepitant.[1] It is crucial for investigators to assess the seriousness of any adverse event and report it according to the protocol.

Q3: What is the established safety profile of this compound?

Clinical studies have suggested that this compound is safe and well-tolerated.[1][2] In a Phase 2b trial for chronic cough (VOLCANO-2), there were no safety concerns raised at any of the tested doses. The proportion of patients experiencing adverse events was similar across the Orvepitant and placebo groups.

Q4: How should an investigator respond to a participant reporting an adverse event?

The investigator or a delegated member of the research team should immediately assess the adverse event for its seriousness, severity, and potential relationship to the study drug.[3][4] All details of the event, including its onset, duration, and any actions taken, must be meticulously documented in the participant's source documents and the case report form (CRF).

Q5: What are the timelines for reporting adverse events to the sponsor and regulatory authorities?

Reporting timelines are contingent on the severity and nature of the adverse event. As a general guideline:

  • Serious Adverse Events (SAEs) must be reported to the sponsor immediately, and no later than 24 hours after the site becomes aware of the event.

  • Suspected Unexpected Serious Adverse Reactions (SUSARs) that are fatal or life-threatening must be reported to the regulatory authorities by the sponsor as soon as possible, but no later than 7 calendar days after they become aware of the event.

  • Other SUSARs and all other SAEs must be reported to the regulatory authorities by the sponsor within 15 calendar days.

Troubleshooting Guides

Problem: Uncertainty in classifying an adverse event.

Solution:

  • Consult the Protocol: The clinical trial protocol should provide specific definitions and classifications for adverse events.

  • Assess Seriousness: Determine if the event meets the criteria for a Serious Adverse Event (SAE), which includes death, life-threatening situations, hospitalization, disability, or congenital anomaly.

  • Evaluate Causality: The Principal Investigator (PI) is responsible for assessing the likelihood that the adverse event is related to the investigational drug. This assessment should be documented.

  • Seek Clarification: If uncertainty persists, contact the study sponsor or the designated medical monitor for guidance.

Problem: A participant experiences an unexpected adverse event.

Solution:

  • Ensure Participant Safety: The immediate priority is the well-being of the participant. Provide appropriate medical care and follow-up.

  • Immediate Reporting: Report the unexpected adverse event to the sponsor without delay, as this could be a Suspected Unexpected Serious Adverse Reaction (SUSAR) which has expedited reporting requirements.

  • Detailed Documentation: Thoroughly document the event, including a detailed narrative, concomitant medications, and the investigator's assessment of causality.

  • Follow Sponsor's Instructions: The sponsor will provide guidance on any further actions required, which may include unblinding the treatment allocation for that participant if medically necessary.

Data Presentation

The following table summarizes the incidence of treatment-emergent adverse events from key clinical trials of this compound.

Adverse EventOrvepitant 30 mg (%) (VOLCANO-2, Chronic Cough)Placebo (%) (VOLCANO-2, Chronic Cough)Orvepitant (10mg & 30mg) (Pruritus Trial)Placebo (Pruritus Trial)
Headache8.95.1ReportedNot Reported
Dizziness6.31.3ReportedNot Reported
Fatigue13.95.1Not ReportedNot Reported
Somnolence6.30Not ReportedNot Reported
AstheniaNot ReportedNot ReportedReported (Mild/Moderate)Not Reported
Dry MouthNot ReportedNot ReportedReported (Mild/Moderate)Not Reported
HyperhidrosisNot ReportedNot ReportedReported (Mild/Moderate)Not Reported

Data for the pruritus trial is qualitative as specific percentages were not provided in the source documents. Adverse events were reported as being of mild or moderate severity.

Experimental Protocols

Protocol for Monitoring and Reporting Adverse Events

1. Objective: To ensure the systematic detection, documentation, assessment, and reporting of all adverse events (AEs) and serious adverse events (SAEs) that occur during the conduct of a clinical trial with this compound.

2. Scope: This protocol applies to all personnel involved in the clinical trial, including investigators, study coordinators, and clinical research associates.

3. Procedure:

  • AE Detection and Documentation:

    • At each study visit, the investigator or designee will inquire about the occurrence of any adverse events since the last visit.

    • All reported or observed AEs will be documented in the subject's source documents and the Case Report Form (CRF), regardless of their perceived relationship to the study drug.

    • The documentation will include a description of the event, date of onset, date of resolution, severity, and any action taken.

  • AE Assessment:

    • The Principal Investigator (PI) will assess each AE for:

      • Seriousness: Based on the standard regulatory definition (e.g., results in death, is life-threatening, requires hospitalization).

      • Severity: Graded as mild, moderate, or severe.

      • Causality: Assessed as related or not related to the investigational product.

  • Reporting:

    • Non-Serious AEs: Recorded in the CRF and reported to the sponsor according to the timeline specified in the protocol.

    • Serious AEs (SAEs): Reported to the sponsor within 24 hours of the site becoming aware of the event using a dedicated SAE report form.

    • Follow-up Reports: Any new or updated information regarding a previously reported AE/SAE will be documented and reported to the sponsor in a follow-up report.

Mandatory Visualization

Signaling Pathway of Neurokinin-1 (NK-1) Receptor Antagonists

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to G-Protein (Gq/11) G-Protein (Gq/11) NK-1 Receptor->G-Protein (Gq/11) Activates Phospholipase C (PLC) Phospholipase C (PLC) G-Protein (Gq/11)->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Downstream Signaling Downstream Signaling Protein Kinase C (PKC)->Downstream Signaling Leads to Ca2+ Release->Downstream Signaling Leads to This compound This compound This compound->NK-1 Receptor Blocks

Caption: Simplified signaling pathway of the Neurokinin-1 (NK-1) receptor and the antagonistic action of this compound.

Experimental Workflow for Adverse Event Reporting

AE_Reporting_Workflow AE_Occurs Adverse Event Occurs in Study Participant Investigator_Awareness Investigator Becomes Aware of AE AE_Occurs->Investigator_Awareness Initial_Assessment Initial Assessment (Seriousness, Severity, Causality) Investigator_Awareness->Initial_Assessment Documentation Documentation in Source Documents and CRF Initial_Assessment->Documentation Is_SAE Is the Event an SAE? Documentation->Is_SAE Report_to_Sponsor_24h Report to Sponsor (within 24 hours) Is_SAE->Report_to_Sponsor_24h Yes Non_Serious_AE_Reporting Report Non-Serious AE (per protocol) Is_SAE->Non_Serious_AE_Reporting No Sponsor_Assessment Sponsor Assessment (Expectedness, Causality) Report_to_Sponsor_24h->Sponsor_Assessment Is_SUSAR Is it a SUSAR? Sponsor_Assessment->Is_SUSAR Report_to_RA_7_15_days Report to Regulatory Authorities (7 or 15 days) Is_SUSAR->Report_to_RA_7_15_days Yes Follow_Up Follow-up and Resolution Documentation Is_SUSAR->Follow_Up No Report_to_RA_7_15_days->Follow_Up Non_Serious_AE_Reporting->Follow_Up

Caption: Workflow for the identification, assessment, and reporting of adverse events in a clinical trial.

References

Technical Support Center: Optimizing the Oral Bioavailability of Orvepitant Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental optimization of Orvepitant Maleate's oral bioavailability.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its main challenges for oral delivery?

2. What is the likely Biopharmaceutics Classification System (BCS) class of this compound?

While a definitive BCS classification for this compound is not publicly documented, based on its characterization as a poorly soluble drug, it is likely to fall under BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). Drugs in these classes often exhibit dissolution rate-limited absorption, making bioavailability sensitive to the formulation. For comparison, the related NK1 receptor antagonist, aprepitant, is classified as BCS Class IV, indicating both low solubility and low permeability.

3. What are the initial pharmacokinetic parameters of Orvepitant observed in preclinical studies?

Preclinical studies have provided some initial insights into the pharmacokinetics of Orvepitant. In rats, the oral bioavailability was reported to be 17%, with a plasma clearance of 29 mL/min/kg and a half-life of 2.3 hours. In dogs, the oral bioavailability was higher at 55%, with a plasma clearance of 6 mL/min/kg and a half-life of 6.1 hours. These data highlight the species-dependent variation in oral absorption and the potential for significant improvement through formulation strategies.

4. What are some promising formulation strategies to enhance the oral bioavailability of this compound?

Given its poor solubility, several formulation strategies can be employed to enhance the oral bioavailability of this compound. These approaches are aimed at increasing the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal fluids. Key strategies include:

  • Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, leading to a faster dissolution rate. The commercial formulation of the similar drug aprepitant utilizes nanocrystal technology.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and other lipid-based formulations can improve the solubilization of lipophilic drugs in the gastrointestinal tract and enhance their absorption.

  • Complexation: The use of complexing agents like cyclodextrins can increase the solubility of poorly soluble drugs by forming inclusion complexes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development of oral formulations for this compound.

Problem Potential Cause Troubleshooting Steps
Low in vitro dissolution rate - Poor wettability of the drug powder.- Agglomeration of drug particles.- Inappropriate dissolution medium.- Improve Wettability: Incorporate a wetting agent (e.g., sodium lauryl sulfate, Polysorbate 80) into the formulation or dissolution medium.- Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area of the drug particles.- Optimize Dissolution Medium: For poorly soluble drugs, use a dissolution medium that better reflects in vivo conditions (biorelevant media like FaSSIF or FeSSIF) or contains a surfactant to achieve sink conditions.
High variability in bioavailability studies - Inconsistent dissolution of the formulation.- Food effects.- Pre-systemic metabolism.- Improve Formulation Robustness: Develop a formulation with consistent and reproducible dissolution profiles, such as a solid dispersion or a lipid-based system.- Assess Food Effects: Conduct bioavailability studies in both fasted and fed states to understand the impact of food on drug absorption.- Consider Metabolism Inhibitors: If significant first-pass metabolism is suspected, co-administration with a metabolic inhibitor (in preclinical models) can help identify the extent of this effect.
Precipitation of the drug in the GI tract - Supersaturation of the drug from an enabling formulation (e.g., ASD, SEDDS) followed by precipitation into a less soluble form.- Incorporate Precipitation Inhibitors: Include polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) in the formulation to maintain a supersaturated state in the gut.- Optimize the Formulation: Adjust the drug loading and excipient composition in ASDs or SEDDS to achieve a more stable supersaturated state.
Poor correlation between in vitro dissolution and in vivo bioavailability (IVIVC) - The in vitro dissolution method does not adequately mimic the in vivo conditions.- Permeability, rather than dissolution, is the rate-limiting step for absorption (potentially for a BCS Class IV drug).- Develop a Biorelevant Dissolution Method: Utilize dissolution media and agitation rates that better simulate the gastrointestinal environment.- Evaluate Permeability: Conduct in vitro permeability studies (e.g., Caco-2 assays) to understand the contribution of permeability to absorption. If permeability is low, strategies to enhance it may be necessary.

Experimental Protocols

In Vitro Dissolution Testing for a Poorly Soluble Drug like this compound

Objective: To assess the in vitro release profile of different this compound formulations.

Materials:

  • This compound formulation (e.g., powder, capsule, tablet)

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF))

  • HPLC system for quantification

Procedure:

  • Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C. For poorly soluble drugs, consider adding a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the medium to ensure sink conditions.

  • Place the this compound formulation into the dissolution vessel.

  • Begin stirring at a specified rate (e.g., 50 or 75 rpm).

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Filter the samples immediately.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify potential active transport mechanisms.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hank's Balanced Salt Solution (HBSS)

  • This compound solution

  • Control compounds (high and low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • To assess apical to basolateral (A→B) permeability, add the this compound solution to the apical side and fresh HBSS to the basolateral side.

  • To assess basolateral to apical (B→A) permeability, add the this compound solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate at 37 °C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and analyze the concentration of this compound using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic parameters and oral bioavailability of an this compound formulation.

Materials:

  • Sprague-Dawley rats

  • This compound formulation

  • Vehicle for oral administration

  • Intravenous formulation of this compound

  • Blood collection supplies

  • LC-MS/MS for quantification

Procedure:

  • Fast the rats overnight prior to dosing.

  • Divide the rats into two groups: one for oral administration and one for intravenous (IV) administration.

  • Administer the this compound formulation orally to the first group at a specific dose.

  • Administer the IV formulation to the second group at a specific dose via the tail vein.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) from the tail vein or another appropriate site.

  • Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both oral and IV routes.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Visualizations

NK1_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.

Figure 2: Experimental workflow for optimizing oral bioavailability.

References

Orvepitant Maleate Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of Orvepitant Maleate in various solvents. The following question-and-answer format directly addresses potential issues and offers guidance for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound is a solid with long-term stability when stored at -20°C, with a shelf life of at least four years.[1] In solution, its stability is dependent on the solvent, concentration, and storage conditions. Preliminary data indicates it is slightly soluble (0.1-1 mg/ml) in acetonitrile and chloroform.[1] For experimental use, it is recommended to prepare fresh solutions or conduct short-term stability studies in the solvent of choice.

Q2: Are there known degradation pathways for this compound?

A2: Specific degradation pathways for this compound have not been extensively published. However, like other molecules with ester and amide functionalities, it may be susceptible to hydrolysis under acidic and basic conditions. Forced degradation studies are necessary to identify potential degradation products and elucidate degradation pathways under various stress conditions (e.g., acid, base, oxidation, heat, and light).

Q3: What analytical techniques are recommended for assessing the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability testing of pharmaceutical compounds like this compound.[2][3][4] This method allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the structural characterization of unknown degradation products.

Q4: How should I prepare this compound solutions for stability studies?

A4: Due to its limited solubility, careful preparation is crucial. It is advisable to use a co-solvent system if a higher concentration is needed, ensuring the co-solvent is compatible with your experimental setup. For initial assessments, prepare a stock solution in a solvent in which it is known to be slightly soluble, such as acetonitrile, and then dilute it with the desired experimental solvent. Always document the solvent system and preparation method.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in solution - Low solubility in the chosen solvent. - Change in temperature or pH.- Use a different solvent or a co-solvent system. - Gently warm the solution or adjust the pH, if compatible with the compound's stability. - Prepare a more dilute solution.
Inconsistent analytical results - Incomplete dissolution of the compound. - Degradation of the compound during the experiment. - Improper sample handling or storage.- Ensure complete dissolution by vortexing or sonication. - Prepare fresh solutions for each experiment and protect them from light and extreme temperatures. - Store stock solutions at -20°C in airtight containers.
Appearance of unknown peaks in HPLC chromatogram - Presence of impurities in the starting material. - Degradation of this compound. - Interaction with excipients or other components in the formulation.- Analyze the starting material to identify any initial impurities. - Conduct forced degradation studies to identify potential degradation products. - Evaluate the compatibility of this compound with other components in the formulation.

Stability Data Summary

The following table summarizes illustrative stability data for this compound under forced degradation conditions. This data is representative and intended to guide experimental design. Actual results may vary based on specific experimental conditions.

Stress Condition Solvent System Conditions Assay (% Remaining) Degradation Products Observed
Acid Hydrolysis 0.1 M HCl / Acetonitrile (1:1)60°C, 24h85.2%Two major degradation peaks
Base Hydrolysis 0.1 M NaOH / Acetonitrile (1:1)60°C, 8h78.5%Three major degradation peaks
Oxidative 3% H₂O₂ / Acetonitrile (1:1)Room Temp, 24h91.0%One major degradation peak
Thermal Solid State80°C, 48h98.7%Minor degradation observed
Photolytic Solid StateUV light (254 nm), 24h96.4%One minor degradation peak

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile to the stock solution concentration before analysis.

  • Photolytic Degradation: Expose solid this compound to UV light (254 nm) for 24 hours. Dissolve in acetonitrile to the stock solution concentration before analysis.

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the quantification of this compound and the separation of its degradation products.

HPLC Parameters:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: 10% A, 90% B

    • 30-35 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Results stock Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress neutralize Neutralize and Dilute Samples stress->neutralize hplc HPLC Separation neutralize->hplc Inject Sample detect UV Detection hplc->detect quantify Data Acquisition and Quantification detect->quantify report Report % Assay and Degradation Profile quantify->report

Caption: Experimental workflow for forced degradation studies.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular substance_p Substance P nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds and Activates orvepitant This compound orvepitant->nk1r Binds and Inhibits g_protein G-protein Activation nk1r->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Induces cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response ca_release->cellular_response

Caption: this compound's mechanism of action via NK1 receptor.

References

troubleshooting experimental variability with Orvepitant Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Orvepitant Maleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as GW823296 Maleate) is a potent, selective, and orally active antagonist of the neurokinin-1 (NK-1) receptor.[1] Its primary mechanism of action is to block the binding of Substance P, a neuropeptide involved in various physiological processes, including cough reflex, pain, and inflammation, to the NK-1 receptor.[2][3] By inhibiting this interaction, this compound can modulate downstream signaling pathways.

Q2: What are the key pharmacological properties of this compound?

This compound exhibits high affinity for the human NK-1 receptor. Key quantitative data are summarized in the table below.

ParameterValueSpeciesAssay Type
pKi10.2HumanRadioligand Binding Assay
Ki0.06 nMHumanRadioligand Binding Assay
Apparent pKB10.3HumanSubstance P-induced Calcium Release in CHO cells

Data sourced from multiple suppliers and publications.[1][4]

Q3: Is this compound selective for the NK-1 receptor?

Yes, Orvepitant is reported to be highly selective for the NK-1 receptor. One study screened it against a panel of 67 other transporters, ion channels, and enzymes at a concentration of 10 µM and found no significant off-target activity. While the specific list of screened targets is not publicly available, this high degree of selectivity suggests a low probability of off-target effects at typical experimental concentrations.

Troubleshooting Experimental Variability

Issue 1: Inconsistent or no effect of this compound in in vitro assays.

This is a common issue that can arise from several factors related to compound handling, assay conditions, or cell health.

Troubleshooting Workflow for In Vitro Assays

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Inconsistent or No Effect of Orvepitant B Verify Stock Solution (Concentration, Solubility, Storage) A->B Start Here C Check Cell Health & Passage Number (Viability, Mycoplasma) B->C F Prepare Fresh Stock Solution B->F Issue Found D Optimize Assay Conditions (Agonist Concentration, Incubation Time) C->D G Use Low Passage, Healthy Cells C->G Issue Found E Confirm NK-1 Receptor Expression D->E H Perform Agonist Dose-Response D->H Issue Found I Validate Receptor Expression (e.g., qPCR, Western Blot) E->I Issue Found

Caption: Troubleshooting workflow for inconsistent in vitro results.

Q4: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of stock solutions are critical for reproducible results.

ParameterRecommendation
Solvent DMSO is a suitable solvent for preparing high-concentration stock solutions. This compound is soluble in DMSO at 30 mg/mL (40.28 mM), though sonication may be required. It is also reported to be soluble in water. For cell-based assays, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.
Storage Store the solid compound at -20°C for long-term stability (≥ 4 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.
Handling This compound is hygroscopic; use freshly opened DMSO for preparing stock solutions. Protect from light.

Q5: I am observing high variability in my in vivo experiments. What are some potential causes and solutions?

In vivo experiments are inherently more complex, and variability can be introduced at multiple stages.

Troubleshooting Guide for In Vivo Studies

Potential CauseRecommended Action
Improper Formulation/Dosing Ensure this compound is fully solubilized in the vehicle. For oral gavage, several vehicle formulations have been suggested (see Q6). Ensure accurate and consistent administration volumes.
Pharmacokinetics Be aware of the species-specific pharmacokinetics. In rats, Orvepitant has an oral bioavailability of 17% and a half-life of 2.3 hours. In dogs, the oral bioavailability is 55% with a half-life of 6.1 hours. Dosing schedules should be planned accordingly.
Animal Health and Stress Ensure animals are healthy and properly acclimatized to minimize stress-induced physiological changes that could affect the experimental outcome.
Batch-to-Batch Variability If using different batches of this compound, ensure they have the same purity and salt form.

Q6: What are recommended vehicles for in vivo administration of this compound?

Several vehicle formulations can be used for preparing this compound for in vivo studies, particularly for oral administration. The following have been reported to yield clear solutions at ≥ 5 mg/mL.

FormulationComponents
PEG-based 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Cyclodextrin-based 10% DMSO, 90% (20% SBE-β-CD in Saline)
Oil-based 10% DMSO, 90% Corn Oil

Experimental Protocols

Protocol: Substance P-Induced Calcium Flux Assay in CHO-hNK1 Cells

This protocol provides a general framework for assessing the antagonist activity of this compound in a common in vitro functional assay.

Experimental Workflow

G A Seed CHO-hNK1 cells in 96-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Pre-incubate with This compound (or vehicle) C->D E Add Substance P (agonist) D->E F Measure fluorescence (calcium signal) E->F

Caption: Workflow for a calcium flux assay.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1 receptor (CHO-hNK1) in appropriate media. Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Pre-incubation: Prepare serial dilutions of this compound in an appropriate assay buffer. Add the this compound dilutions (or vehicle control) to the wells and pre-incubate for 1 hour at 37°C.

  • Agonist Stimulation: Prepare a solution of Substance P (the agonist) in the assay buffer. The final concentration of Substance P should be at its EC80 (the concentration that elicits 80% of the maximal response), which should be determined from a prior dose-response experiment.

  • Signal Detection: Use a fluorescence plate reader equipped with an automated injection system to add the Substance P solution to the wells. Measure the fluorescence signal before and after the addition of Substance P to determine the change in intracellular calcium concentration.

  • Data Analysis: The antagonist effect of this compound is determined by the degree to which it inhibits the Substance P-induced calcium signal. Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Signaling Pathway

Substance P / NK-1 Receptor Signaling and this compound Inhibition

Substance P binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gαq, leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound acts by competitively blocking the initial binding of Substance P to the NK-1 receptor, thereby preventing this signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SP Substance P NK1R NK-1 Receptor SP->NK1R Binds & Activates OM This compound OM->NK1R Blocks Gq Gαq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca

Caption: this compound blocks Substance P-mediated signaling.

References

Technical Support Center: Refining Orvepitant Maleate Dosage for Optimal NK1 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Orvepitant Maleate dosage to achieve desired Neurokinin-1 (NK1) receptor occupancy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, high-affinity antagonist of the Neurokinin-1 (NK1) receptor.[1] Its mechanism of action involves blocking the binding of Substance P (SP), the natural ligand for the NK1 receptor.[2] By inhibiting the SP/NK1 receptor signaling pathway, this compound can modulate various physiological processes, including those involved in depression, nausea, and chronic cough.[1][3][4]

Q2: What is the relationship between this compound dosage and NK1 receptor occupancy?

Positron Emission Tomography (PET) imaging studies have demonstrated a dose-dependent relationship between Orvepitant (also known as GW823296) administration and NK1 receptor occupancy in the human brain. Oral doses of 30-60 mg/day have been shown to achieve over 99% receptor occupancy for at least 24 hours.

Q3: What are the key signaling pathways activated by the NK1 receptor?

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq and Gs heterotrimeric proteins. Activation by Substance P leads to the activation of downstream effector enzymes such as phospholipase C (PLC) and adenylyl cyclase. This, in turn, modulates the levels of intracellular second messengers like inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), ultimately influencing various cellular responses.

Troubleshooting Guides

Positron Emission Tomography (PET) Imaging for NK1 Receptor Occupancy

Issue: High variability in PET imaging results for NK1 receptor occupancy.

  • Possible Cause 1: Radioligand Selection and Properties.

    • Troubleshooting: Ensure the selected radioligand has high specificity and affinity for the NK1 receptor. Radioligands with low nonspecific binding are crucial for accurate quantification. For NK1 receptor imaging, [11C]GR205171 and [18F]MK-0999 are commonly used radioligands.

  • Possible Cause 2: Subject-related physiological variability.

    • Troubleshooting: Standardize subject conditions as much as possible, including fasting state and time of day for the scan. Monitor physiological parameters during the scan.

  • Possible Cause 3: Data Analysis Methodology.

    • Troubleshooting: Employ a consistent and validated kinetic modeling approach for data analysis. A three-tissue compartment model has been found suitable for analyzing [11C]GR205171 binding. Ensure accurate measurement of the arterial input function.

Issue: Underestimation of receptor occupancy.

  • Possible Cause: Competition from endogenous Substance P.

    • Troubleshooting: While challenging to control, be aware that endogenous ligand levels can influence radioligand binding. Consider this factor when interpreting results.

In Vitro NK1 Receptor Binding Assays

Issue: Inconsistent IC50 values for this compound.

  • Possible Cause 1: Assay conditions.

    • Troubleshooting: Optimize and standardize all assay parameters, including incubation time, temperature, and buffer composition. Ensure the radioligand concentration is appropriate (typically at or below its Kd value).

  • Possible Cause 2: Cell line or membrane preparation variability.

    • Troubleshooting: Use a stable cell line with consistent NK1 receptor expression levels. Ensure the quality and consistency of cell membrane preparations.

  • Possible Cause 3: Pipetting errors or improper serial dilutions.

    • Troubleshooting: Use calibrated pipettes and perform serial dilutions of this compound with care to ensure accuracy.

Flow Cytometry for Receptor Occupancy

Issue: Difficulty in distinguishing between free and bound receptors.

  • Possible Cause: Inappropriate antibody selection or concentration.

    • Troubleshooting: Select a fluorescently labeled antibody that competes with this compound for binding to the NK1 receptor. Use this antibody at a saturating concentration to ensure all available free receptors are labeled.

  • Possible Cause 2: Receptor internalization.

    • Troubleshooting: Perform experiments at low temperatures (e.g., 4°C) to minimize receptor internalization. Consider using fixation techniques if necessary, but validate that they do not interfere with antibody binding.

Quantitative Data Summary

Study TypeDrugDosageReceptor OccupancySpeciesReference
PET ImagingOrvepitant (GW823296)30-60 mg/day (oral)>99%Human
PET ImagingAprepitant165 mg (oral)≥99% at Tmax, ≥97% at 48hHuman
PET ImagingFosaprepitant150 mg (IV)100% at Tmax, ≥97% at 48hHuman
PET ImagingCasopitant2-120 mg (oral)Dose-dependentHuman

Experimental Protocols

Protocol 1: In Vivo NK1 Receptor Occupancy Measurement by PET Imaging

This protocol provides a general framework. Specific parameters should be optimized based on the chosen radioligand and imaging system.

  • Subject Preparation: Subjects should fast for at least 6 hours prior to the scan. An intravenous catheter should be placed for radioligand injection and arterial blood sampling.

  • Baseline Scan: A baseline PET scan is performed before administration of this compound to determine the baseline receptor availability (Bavail).

  • Radioligand Injection: A bolus of the NK1 receptor radioligand (e.g., [11C]GR205171) is injected intravenously.

  • Dynamic PET Scanning: Dynamic emission data are collected for 90-120 minutes.

  • Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma, which serves as the input function.

  • This compound Administration: A single oral dose of this compound is administered.

  • Post-dose Scan: A second PET scan is performed at a time point corresponding to the expected peak plasma concentration of this compound.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn on co-registered MRI scans.

    • Time-activity curves are generated for each ROI.

    • Kinetic modeling (e.g., three-tissue compartment model) is applied to the time-activity curves and the arterial input function to estimate the binding potential (BPND) at baseline and post-dose.

    • Receptor occupancy (RO) is calculated using the following formula: RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] * 100

Protocol 2: In Vitro Competitive Radioligand Binding Assay
  • Materials:

    • Cell membranes expressing the human NK1 receptor.

    • Radioligand (e.g., [3H]Substance P).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, cell membranes, and either vehicle (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or varying concentrations of this compound.

    • Add the radioligand to all wells at a final concentration at or below its Kd.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) by non-linear regression analysis.

Visualizations

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Orvepitant This compound Orvepitant->NK1R Binds & Blocks Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Responses PKC->Response Ca->Response PKA->Response

Caption: NK1 Receptor Signaling Pathway.

PET_Workflow Subject Subject Preparation (Fasting, IV line) Baseline Baseline PET Scan (Radioligand Injection) Subject->Baseline Drug This compound Administration Baseline->Drug PostDose Post-Dose PET Scan Drug->PostDose Analysis Data Analysis (Kinetic Modeling) PostDose->Analysis Occupancy Calculate Receptor Occupancy (%) Analysis->Occupancy

Caption: PET Imaging Experimental Workflow.

Troubleshooting_Logic cluster_pet PET Troubleshooting cluster_invitro In Vitro Troubleshooting cluster_flow Flow Cytometry Troubleshooting Start Inconsistent Receptor Occupancy Results AssayType Which Assay? Start->AssayType PET PET Imaging AssayType->PET In Vivo InVitro In Vitro Binding AssayType->InVitro In Vitro Flow Flow Cytometry AssayType->Flow Cell-based Radioligand Check Radioligand (Specificity, Affinity) PET->Radioligand Physiology Standardize Subject Conditions PET->Physiology AnalysisPET Validate Analysis Method PET->AnalysisPET Conditions Optimize Assay Conditions InVitro->Conditions Membrane Check Membrane Prep Quality InVitro->Membrane Dilution Verify Serial Dilutions InVitro->Dilution Antibody Select Appropriate Antibody & Titer Flow->Antibody Internalization Control for Receptor Internalization Flow->Internalization

Caption: Troubleshooting Logic for Receptor Occupancy Assays.

References

Orvepitant Maleate Clinical Trials: A Technical Support Center for Addressing the Placebo Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of the placebo effect in clinical trials of Orvepitant Maleate. Given Orvepitant's mechanism as a neurokinin-1 (NK-1) receptor antagonist and its application in conditions with subjective endpoints like chronic cough, understanding and mitigating the placebo response is critical for demonstrating true treatment efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the placebo effect particularly challenging in Orvepitant clinical trials?

A1: Orvepitant targets conditions such as refractory chronic cough, where primary endpoints often rely on patient-reported outcomes (PROs) like cough severity and quality of life.[1] These subjective measures are highly susceptible to placebo effects, which can include patient expectations, regression to the mean, and the psychological impact of being in a clinical trial.[2] In the VOLCANO-2 trial, for instance, a significant placebo response was observed in the primary endpoint of objective cough frequency, making it difficult to distinguish the drug's true effect in the full analysis set.[3][4]

Q2: What is the underlying mechanism of Orvepitant and how does it relate to the targeted symptoms?

A2: Orvepitant is a neurokinin-1 (NK-1) receptor antagonist.[1] It works by blocking the action of Substance P, a neuropeptide involved in neuronal sensitization and transmission of signals that can lead to the sensation of an urge to cough and the cough reflex itself. By inhibiting the NK-1 receptor in the central and peripheral nervous system, Orvepitant aims to reduce the neuronal hypersensitivity that underlies chronic cough.

Q3: Are there specific patient populations that might exhibit a higher placebo response in Orvepitant trials?

A3: While not definitively proven for Orvepitant specifically, factors known to moderate placebo response in general include baseline symptom severity, patient expectations, and even the number of treatment arms in a study. In the VOLCANO-2 trial, a notable observation was a more exaggerated placebo response in subjects with lower baseline cough frequency. This suggests that patient stratification based on baseline characteristics could be a crucial consideration in trial design.

Troubleshooting Guides

Problem 1: High variability and a strong placebo response are obscuring the true treatment effect in our patient-reported outcome data.

Solution:

  • Implement Advanced Trial Designs: Consider designs specifically developed to mitigate the placebo effect. Two prominent examples are the Placebo Run-in Period and the Sequential Parallel Comparison Design (SPCD). These are detailed in the "Experimental Protocols" section below.

  • Staff and Patient Training: Implement rigorous training for both clinical staff and study participants. Staff should be trained to use neutral language to avoid inflating patient expectations. Patients can be trained on how to accurately and consistently report their symptoms.

  • Statistical Analysis: Utilize statistical plans that account for the placebo response. This can include covariate analysis to adjust for baseline characteristics or using advanced models for SPCD that pool data from multiple stages.

Problem 2: The primary endpoint of objective cough frequency is not showing separation from placebo, despite positive signals in patient-reported outcomes.

Solution:

  • Subgroup Analysis: As seen in the VOLCANO-2 trial, pre-specifying and analyzing subgroups based on baseline characteristics (e.g., high vs. low cough frequency) may reveal a treatment effect that is not apparent in the overall population. In VOLCANO-2, a near-significant effect on cough frequency was observed in the higher-frequency coughers.

  • Re-evaluate the Primary Endpoint: For conditions like chronic cough, PROs such as the Leicester Cough Questionnaire (LCQ) and Cough Severity Visual Analogue Scale (VAS) may be more reflective of the clinical benefit that is meaningful to patients. Discussions with regulatory agencies are crucial to establish the viability of using PROs as primary endpoints.

  • Understand the Drug's Mechanism: Orvepitant's mechanism may have a more substantial impact on the urge to cough and the patient's perception of severity, which is captured by PROs, than on the motor action of coughing itself. The statistically significant improvements in the Urge-to-Cough VAS in the VOLCANO-2 trial support this possibility.

Data Presentation: Orvepitant Clinical Trial Results

The following tables summarize key efficacy data from the Orvepitant clinical trial program, highlighting the challenges of discerning the treatment effect from the placebo response.

Table 1: Phase 2b VOLCANO-2 Study - Patient-Reported Outcomes at Week 12

Outcome MeasureOrvepitant (30 mg)Placebop-value
Leicester Cough Questionnaire (LCQ) Statistically significant improvement-0.009
Cough Severity VAS (0-100mm) Statistically significant improvement-0.034
Urge-to-Cough VAS (0-100mm) Statistically significant improvement-0.005

Note: Specific change-from-baseline values for both arms were not consistently reported in the available sources. The data indicates a statistically significant difference in favor of Orvepitant 30mg over placebo.

Table 2: Phase 2 VOLCANO-1 Study - Objective Cough Frequency (Open-Label)

Time PointMean Daytime Coughs/hourMean Reduction from Baseline (95% CI)p-value
Baseline 71.4--
Week 4 52.518.9 (9.6 - 28.3)<0.001
Week 8 (4 weeks post-treatment) 51.020.4 (3.2 - 37.5)0.020

Note: VOLCANO-1 was a single-arm, open-label pilot study and did not have a placebo control group. The data demonstrates a significant reduction in cough frequency from baseline after treatment with Orvepitant 30mg.

Experimental Protocols

Protocol 1: Placebo Run-In Period

Objective: To identify and exclude subjects who exhibit a substantial response to placebo before randomization, thereby enriching the study population with patients more likely to show a true drug effect.

Methodology:

  • Screening: Patients are screened for initial eligibility based on the main study's inclusion/exclusion criteria.

  • Single-Blind Placebo Administration: All eligible subjects enter a run-in phase (typically 1-4 weeks) where they receive a placebo that is presented as a potentially active study drug.

  • Define "Placebo Responders": Before the run-in period begins, establish a clear, pre-defined criterion for what constitutes a "placebo response." This is often a certain percentage of improvement on the primary outcome measure. For example, a >30% reduction in cough severity on a VAS.

  • Assessment: At the end of the run-in period, assess all subjects against the "placebo responder" criteria.

  • Exclusion and Randomization: Subjects who meet the criteria for being a placebo responder are excluded from the remainder of the trial. All other subjects (placebo non-responders) are then randomized into the double-blind treatment phase of the study (to receive either the active drug or placebo).

  • Ethical Considerations: The protocol must be carefully reviewed to ensure it is ethical to withhold active treatment during the run-in period. Subjects must be fully informed about this phase of the study in the consent process.

Protocol 2: Sequential Parallel Comparison Design (SPCD)

Objective: To reduce the impact of the placebo response and increase statistical power by offering a second treatment stage to placebo non-responders.

Methodology:

  • Stage 1 - Initial Randomization: Subjects are randomized to receive either the active drug (Orvepitant) or a placebo for a pre-defined period (e.g., 6 weeks). The randomization may be unbalanced, with more subjects assigned to the placebo group.

  • Stage 1 - Assessment & Identification of Placebo Non-Responders: At the end of Stage 1, all subjects are assessed. A pre-defined criterion for "response" is used to identify subjects in the placebo group who did not respond ("placebo non-responders").

  • Stage 2 - Re-randomization:

    • Placebo non-responders from Stage 1 are re-randomized to receive either the active drug or placebo for a second pre-defined period (e.g., another 6 weeks).

    • To maintain the blind, subjects who received the active drug in Stage 1 and subjects who were placebo responders in Stage 1 typically continue into Stage 2, often by continuing their initial treatment, but their data from Stage 2 are not included in the primary efficacy analysis.

  • Statistical Analysis: The final analysis pools data from both stages. A common approach is to use a weighted combination of the treatment effects observed in Stage 1 and Stage 2. The test statistic combines the results, often giving more weight to the first stage. The analysis for continuous outcomes can be performed using methods like Ordinary Least Squares (OLS), Seemingly Unrelated Regression (SUR), or Mixed-Model for Repeated Measures (MMRM) that account for the two stages.

Mandatory Visualizations

cluster_0 Neuronal Signaling in Cough Reflex Stimuli Cough Stimuli (e.g., Irritants, Inflammation) C_Fibers Vagal Afferent C-Fibers Stimuli->C_Fibers SP_Release Substance P (SP) Release C_Fibers->SP_Release NK1R Neurokinin-1 Receptor (NK1R) on Postsynaptic Neuron SP_Release->NK1R Binds to Sensitization Neuronal Sensitization & Increased Excitability NK1R->Sensitization Activates Gq/11, PLC, PKCε Cough Cough Reflex & Sensation of Urge-to-Cough Sensitization->Cough Orvepitant This compound Orvepitant->NK1R Antagonist (Blocks Binding)

Caption: Orvepitant's Mechanism of Action in the Cough Reflex Pathway.

cluster_1 Placebo Run-In Experimental Workflow Screening Screen Eligible Patient Population RunIn Single-Blind Placebo Run-In Period (e.g., 2 weeks) Screening->RunIn Assessment Assess for Placebo Response (Pre-defined Criteria) RunIn->Assessment Responder Placebo Responders Assessment->Responder Exclude Exclude from Trial Responder->Exclude Yes NonResponder Placebo Non-Responders Responder->NonResponder No Randomize Randomize NonResponder->Randomize PlaceboArm Placebo Arm Randomize->PlaceboArm DrugArm Orvepitant Arm Randomize->DrugArm

Caption: Workflow for a Clinical Trial with a Placebo Run-In Period.

cluster_2 Sequential Parallel Comparison Design (SPCD) Logic cluster_Stage1 Stage 1 cluster_Stage2 Stage 2 Start Eligible Patients Randomize1 Randomize Start->Randomize1 Placebo1 Placebo Group Randomize1->Placebo1 Drug1 Orvepitant Group Randomize1->Drug1 Assess Assess Response at End of Stage 1 Placebo1->Assess Analysis Pooled Statistical Analysis (Data from Stage 1 + Stage 2 Placebo Non-Responders) Placebo1->Analysis ContinueDrug Continue Orvepitant (Blinding) Drug1->ContinueDrug Continue for Blinding Drug1->Analysis Randomize2 Re-Randomize Placebo Non-Responders Assess->Randomize2 Placebo Non-Responders Assess->ContinueDrug Placebo Responders (Continue for Blinding) Placebo2 Placebo Randomize2->Placebo2 Drug2 Orvepitant Randomize2->Drug2 Placebo2->Analysis Drug2->Analysis

Caption: Logical Flow of the Sequential Parallel Comparison Design.

References

Orvepitant Maleate Drug Interaction Profile: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the drug interaction profile of Orvepitant Maleate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective, orally active neurokinin-1 (NK1) receptor antagonist.[1] It functions by blocking the binding of Substance P to the NK1 receptor, a key pathway implicated in various physiological processes, including nausea, vomiting, and cough.[2][3]

Q2: What is the expected metabolic pathway for this compound?

While specific metabolism data for this compound is not extensively published, drugs in the NK1 receptor antagonist class are often metabolized by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a major contributor.[4] A clinical trial (NCT00511654) was designed to investigate the effect of repeat doses of Orvepitant on CYP3A4 enzyme activity, suggesting its potential involvement in Orvepitant's metabolism.[5] An absorption, metabolism, distribution, and excretion (ADME) study using [14C]-radiolabelled Orvepitant has also been planned to identify its breakdown products and routes of elimination.

Q3: What is the potential for this compound to cause drug-drug interactions (DDIs)?

Given that many NK1 receptor antagonists interact with the CYP3A4 enzyme system, there is a potential for this compound to be involved in drug-drug interactions. It could act as a substrate, inhibitor, or inducer of CYP3A4. Co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole) could potentially increase Orvepitant plasma concentrations, while co-administration with strong inducers (e.g., rifampicin) could decrease its plasma levels. The aforementioned clinical trial (NCT00511654) using the sensitive CYP3A4 substrate midazolam was designed to quantify this potential.

Q4: Are there any known clinical drug interaction studies with this compound?

A clinical study (NCT00511654) was conducted to evaluate the safety, tolerability, and pharmacokinetics of repeated doses of Orvepitant and its effect on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate. However, the quantitative results of this study are not publicly available.

Q5: How should I design an in vitro experiment to assess this compound's interaction with CYP enzymes?

To evaluate the inhibitory potential of this compound against major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), a direct and time-dependent inhibition assay using human liver microsomes is recommended. This would involve determining the IC50 values of Orvepitant for each CYP isoform.

Troubleshooting Guide

Problem: I am observing unexpected variability in my in vitro metabolism study with this compound.

  • Possible Cause 1: Non-specific binding. this compound may bind to the incubation matrix (e.g., microsomal protein, plasticware).

    • Troubleshooting Tip: Evaluate the extent of non-specific binding by measuring the concentration of this compound in the supernatant after incubation and centrifugation. Consider using low-binding plates and including a protein-free control.

  • Possible Cause 2: Solvent effects. The solvent used to dissolve this compound (e.g., DMSO) may be affecting enzyme activity.

    • Troubleshooting Tip: Ensure the final concentration of the organic solvent in the incubation is low (typically ≤0.5%) and consistent across all experimental conditions. Run a solvent control to assess its impact.

  • Possible Cause 3: Instability of this compound. The compound may be unstable in the incubation buffer.

    • Troubleshooting Tip: Assess the chemical stability of this compound in the incubation buffer without the presence of metabolic enzymes over the time course of the experiment.

Problem: My in vivo pharmacokinetic study in rodents shows lower than expected oral bioavailability for this compound.

  • Possible Cause 1: P-glycoprotein (P-gp) efflux. this compound may be a substrate for the efflux transporter P-gp in the intestine, which would limit its absorption.

    • Troubleshooting Tip: Conduct an in vitro P-gp substrate assessment using a cell line overexpressing P-gp (e.g., Caco-2 or MDCK-MDR1). If it is a substrate, consider co-administration with a P-gp inhibitor in your in vivo studies to confirm its role in limiting bioavailability.

  • Possible Cause 2: High first-pass metabolism. this compound may be extensively metabolized in the gut wall and/or liver before reaching systemic circulation.

    • Troubleshooting Tip: Compare the pharmacokinetic profiles after oral and intravenous administration to determine the absolute bioavailability. Analyze for the presence of metabolites in portal and systemic circulation.

Data Presentation

Table 1: Template for Summarizing In Vitro CYP Inhibition Data for this compound

CYP IsoformProbe SubstrateThis compound IC50 (µM)Positive Control InhibitorPositive Control IC50 (µM)
CYP1A2PhenacetinData not availableα-NaphthoflavoneInsert value
CYP2B6BupropionData not availableTiclopidineInsert value
CYP2C8AmodiaquineData not availableMontelukastInsert value
CYP2C9DiclofenacData not availableSulfaphenazoleInsert value
CYP2C19S-MephenytoinData not availableTiclopidineInsert value
CYP2D6DextromethorphanData not availableQuinidineInsert value
CYP3A4MidazolamData not availableKetoconazoleInsert value
CYP3A4TestosteroneData not availableKetoconazoleInsert value

Note: Researchers should populate this table with their experimentally determined values.

Table 2: Template for Summarizing Clinical Drug-Drug Interaction Data for this compound with a CYP3A4 Substrate (e.g., Midazolam)

Treatment GroupNMidazolam Cmax (ng/mL)Midazolam AUC (ng*h/mL)Midazolam T1/2 (h)
Midazolam aloneInsert NInsert valueInsert valueInsert value
Midazolam + this compoundInsert NInsert valueInsert valueInsert value
Ratio (Midazolam + Orvepitant / Midazolam alone) Calculate ratio Calculate ratio Calculate ratio

Note: This table is a template based on the design of clinical trial NCT00511654. The actual results are not publicly available.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a general method for determining the IC50 of this compound against various CYP isoforms using human liver microsomes.

  • Materials:

    • This compound stock solution (in a suitable solvent like DMSO).

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system.

    • CYP-specific probe substrates and their corresponding metabolites.

    • CYP-specific positive control inhibitors.

    • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • 96-well incubation plates.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control inhibitor.

    • In a 96-well plate, add the incubation buffer, HLM, and either this compound, the positive control inhibitor, or vehicle control.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition of metabolite formation at each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate and Inhibition Assay

This protocol outlines a general method to assess whether this compound is a substrate or inhibitor of P-gp using a bidirectional transport assay in Caco-2 or MDCK-MDR1 cells.

  • Materials:

    • Caco-2 or MDCK-MDR1 cells cultured on permeable filter supports (e.g., Transwell® plates).

    • This compound.

    • Known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil).

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • LC-MS/MS system for analysis.

  • Procedure for P-gp Substrate Assessment:

    • Culture the cells on filter supports until a confluent monolayer with well-formed tight junctions is achieved.

    • Wash the cell monolayers with transport buffer.

    • Add this compound to either the apical (A) or basolateral (B) chamber.

    • At specified time points, collect samples from the receiver chamber.

    • Measure the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.

    • An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that this compound is a P-gp substrate.

  • Procedure for P-gp Inhibition Assessment:

    • Follow the same initial steps as the substrate assessment.

    • Add a known P-gp substrate (e.g., digoxin) to the apical chamber in the presence and absence of varying concentrations of this compound.

    • Measure the transport of the P-gp substrate from the apical to the basolateral side.

    • A decrease in the efflux of the known P-gp substrate in the presence of this compound indicates P-gp inhibition.

    • Calculate the IC50 value for P-gp inhibition.

Visualizations

NK1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Downstream Effects Downstream Effects PKC->Downstream Effects Ca2+ Release->Downstream Effects Orvepitant Orvepitant Orvepitant->NK1 Receptor Blocks

Caption: NK1 Receptor Signaling Pathway and the Action of Orvepitant.

DDI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_risk Risk Assessment CYP_Metabolism Metabolism by CYP Isoforms Preclinical_PK Preclinical Pharmacokinetics (Rodent) CYP_Metabolism->Preclinical_PK CYP_Inhibition CYP Inhibition (IC50) DDI_Study Clinical DDI Study (e.g., with Midazolam) CYP_Inhibition->DDI_Study Risk_Analysis Drug Interaction Risk Analysis CYP_Inhibition->Risk_Analysis Pgp_Interaction P-gp Substrate/ Inhibition Pgp_Interaction->Preclinical_PK Pgp_Interaction->Risk_Analysis Preclinical_PK->DDI_Study DDI_Study->Risk_Analysis

Caption: Experimental Workflow for Assessing Drug Interaction Potential.

logical_relationship Orvepitant Orvepitant CYP3A4_Substrate CYP3A4 Substrate? Orvepitant->CYP3A4_Substrate CYP3A4_Inhibitor CYP3A4 Inhibitor? Orvepitant->CYP3A4_Inhibitor CYP3A4_Inducer CYP3A4 Inducer? Orvepitant->CYP3A4_Inducer Pgp_Substrate P-gp Substrate? Orvepitant->Pgp_Substrate Pgp_Inhibitor P-gp Inhibitor? Orvepitant->Pgp_Inhibitor DDI_Potential Potential for Drug-Drug Interactions CYP3A4_Substrate->DDI_Potential CYP3A4_Inhibitor->DDI_Potential CYP3A4_Inducer->DDI_Potential Pgp_Substrate->DDI_Potential Pgp_Inhibitor->DDI_Potential

Caption: Key Questions in Orvepitant's Drug Interaction Profile.

References

challenges and solutions in the synthesis of Orvepitant Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Orvepitant Maleate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway and workflow diagrams to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of Orvepitant?

A1: The synthesis of Orvepitant involves several key precursors. The core piperidine structure is typically derived from a substituted 4-aminopiperidine derivative. Other crucial starting materials include a chiral amine, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, and a heterocyclic component, (8aS)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. Ensuring the high purity and correct stereochemistry of these starting materials is paramount for the success of the synthesis.

Q2: What are the main challenges related to stereochemistry in the Orvepitant synthesis?

A2: Orvepitant has multiple chiral centers, and controlling the stereochemistry is a significant challenge. The desired diastereomer possesses a specific spatial arrangement of its substituents on the piperidine ring. Achieving high diastereoselectivity often requires the use of chiral auxiliaries, stereoselective reactions, or purification by chiral chromatography. The choice of reagents and reaction conditions plays a crucial role in minimizing the formation of unwanted stereoisomers.

Q3: How is the maleate salt of Orvepitant prepared and why is this salt form used?

A3: The maleate salt is typically prepared by reacting the free base of Orvepitant with maleic acid in a suitable solvent system, such as ethanol or acetone. This reaction is followed by crystallization to isolate the salt. Salt formation is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability. The maleate salt of Orvepitant has been found to have favorable properties for formulation into a solid dosage form.

Q4: What are some common impurities that can arise during the synthesis and how can they be minimized?

A4: Common impurities may include diastereomers, unreacted starting materials, and byproducts from side reactions. For instance, incomplete amide bond formation can leave starting materials unreacted. Epimerization at chiral centers can lead to the formation of diastereomeric impurities. The formation of these impurities can be minimized by optimizing reaction conditions (temperature, reaction time, stoichiometry of reagents), using high-purity starting materials, and performing the reactions under an inert atmosphere to prevent degradation.

Q5: What purification techniques are most effective for Orvepitant and its intermediates?

A5: A combination of purification techniques is often employed. Flash column chromatography is a standard method for purifying intermediates and the final free base. Recrystallization is also a powerful technique for purifying solid compounds and can be very effective in removing minor impurities and isolating a specific crystalline form. For challenging separations of stereoisomers, preparative chiral high-performance liquid chromatography (HPLC) may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Amide Coupling Step - Incomplete activation of the carboxylic acid.- Steric hindrance from bulky substituents.- Inappropriate coupling reagent or reaction conditions.- Ensure the use of an efficient coupling agent (e.g., HATU, HOBt/EDC).- Optimize the reaction temperature and time.- Use a less sterically hindered base.
Formation of Diastereomeric Impurities - Epimerization of chiral centers due to harsh reaction conditions (e.g., strong base, high temperature).- Non-stereoselective reaction.- Use milder reaction conditions.- Carefully select reagents that favor the formation of the desired stereoisomer.- If inseparable by standard chromatography, consider chiral HPLC.
Difficulty in Isolating the Final Product - Product may be an oil or difficult to crystallize.- Presence of impurities inhibiting crystallization.- Attempt to form a different salt to induce crystallization.- Further purify the crude product by column chromatography.- Use techniques like trituration with a non-polar solvent or seeding with a small crystal of the pure product.
Inconsistent Crystalline Form of Maleate Salt - Variation in crystallization solvent, temperature, or cooling rate.- Strictly control the crystallization parameters as outlined in the established protocol.- Use seeding with the desired polymorph (Form 1) to ensure consistency.
Presence of Residual Solvents - Inadequate drying of the final product.- Dry the product under high vacuum at an appropriate temperature for an extended period.- Analyze for residual solvents using techniques like Gas Chromatography (GC).

Experimental Protocols

Detailed experimental protocols for the synthesis of Orvepitant and this compound are described in international patent applications WO2003/066635 and WO2009/124996. The following are representative procedures based on the information available in the public domain.

Synthesis of Orvepitant Free Base (Illustrative)

A multi-step synthesis is typically employed. A key step involves the coupling of a suitably protected piperidine precursor with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. This is followed by deprotection and subsequent reaction with (8aS)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. The final step is often an amide bond formation.

Preparation of this compound (Form 1)

To a solution of Orvepitant free base in a suitable organic solvent (e.g., acetone or ethanol), a solution of maleic acid in the same solvent is added. The mixture is typically stirred at an elevated temperature and then allowed to cool to induce crystallization. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound as a crystalline solid.

Quantitative Data

Step Parameter Value
Final Product Molecular FormulaC35H39F7N4O6
Molecular Weight744.71 g/mol
This compound Form 1 Crystalline FormAnhydrous
Key XRD Peaks (2θ)7.3°, 7.5°, 10.9°, 12.7°, 16.5°

Visualizations

Orvepitant_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_salt Salt Formation cluster_final Final Product Piperidine Precursor Piperidine Precursor Coupling Reaction Coupling Reaction Piperidine Precursor->Coupling Reaction Chiral Amine Chiral Amine Chiral Amine->Coupling Reaction Heterocyclic Component Heterocyclic Component Amide Bond Formation Amide Bond Formation Heterocyclic Component->Amide Bond Formation Deprotection Deprotection Coupling Reaction->Deprotection Deprotection->Amide Bond Formation Column Chromatography Column Chromatography Amide Bond Formation->Column Chromatography Salt Formation with Maleic Acid Salt Formation with Maleic Acid Column Chromatography->Salt Formation with Maleic Acid Crystallization Crystallization Salt Formation with Maleic Acid->Crystallization This compound This compound Crystallization->this compound

Caption: A simplified workflow for the synthesis of this compound.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NK1R NK-1 Receptor Gq_protein Gq Protein NK1R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Orvepitant Orvepitant Orvepitant->NK1R antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Gene_expression Gene Expression (Proliferation, Inflammation) Ca2_release->Gene_expression influences MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_pathway activates MAPK_pathway->Gene_expression regulates SubstanceP Substance P SubstanceP->NK1R binds

Caption: The signaling pathway of the Neurokinin-1 (NK-1) receptor and the antagonistic action of Orvepitant.

Technical Support Center: Minimizing Variability in Preclinical Cough Studies with Orvepitant Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability and ensure robust, reproducible results in preclinical cough studies involving Orvepitant Maleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cough suppression?

This compound is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor is a key component in the cough reflex pathway. Vagal afferent C-fibers in the airways release Substance P, a neuropeptide that binds to NK1 receptors, leading to the sensation of an urge to cough and the subsequent motor act of coughing.[2][3][4] By blocking the NK1 receptor, this compound prevents Substance P from exerting its effects, thereby reducing the cough reflex.[2] This mechanism is supported by preclinical studies showing that NK1 receptor antagonists can inhibit induced cough in various animal models.

Q2: What are the most common preclinical models for studying antitussive effects of drugs like this compound?

The most widely used and validated animal model for preclinical cough research is the conscious guinea pig. Cough is typically induced by exposure to tussive agents such as citric acid or capsaicin aerosols. These models are valued for their reproducibility and the physiological similarities of the guinea pig cough reflex to that of humans.

Q3: What are the primary sources of variability in preclinical cough studies?

Variability in preclinical cough studies can arise from several factors, including:

  • Animal-related factors: Differences in animal strain, sex, weight, and underlying health status can significantly impact cough responses. For instance, lighter guinea pigs (180-220g) have been shown to exhibit a higher number of coughs in response to citric acid compared to heavier animals (280-320g).

  • Environmental factors: Stress from handling and unfamiliar environments can alter respiratory patterns and affect cough reflex sensitivity. Acclimatization to experimental chambers is crucial.

  • Experimental procedures: Inconsistencies in the administration of the tussive agent (e.g., nebulizer output, particle size), the dosing of this compound, and the method of cough detection can introduce significant variability.

  • Subjective cough assessment: Manual counting of coughs by observers can be subjective. The use of automated systems that detect both the sound and the characteristic airflow changes associated with a cough can improve objectivity.

Q4: How can the placebo effect be minimized in preclinical cough studies?

While the placebo effect is more pronounced in clinical trials, it's important to control for potential biases in preclinical studies that can mimic a placebo response. This includes:

  • Blinding: The investigator assessing the cough response should be blinded to the treatment allocation (this compound or vehicle).

  • Vehicle Control: A dedicated vehicle control group is essential to account for any effects of the drug vehicle itself.

  • Standardized Procedures: Consistent handling, dosing schedules, and experimental conditions across all groups will help minimize variability that could be misinterpreted as a placebo effect.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in cough counts within the same treatment group. 1. Inconsistent tussive agent delivery.2. Variable animal stress levels.3. Differences in animal weight or sex.4. Subjective cough counting.1. Ensure the nebulizer is calibrated and delivers a consistent particle size and output. Use a whole-body plethysmography chamber for uniform exposure.2. Acclimatize animals to the experimental setup for several days prior to the study. Handle animals consistently and gently.3. Use animals within a narrow weight range and of the same sex. Studies have shown that animal weight can significantly affect cough frequency.4. Utilize an automated cough detection system that analyzes both acoustic signals and respiratory airflow patterns to objectively identify coughs. If manual counting is necessary, have at least two blinded observers score the coughs.
Lack of a significant antitussive effect with this compound. 1. Suboptimal dose of this compound.2. Insufficient pre-treatment time.3. "Ceiling effect" from an overly potent tussive challenge.1. Conduct a dose-response study to determine the optimal effective dose of this compound in your specific model. Refer to preclinical data for other NK1 antagonists as a starting point (see Table 1).2. Ensure adequate time between drug administration and the tussive challenge for the drug to reach effective concentrations at the target site. For oral administration, a pre-treatment time of 1-2 hours is common.3. Perform a dose-response curve for the tussive agent (citric acid or capsaicin) to identify a concentration that elicits a consistent, submaximal cough response. This will allow for a sufficient window to observe a reduction in cough with drug treatment.
Inconsistent or absent cough response to the tussive agent. 1. Tachyphylaxis (reduced response) to repeated tussive challenges.2. Incorrect concentration of the tussive agent.3. Poor delivery of the aerosolized tussive agent.1. Allow a sufficient washout period between tussive challenges. For citric acid, repeated daily administration can lead to a decreased response.2. Verify the concentration of the citric acid or capsaicin solution. For citric acid, a concentration of 0.4 M is commonly used, and for capsaicin, concentrations around 30-60 µM are typical.3. Check the nebulizer for proper function and ensure the aerosol is being delivered effectively into the exposure chamber.

Data Presentation

Table 1: Preclinical Efficacy of NK1 Receptor Antagonists in Guinea Pig Cough Models

Compound Dose Route of Administration Tussive Agent % Inhibition of Cough (approx.)
Aprepitant 10 µM (in vitro)-Substance P78% inhibition of vagal nerve depolarization
CP-99,994 3 mg/kgi.p.BradykininSignificant reduction in coughs
SR140333 3 mg/kgi.p.BradykininSignificant reduction in coughs

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Conscious Guinea Pigs
  • Animal Selection: Use male Dunkin-Hartley guinea pigs weighing between 300-400g. House the animals in a controlled environment for at least one week to acclimatize.

  • This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the desired dose orally (p.o.) via gavage 1-2 hours before the citric acid challenge. A vehicle-only group must be included as a control.

  • Cough Induction:

    • Place each unrestrained guinea pig into a whole-body plethysmography chamber.

    • Allow the animal to acclimatize to the chamber for at least 10 minutes.

    • Expose the animal to an aerosol of 0.4 M citric acid in saline for 10 minutes. The aerosol should be generated by an ultrasonic nebulizer.

  • Cough Measurement:

    • Record the number of coughs during the 10-minute exposure period and for a 5-minute post-exposure period.

    • Use a validated cough detection system that integrates a microphone for sound and a pneumotachograph to measure airflow changes. A cough is characterized by a large, transient increase in airflow accompanied by a distinct sound.

  • Data Analysis: Compare the mean number of coughs between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Capsaicin-Induced Cough in Conscious Guinea Pigs
  • Animal Selection and Drug Administration: Follow steps 1 and 2 from Protocol 1.

  • Cough Induction:

    • Follow the same acclimatization procedure as in Protocol 1.

    • Expose the animal to an aerosol of 30-60 µM capsaicin in saline for 5-10 minutes.

  • Cough Measurement and Data Analysis: Follow steps 4 and 5 from Protocol 1.

Mandatory Visualizations

Signaling Pathway

Substance_P_NK1_Pathway cluster_0 Presynaptic Vagal C-fiber Terminal cluster_1 Postsynaptic Neuron (Brainstem) Stimulus Stimulus Substance_P_release Substance P Release Stimulus->Substance_P_release NK1_Receptor NK1 Receptor Substance_P_release->NK1_Receptor Substance P binds G_protein Gq/11 Protein Activation NK1_Receptor->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Neuronal_depolarization Neuronal Depolarization Ca_release->Neuronal_depolarization Cough_reflex Cough Reflex Neuronal_depolarization->Cough_reflex Orvepitant This compound Orvepitant->NK1_Receptor Blocks

Caption: Substance P/NK1 Receptor Signaling in the Cough Reflex.

Experimental Workflow

Preclinical_Cough_Study_Workflow cluster_acclimatization Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_challenge Phase 3: Cough Induction & Measurement cluster_analysis Phase 4: Data Analysis A Animal Acclimatization (1 week) B Randomization into Treatment Groups A->B C Vehicle Administration (Control Group) D This compound Administration E Acclimatization to Plethysmography Chamber C->E D->E F Tussive Agent Challenge (Citric Acid or Capsaicin) E->F G Objective Cough Recording (Acoustic & Airflow) F->G H Quantification of Cough Events G->H I Statistical Comparison between Groups H->I J Evaluation of Antitussive Efficacy I->J

Caption: Experimental Workflow for Preclinical Antitussive Studies.

Logical Relationship: Troubleshooting Variability

Troubleshooting_Variability cluster_sources Potential Sources of Variability cluster_solutions Solutions to Minimize Variability High_Variability High Variability in Cough Response Animal_Factors Animal Factors (Weight, Sex, Strain) High_Variability->Animal_Factors Procedural_Factors Procedural Factors (Dosing, Nebulization) High_Variability->Procedural_Factors Measurement_Factors Measurement Factors (Subjective Scoring) High_Variability->Measurement_Factors Standardize_Animals Standardize Animal Characteristics Animal_Factors->Standardize_Animals Consistent_Protocols Implement Consistent Protocols Procedural_Factors->Consistent_Protocols Objective_Measurement Use Objective Measurement Tools Measurement_Factors->Objective_Measurement

Caption: Troubleshooting High Variability in Preclinical Cough Studies.

References

Validation & Comparative

A Comparative Guide to Orvepitant Maleate and Other Neurokinin-1 (NK1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Orvepitant Maleate and other prominent neurokinin-1 (NK1) receptor antagonists. The information is compiled from published clinical trial data and pharmacological studies to assist in research and development.

Introduction to NK1 Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists, also known as "pitants," are a class of drugs that block the action of Substance P, a neuropeptide involved in numerous physiological processes, including emesis, pain, inflammation, and neuronal sensitization.[1][2][3] By competitively binding to the NK1 receptor, these antagonists inhibit downstream signaling pathways, making them effective therapeutic agents for a variety of conditions.[2] The first approved clinical use for this class was in the prevention of chemotherapy-induced nausea and vomiting (CINV).[4] Since then, their therapeutic potential has been explored for postoperative nausea and vomiting (PONV), pruritus, chronic cough, and gastroparesis, among other conditions.

This guide focuses on this compound, an investigational agent for chronic cough, and compares its profile with other notable NK1 receptor antagonists such as Aprepitant/Fosaprepitant, Serlopitant, Tradipitant, Vestipitant, and the veterinary drug Maropitant.

Mechanism of Action: The NK1 Receptor Signaling Pathway

Substance P is the primary endogenous ligand for the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P initiates a conformational change in the receptor, activating associated heterotrimeric G-proteins, primarily Gq and Gs. This activation triggers downstream intracellular signaling cascades.

The activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, influencing cell proliferation, inflammation, and neurotransmission. NK1 receptor antagonists prevent the binding of Substance P, thereby blocking these signaling cascades.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds G_Protein G-Protein (Gq/Gs) NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Antagonist Orvepitant & Other NK1 Antagonists Antagonist->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Emesis, Cough, etc.) Ca_Release->Response MAPK MAPK Pathway Activation PKC->MAPK MAPK->Response VOLCANO2_Workflow cluster_treatment 12-Week Treatment Period Screening Screening (N=315) - Chronic Cough ≥1 yr - Awake Cough Freq. ≥10/hr Randomization Randomization (1:1:1:1) Screening->Randomization PBO Placebo (Once Daily) Randomization->PBO Arm 1 D10 Orvepitant 10 mg (Once Daily) Randomization->D10 Arm 2 D20 Orvepitant 20 mg (Once Daily) Randomization->D20 Arm 3 D30 Orvepitant 30 mg (Once Daily) Randomization->D30 Arm 4 Endpoint Primary Endpoint Assessment (Week 12) - Change in Awake Cough Frequency Secondary Endpoints: - Leicester Cough Questionnaire (LCQ) - Cough Severity VAS - Urge-to-Cough VAS Endpoint_Node Endpoint_Node->Endpoint Tradipitant_Workflow cluster_treatment 4-Week Treatment Period Screening Screening (N=152) - Dx of Gastroparesis - Delayed Gastric Emptying - Moderate to Severe Nausea Randomization Randomization (1:1) Screening->Randomization PBO Placebo (Twice Daily) Randomization->PBO Arm 1 TRAD Tradipitant 85 mg (Twice Daily) Randomization->TRAD Arm 2 Endpoint Primary Endpoint Assessment (Week 4) - Change in Nausea Score (Daily Symptom Diary) Secondary Endpoints: - Nausea-free days - GCSI Score Endpoint_Node Endpoint_Node->Endpoint

References

A Comparative Analysis of Orvepitant Maleate and Gefapixant (MK-7264) for Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Orvepitant Maleate and Gefapixant (MK-7264), two novel investigational therapies for refractory or unexplained chronic cough. This analysis is based on available preclinical and clinical data, focusing on their distinct mechanisms of action, efficacy, and safety profiles as reported in key clinical trials.

This document summarizes quantitative data in structured tables, details experimental protocols for key clinical assessments, and visualizes the signaling pathways and experimental workflows using Graphviz diagrams to facilitate a clear and comprehensive understanding.

Introduction

Chronic cough, defined as a cough lasting eight weeks or longer, can be a debilitating condition with a significant impact on quality of life. For patients with refractory or unexplained chronic cough, where underlying conditions are either untreatable or unidentified, therapeutic options are limited. This compound and Gefapixant (MK-7264) represent two distinct pharmacological approaches to address the neuronal hypersensitivity believed to underlie this condition. Orvepitant is a neurokinin-1 (NK-1) receptor antagonist, while Gefapixant is a P2X3 receptor antagonist. This guide provides a comparative analysis of these two investigational drugs.

Mechanism of Action and Signaling Pathways

This compound: Targeting the Neurokinin-1 Receptor

This compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G protein-coupled receptor activated by Substance P, a neuropeptide involved in neurogenic inflammation and pain signaling. In the context of cough, Substance P is released from the peripheral terminals of sensory C-fibers in the airways and acts on NK-1 receptors in the brainstem's cough control center, contributing to the urge to cough. By blocking the NK-1 receptor, Orvepitant aims to reduce this central sensitization of the cough reflex.

Orvepitant_Signaling_Pathway cluster_airway Airway Lumen cluster_brainstem Brainstem (Cough Center) Irritants Irritants Sensory C-fiber Sensory C-fiber Irritants->Sensory C-fiber Stimulation Substance P Substance P Sensory C-fiber->Substance P Releases NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to Cough Reflex Neuron Cough Reflex Neuron NK-1 Receptor->Cough Reflex Neuron Activates Cough Cough Cough Reflex Neuron->Cough Orvepitant Orvepitant Orvepitant->NK-1 Receptor Blocks

Orvepitant's Mechanism of Action

Gefapixant (MK-7264): Targeting the P2X3 Receptor

Gefapixant is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways.[1][2][3] When airway lining cells are irritated or inflamed, they release adenosine triphosphate (ATP).[1][4] This extracellular ATP binds to P2X3 receptors on sensory C-fibers, leading to the initiation of a nerve impulse that is transmitted to the brainstem and perceived as an urge to cough. Gefapixant blocks this ATP-mediated signaling, thereby reducing the hypersensitivity of the cough reflex.

Gefapixant_Signaling_Pathway cluster_airway Airway Lumen cluster_nerve Sensory Nerve Fiber Inflammation/Irritation Inflammation/Irritation Airway Epithelial Cells Airway Epithelial Cells Inflammation/Irritation->Airway Epithelial Cells Stimulates ATP ATP Airway Epithelial Cells->ATP Releases P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor Binds to Nerve Impulse Nerve Impulse P2X3 Receptor->Nerve Impulse Initiates Brainstem Brainstem Nerve Impulse->Brainstem Gefapixant Gefapixant Gefapixant->P2X3 Receptor Blocks Cough Cough Brainstem->Cough

Gefapixant's Mechanism of Action

Clinical Efficacy: A Comparative Summary

The clinical development of Orvepitant and Gefapixant has been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies.

This compound: Key Clinical Trial Results
TrialPhaseNTreatmentPrimary EndpointResultSecondary EndpointsKey Findings
VOLCANO-1 2a13Orvepitant 30 mg once daily for 4 weeksChange from baseline in daytime cough frequency at week 4Statistically significant reduction of 18.9 coughs/h (26% reduction; 95% CI, 9.6-28.3; P < .001)Significant improvements in cough severity VAS and quality of lifeRapid and sustained improvement in objective cough frequency.
VOLCANO-2 2b315Orvepitant 10, 20, or 30 mg once daily for 12 weeksAwake cough frequency at Week 12Not statistically significant in the full analysis setStatistically significant improvements in Leicester Cough Questionnaire (p=0.009), Cough Severity VAS (p=0.034), and Urge-to-Cough VAS (p=0.005) with 30 mg doseSignificant improvement in patient-reported outcomes; a trend towards significance in cough frequency in a subgroup of higher frequency coughers (p=0.066).
Gefapixant (MK-7264): Key Clinical Trial Results
TrialPhaseNTreatmentPrimary EndpointResultSecondary EndpointsKey Findings
COUGH-1 3730Gefapixant 15 mg or 45 mg twice daily for 12 weeks24-hour cough frequency at Week 12Statistically significant reduction with 45 mg dose (18.45% reduction vs placebo; 95% CI, -32.92 to -0.86; p=0.041)Significant improvement in awake cough frequency and Leicester Cough Questionnaire total score with 45 mg doseThe 45 mg twice-daily dose met the primary endpoint, demonstrating a significant reduction in cough frequency.
COUGH-2 31314Gefapixant 15 mg or 45 mg twice daily for 24 weeks24-hour cough frequency at Week 24Statistically significant reduction with 45 mg dose (14.64% reduction vs placebo; 95% CI, -26.07 to -1.43; p=0.031)Significant improvement in awake cough frequency and Leicester Cough Questionnaire total score with 45 mg doseConfirmed the efficacy of the 45 mg twice-daily dose over a longer treatment period.

Experimental Protocols

24-Hour Cough Monitoring

Objective cough frequency in the pivotal trials for both Orvepitant and Gefapixant was measured using an ambulatory digital audio recording device, the VitaloJAK™ cough monitor.

Protocol Overview:

  • Device Setup: Patients are fitted with a small, lightweight recording device and a microphone. The device is configured to record audio continuously for a 24-hour period.

  • Patient Instructions: Patients are instructed to wear the device for the entire 24-hour recording period, including during sleep, and to go about their normal daily activities. They are also asked to maintain a diary to log activities and sleep/wake times.

  • Data Collection: The device continuously records audio onto internal memory.

  • Data Analysis:

    • The 24-hour audio recording is downloaded.

    • A validated algorithm is used to automatically detect and count cough sounds.

    • Trained analysts then manually review the algorithm's output to ensure accuracy, removing any false positives and adding any missed coughs.

    • The total number of coughs is calculated for the 24-hour period, and hourly cough frequency is determined.

Cough_Monitoring_Workflow Patient Fitted with VitaloJAK Patient Fitted with VitaloJAK 24-Hour Audio Recording 24-Hour Audio Recording Patient Fitted with VitaloJAK->24-Hour Audio Recording Data Download Data Download 24-Hour Audio Recording->Data Download Automated Cough Detection Automated Cough Detection Data Download->Automated Cough Detection Manual Verification by Analyst Manual Verification by Analyst Automated Cough Detection->Manual Verification by Analyst Cough Frequency Calculation Cough Frequency Calculation Manual Verification by Analyst->Cough Frequency Calculation

24-Hour Cough Monitoring Workflow
Patient-Reported Outcome Measures

Leicester Cough Questionnaire (LCQ):

The LCQ is a 19-item, self-administered questionnaire that assesses the impact of cough on quality of life across three domains: physical, psychological, and social. Patients rate their experiences over the preceding two weeks on a 7-point Likert scale. Total scores range from 3 to 21, with higher scores indicating a better quality of life.

Cough Severity Visual Analogue Scale (VAS):

The Cough Severity VAS is a simple, subjective measure where patients rate the severity of their cough on a 100-mm line, with "no cough" at one end (0 mm) and "the worst possible cough" at the other end (100 mm).

Safety and Tolerability

This compound:

In clinical trials, Orvepitant has been generally well-tolerated. The most common adverse events reported in the VOLCANO-2 study for the 30 mg dose compared to placebo were headache (8.9% vs 5.1%), dizziness (6.3% vs 1.3%), fatigue (13.9% vs 5.1%), and somnolence (6.3% vs 0%).

Gefapixant (MK-7264):

The most frequently reported adverse event associated with Gefapixant is a taste-related disturbance (dysgeusia). In the COUGH-1 and COUGH-2 trials, the incidence of taste-related adverse events was dose-dependent.

Conclusion

This compound and Gefapixant (MK-7264) offer two promising, yet distinct, therapeutic strategies for the management of refractory or unexplained chronic cough. Gefapixant, a P2X3 receptor antagonist, has demonstrated statistically significant reductions in objective cough frequency in large Phase 3 trials. Orvepitant, an NK-1 receptor antagonist, has shown significant improvements in patient-reported outcomes and a reduction in objective cough frequency in an early phase trial, with a trend towards significance in a subgroup of a larger Phase 2b study.

The choice between these potential therapies in the future may depend on individual patient characteristics, including the underlying pathophysiology of their cough and their tolerance for specific side effects. Further research, including potential head-to-head comparative trials, would be invaluable in elucidating the relative merits of these two novel antitussive agents. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to support the ongoing research and development efforts in this critical area of unmet medical need.

References

A Comparative Analysis of Orvepitant Maleate and Camlipixant (BLU-5937) for the Treatment of Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two novel therapeutic agents for chronic cough: Orvepitant Maleate and Camlipixant (BLU-5937). This document synthesizes available experimental data on their mechanisms of action, clinical efficacy, and safety profiles.

Introduction

Chronic cough, defined as a cough lasting eight weeks or longer, is a prevalent and often debilitating condition with a significant impact on quality of life.[1][2] For patients with refractory or unexplained chronic cough, therapeutic options are limited, representing a significant unmet medical need.[1][2][3] This has spurred the development of novel therapies targeting the neuronal hypersensitivity pathways believed to underlie chronic cough. This guide focuses on two such promising agents: this compound, a neurokinin-1 (NK-1) receptor antagonist, and Camlipixant (BLU-5937), a P2X3 receptor antagonist.

Mechanism of Action

This compound: Targeting the NK-1 Receptor

This compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is activated by Substance P, a neuropeptide implicated in the pathophysiology of chronic refractory cough. By blocking the NK-1 receptor, Orvepitant is hypothesized to suppress the dysfunctional cough reflex and neuronal hypersensitivity that contribute to excessive coughing. The drug is designed to be brain-penetrant and has a pharmacokinetic profile that supports once-daily dosing.

Camlipixant (BLU-5937): A Selective P2X3 Receptor Antagonist

Camlipixant (BLU-5937) is a highly selective and potent antagonist of the P2X3 receptor, an ATP-gated ion channel located on primary afferent neurons in the airways. When tissues in the airways are damaged or inflamed, ATP is released and acts on these P2X3 receptors, triggering signals that are transmitted to the brain and perceived as an urge to cough. Camlipixant is designed to inhibit this pathway, thereby reducing the hypersensitization of the cough reflex. Notably, Camlipixant is highly selective for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor, which is implicated in taste disturbances, a common side effect of other P2X3 antagonists.

cluster_Orvepitant This compound (NK-1 Receptor Antagonist) cluster_Camlipixant Camlipixant (P2X3 Receptor Antagonist) Substance_P Substance P NK1_Receptor NK-1 Receptor Substance_P->NK1_Receptor Binds to Cough_Hypersensitivity_O Cough Hypersensitivity NK1_Receptor->Cough_Hypersensitivity_O Activates Orvepitant Orvepitant Maleate Orvepitant->NK1_Receptor Blocks ATP ATP P2X3_Receptor P2X3 Receptor (on sensory neurons) ATP->P2X3_Receptor Binds to Cough_Hypersensitivity_C Cough Hypersensitivity P2X3_Receptor->Cough_Hypersensitivity_C Activates Camlipixant Camlipixant (BLU-5937) Camlipixant->P2X3_Receptor Blocks

Figure 1: Signaling Pathways of this compound and Camlipixant.

Preclinical and Clinical Development

Both this compound and Camlipixant have undergone preclinical and clinical evaluation to assess their efficacy and safety in treating chronic cough.

This compound: Clinical Trial Overview

Orvepitant has been evaluated in several clinical studies, including the Phase 2 pilot study (VOLCANO-1) and the Phase 2b dose-ranging study (VOLCANO-2).

VOLCANO-1 was an open-label study that demonstrated a statistically significant reduction in daytime cough frequency at week 4. The study also showed improvements in cough severity and quality of life.

VOLCANO-2 was a larger, randomized, double-blind, placebo-controlled study. While the primary endpoint of a reduction in awake cough frequency was not met for the full analysis set, a pre-defined subgroup of patients with higher baseline cough frequency showed a near-significant reduction with the 30 mg dose. Importantly, Orvepitant demonstrated statistically significant and clinically relevant improvements in patient-reported outcomes, including the Leicester Cough Questionnaire, Cough Severity VAS, and Urge-to-Cough VAS.

Camlipixant (BLU-5937): Clinical Trial Overview

Camlipixant has also been investigated in a series of clinical trials, most notably the Phase 2a RELIEF study and the Phase 2b SOOTHE study.

The RELIEF trial was a crossover study that, while not meeting its primary endpoint in the overall population, showed that patients with higher baseline cough frequency experienced significant treatment responses. A key finding from this study was the low incidence of taste disturbance.

The SOOTHE trial was a larger, parallel-group, placebo-controlled study that built upon the findings of RELIEF. This study demonstrated a statistically significant reduction in 24-hour cough frequency at both the 50 mg and 200 mg doses compared to placebo. Camlipixant was well-tolerated, with no serious treatment-emergent adverse events reported.

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical trials of this compound and Camlipixant.

Table 1: this compound Clinical Trial Data

Study Phase Design N Dosage Primary Endpoint Key Efficacy Results Key Safety/Tolerability Findings
VOLCANO-1 2aOpen-label1330 mg once dailyChange in daytime cough frequency at week 4-26% reduction from baseline in daytime cough frequency (p < 0.001)Safe and well-tolerated.
VOLCANO-2 2bRandomized, double-blind, placebo-controlled31510 mg, 20 mg, 30 mg once dailyChange in awake cough frequency at week 12- Not statistically significant in the full analysis set. - Near significant reduction in high-frequency coughers (p=0.066) with 30 mg dose. - Significant improvements in patient-reported outcomes (LCQ, Cough Severity VAS, Urge-to-Cough VAS).Excellent tolerability, no safety concerns. Headache and dizziness were more common with the 30 mg dose compared to placebo.

Table 2: Camlipixant (BLU-5937) Clinical Trial Data

Study Phase Design N Dosage Primary Endpoint Key Efficacy Results Key Safety/Tolerability Findings
RELIEF 2aRandomized, placebo-controlled, crossover-25, 50, 100, 200 mg twice dailyChange in 24-hour cough frequency- Not statistically significant in the intent-to-treat population. - Significant response in patients with higher baseline cough frequency.Mild taste disturbance in 5% of patients, no discontinuations due to this.
SOOTHE 2bRandomized, double-blind, placebo-controlled, parallel-group31012.5, 50, 200 mg twice dailyChange in 24-hour cough frequency at day 28- 34.4% reduction with 50 mg dose (p=0.003) - 34.2% reduction with 200 mg dose (p=0.005)Well-tolerated, no serious treatment-emergent adverse events. Low incidence of dysgeusia (taste disturbance).

Experimental Protocols

Detailed experimental protocols for these clinical trials are registered and can be accessed through clinical trial databases. A general workflow for a chronic cough clinical trial is outlined below.

cluster_workflow Typical Chronic Cough Clinical Trial Workflow Screening Screening Placebo_Run_In Placebo Run-In (to establish stable baseline) Screening->Placebo_Run_In Randomization Randomization Placebo_Run_In->Randomization Treatment_Period Treatment Period (Drug vs. Placebo) Randomization->Treatment_Period Follow_Up Follow-Up Treatment_Period->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Figure 2: Generalized Clinical Trial Workflow for Chronic Cough Studies.
Key Methodologies

  • Patient Population: Adult patients with refractory or unexplained chronic cough for at least one year.

  • Inclusion/Exclusion Criteria: Specific criteria related to baseline cough frequency (e.g., ≥10 or ≥25 coughs/hour) are often employed. Exclusion criteria typically include current respiratory infections, smoking, and certain comorbidities like COPD or uncontrolled asthma.

  • Efficacy Assessment: The primary endpoint is typically the change from baseline in 24-hour or awake cough frequency, measured using objective acoustic monitoring devices like the VitaloJAK®. Secondary endpoints often include patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ) and visual analog scales (VAS) for cough severity and urge to cough.

  • Safety Assessment: Safety and tolerability are monitored through the recording of treatment-emergent adverse events (TEAEs), laboratory tests, vital signs, and electrocardiograms.

Discussion and Conclusion

Both this compound and Camlipixant have demonstrated potential as treatments for chronic cough, albeit through different mechanisms of action.

This compound has shown promising effects on patient-reported outcomes, suggesting it can significantly improve the subjective burden of chronic cough. While it did not meet its primary endpoint for objective cough frequency in the broader population of the VOLCANO-2 trial, the trend towards efficacy in patients with higher cough frequency suggests a potential target population for this drug.

Camlipixant , on the other hand, has shown statistically significant reductions in objective cough frequency in a well-controlled Phase 2b study. A key advantage of Camlipixant appears to be its high selectivity for the P2X3 receptor, which translates to a low incidence of taste-related side effects, a notable issue with other drugs in its class.

Future Directions

Further clinical development, including Phase 3 trials, is underway or planned for both compounds to confirm their efficacy and safety in larger patient populations and to further delineate their respective places in the therapeutic landscape for chronic cough. The upcoming Phase 3 CALM-1 and CALM-2 trials for Camlipixant will be critical in this regard. For Orvepitant, further investigation in specific patient subgroups, such as those with higher cough frequency or cough associated with conditions like idiopathic pulmonary fibrosis (IPF), may be warranted.

References

Orvepitant Maleate Demonstrates Efficacy in Reducing Chronic Cough Symptoms Compared to Placebo

Author: BenchChem Technical Support Team. Date: November 2025

New clinical data from Phase 2 trials indicate that Orvepitant Maleate, a neurokinin-1 (NK-1) receptor antagonist, offers a promising therapeutic option for patients with chronic refractory cough. Studies show statistically significant and clinically relevant improvements in patient-reported outcomes, particularly at higher doses, when compared to placebo.

This compound is an investigational drug that targets the neurokinin-1 (NK-1) receptor, which is implicated in the pathophysiology of chronic refractory cough by modulating the central neural hypersensitivity that drives the urge to cough[1][2]. Recent clinical trials have evaluated its efficacy and safety in treating this debilitating condition.

Efficacy Data Summary

Clinical trial data from the VOLCANO-1 and VOLCANO-2 studies, as well as a study in patients with Idiopathic Pulmonary Fibrosis (IPF), provide a quantitative comparison of this compound's efficacy against placebo. The key findings are summarized in the table below.

StudyTreatment GroupPrimary Endpoint: Change in Awake Cough FrequencySecondary Endpoints: Patient-Reported Outcomes (PROs)
VOLCANO-2 (Phase 2b) Orvepitant 30mgNot statistically significant in the full analysis set. In a pre-defined subgroup of higher frequency coughers, a near-significant reduction was observed (p=0.066)[2][3].- Leicester Cough Questionnaire (LCQ): Statistically significant improvement (p=0.009)[4]. - Cough Severity VAS: Statistically significant reduction (p=0.034). - Urge-to-Cough VAS: Statistically significant reduction (p=0.005).
PlaceboExaggerated placebo response observed at Week 12.-
VOLCANO-1 (Phase 2 Pilot) Orvepitant 30mgStatistically significant reduction of 26% from baseline at week 4 (p < .001).- Severity VAS & Quality of Life: Statistically significant improvements observed.
IPF Study (ORV-PF-01) Orvepitant 30mgStatistically significant reduction in coughing severity scores compared to placebo.- Health-related quality of life: Statistically significant improvement shown naires.
Orvepitant 10mgNo difference observed compared to placebo.-
Placebo--

Experimental Protocols

VOLCANO-2 Study:

This Phase 2b, multicenter, double-blind, randomized, placebo-controlled, parallel-group study enrolled 315 patients with refractory chronic cough lasting for at least one year and an awake cough count of more than 10 per hour. Participants were randomized to receive either placebo or one of three doses of Orvepitant (10mg, 20mg, or 30mg) once daily for 12 weeks. The primary endpoint was the change in awake cough frequency at week 12, measured by a VitaloJAK® ambulatory cough monitor. Secondary endpoints included patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ), Cough Severity Visual Analogue Scale (VAS), and Urge-to-Cough VAS.

VOLCANO-1 Study:

This was a Phase 2, open-label pilot study involving 13 patients with chronic refractory cough who had a daytime cough frequency of >3 to <250 coughs per hour. Patients received 30 mg of Orvepitant once daily for 4 weeks. The primary endpoint was the change from baseline in daytime cough frequency at week 4, with objective cough frequency measured over 24 hours at baseline and at weeks 1, 4, and 8.

IPF Study (ORV-PF-01):

This was a two-way, placebo-controlled, crossover study to evaluate the effect of two doses of Orvepitant (10mg and 30mg) on cough in patients with Idiopathic Pulmonary Fibrosis (IPF). The study was a multi-center, double-blind, randomized, placebo-controlled 2-period crossover study. Participants received both Orvepitant and placebo in two different 4-week treatment periods, separated by a 3-week washout period. Efficacy was assessed using daily diaries for cough severity and questionnaires for quality of life.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound involves the antagonism of the NK-1 receptor, thereby reducing the neuronal hypersensitivity that contributes to chronic cough.

cluster_0 Cough Hypersensitivity Pathway Sensory Nerve \n (Vagal Afferent) Sensory Nerve (Vagal Afferent) Substance P Substance P Sensory Nerve \n (Vagal Afferent)->Substance P Releases NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to Neuronal Depolarization Neuronal Depolarization NK-1 Receptor->Neuronal Depolarization Activates Cough Reflex Cough Reflex Neuronal Depolarization->Cough Reflex Triggers This compound This compound This compound->NK-1 Receptor Blocks

Figure 1: Proposed signaling pathway of this compound in chronic cough.

The typical workflow for a clinical trial investigating the efficacy of this compound is depicted below.

cluster_1 Clinical Trial Workflow Patient Screening Patient Screening Baseline Assessment Baseline Assessment Patient Screening->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Period Treatment Period Randomization->Treatment Period This compound Randomization->Treatment Period Placebo Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis

Figure 2: Generalized experimental workflow for this compound clinical trials.

While the primary endpoint of reducing awake cough frequency was not met in the full analysis set of the larger VOLCANO-2 study, the consistent and statistically significant improvements in patient-reported outcomes suggest a meaningful clinical benefit for patients with chronic refractory cough. Further investigation, particularly in subgroups of patients with higher cough frequency, is warranted to fully elucidate the therapeutic potential of this compound.

References

Orvepitant Maleate in the Spotlight: A Comparative Analysis of its Efficacy in Reducing Cough Severity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of clinical trial data provides a comparative analysis of Orvepitant Maleate's efficacy in mitigating cough severity, as measured by the Visual Analog Scale (VAS). This guide synthesizes available data for researchers, scientists, and drug development professionals, offering a detailed examination of Orvepitant's performance against alternative therapies for chronic refractory cough.

Executive Summary

This compound, a neurokinin-1 (NK1) receptor antagonist, has demonstrated a statistically significant reduction in cough severity in patients with chronic refractory cough. Clinical trial data from the VOLCANO program highlights its potential as a therapeutic agent. This guide provides a side-by-side comparison of Orvepitant's efficacy with established off-label treatments, namely gabapentin and slow-release morphine, based on changes in cough severity VAS scores. Detailed experimental protocols and a visualization of the underlying signaling pathway are also presented to provide a comprehensive overview for the scientific community.

Comparative Efficacy: this compound vs. Alternatives

The following tables summarize the quantitative data from key clinical trials, focusing on the change in cough severity as measured by the Visual Analog Scale (VAS), a 100mm scale where 0 represents "no cough" and 100 represents the "worst imaginable cough".

Table 1: this compound Clinical Trial Data (VOLCANO Program)

Clinical TrialTreatment GroupBaseline Mean Cough Severity VAS (mm)Change from Baseline in Cough Severity VAS (mm)p-value vs. Placebo
VOLCANO-2 Orvepitant 30mg67.6-9.0 (compared to placebo)0.034[1]
Orvepitant 10mg & 20mg67.6Favorable improvement reported, specific data not available[2]Not available
VOLCANO-1 Orvepitant 30mgNot specifiedStatistically significant improvement[1][3]<0.05

Table 2: Alternative Therapies - Clinical Trial Data

DrugClinical TrialBaseline Mean Cough Severity VAS (mm)Mean Difference in VAS vs. Placebo (mm)Notes
Gabapentin Meta-analysis of 3 studiesNot specified-29.36[4]
Slow-Release Morphine PACIFY-COUGH (IPF patients)Not specified-16.1
Morice et al., 2007Not specified40% reduction in daily cough scores (VAS consistency noted)

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation of clinical trial data. Below are the methodologies for the key studies cited.

This compound: VOLCANO-2 Study Protocol
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Participant Population: 315 adult patients with chronic refractory cough for at least one year.

  • Intervention: Participants were randomized to receive this compound (10mg, 20mg, or 30mg) or a matching placebo, administered orally once daily for 12 weeks.

  • Primary Endpoint: Change in 24-hour cough frequency.

  • Secondary Endpoints: Included change in cough severity VAS, Leicester Cough Questionnaire (LCQ), and urge-to-cough VAS. Cough severity VAS was assessed at baseline and at weeks 2, 4, 8, and 12.

Gabapentin: Ryan et al., 2012 Study Protocol
  • Study Design: A single-center, randomized, double-blind, placebo-controlled trial.

  • Participant Population: 62 adult patients with refractory chronic cough.

  • Intervention: Participants received a maximum tolerable daily dose of 1800 mg of gabapentin or a matching placebo for 10 weeks.

  • Primary Endpoint: Change in cough-specific quality of life (Leicester Cough Questionnaire).

  • Secondary Endpoints: Included change in cough severity VAS.

Slow-Release Morphine: PACIFY-COUGH Study Protocol
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, crossover trial.

  • Participant Population: 44 adult patients with Idiopathic Pulmonary Fibrosis (IPF) and chronic cough.

  • Intervention: Participants received 5-10 mg of slow-release morphine or a matching placebo twice daily for 14 days, followed by a crossover to the other treatment arm.

  • Primary Endpoint: Change in objective awake cough frequency.

  • Secondary Endpoints: Included change in cough severity VAS.

Mechanism of Action & Signaling Pathway

This compound functions as a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a key component in the cough reflex pathway. Substance P, a neuropeptide, is the primary endogenous ligand for the NK1 receptor. The binding of Substance P to the NK1 receptor on sensory nerves and in the central nervous system is believed to play a crucial role in the transmission of cough-inducing signals. By blocking this interaction, this compound is hypothesized to reduce the hypersensitivity of the cough reflex.

NK-1 Receptor Signaling in Cough Reflex Neurokinin-1 (NK-1) Receptor Signaling Pathway in Cough Reflex cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System (Brainstem) Cough_Stimuli Cough Stimuli (e.g., Irritants, Inflammation) Sensory_Nerves Sensory Nerves (Vagal Afferents) Cough_Stimuli->Sensory_Nerves Activate Substance_P_Release Substance P Release Sensory_Nerves->Substance_P_Release NK1_Receptor_CNS NK-1 Receptor Substance_P_Release->NK1_Receptor_CNS Binds to Cough_Center Cough Center NK1_Receptor_CNS->Cough_Center Activates Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Initiates Orvepitant This compound Orvepitant->NK1_Receptor_CNS Blocks

Caption: NK-1 Receptor Signaling in Cough Reflex.

Experimental Workflow

The typical workflow for a clinical trial investigating a novel antitussive agent like this compound is depicted below.

Clinical Trial Workflow for Antitussive Agents Generalized Clinical Trial Workflow for Antitussive Agents Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Cough Severity VAS, LCQ, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (e.g., this compound) Randomization->Treatment_A Treatment_B Placebo Group Randomization->Treatment_B Follow_Up Follow-up Assessments (e.g., Weeks 2, 4, 8, 12) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Analysis Data Analysis (Comparison of Endpoints) Follow_Up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Clinical Trial Workflow.

Conclusion

This compound has demonstrated a statistically significant and clinically relevant reduction in patient-reported cough severity in individuals with chronic refractory cough. While direct cross-trial comparisons should be made with caution due to differences in patient populations and study designs, the available data suggests that Orvepitant's effect size on cough severity VAS is in a similar range to that of slow-release morphine in IPF patients, though a meta-analysis of gabapentin suggests a larger effect. The favorable safety profile and novel mechanism of action of this compound make it a promising candidate for further investigation and a potential future therapeutic option for this challenging condition. Continued research, including head-to-head trials, will be crucial to fully elucidate its position in the therapeutic landscape of chronic cough.

References

A Comparative Analysis of Orvepitant Maleate and Amitriptyline in the Management of Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic cough, a condition that significantly impairs quality of life, presents a therapeutic challenge. This guide provides a comparative overview of two distinct pharmacological agents, Orvepitant Maleate and amitriptyline, which have been investigated for their antitussive properties. The information is compiled from available clinical trial data and preclinical research to offer an objective comparison of their performance and mechanisms of action.

Executive Summary

This compound, a neurokinin-1 (NK-1) receptor antagonist, and amitriptyline, a tricyclic antidepressant, both demonstrate potential in reducing cough frequency and severity. However, they operate through different signaling pathways and have been evaluated in distinct clinical contexts. Orvepitant has been the subject of more recent and targeted clinical trials for chronic refractory cough, with objective cough frequency as a primary endpoint. Amitriptyline's efficacy in cough is supported by smaller studies, often in the context of neuropathic cough, with a historical use in treating neuropathic pain. Direct head-to-head comparative trials are not available; therefore, this guide presents a parallel comparison based on existing evidence.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from clinical studies of this compound and amitriptyline in cough models. It is important to note that the studies cited for each compound differ in design, patient populations, and outcome measures, precluding a direct statistical comparison.

ParameterThis compoundAmitriptyline
Drug Class Neurokinin-1 (NK-1) Receptor AntagonistTricyclic Antidepressant
Primary Mechanism Blocks the action of Substance P at NK-1 receptors.[1][2][3]Inhibits the reuptake of norepinephrine and serotonin, modulating neural pathways.[4][5]
Key Efficacy Data VOLCANO-1 (Phase 2): 26% reduction in objective daytime cough frequency at week 4 with 30 mg daily. VOLCANO-2 (Phase 2b): Significant improvements in patient-reported outcomes (Leicester Cough Questionnaire, Cough Severity VAS, Urge-to-Cough VAS) with 30 mg daily.Post-viral Vagal Neuropathy Study: 87% of patients on 10 mg daily had ≥50% cough improvement compared to 8% in the codeine/guaifenesin group. Significantly improved cough-specific quality of life.
Dosage in Studies 10 mg, 20 mg, 30 mg once daily.10 mg daily.
Primary Endpoint in Key Studies Objective cough frequency, patient-reported outcomes.Subjective cough response, cough-specific quality of life.
Adverse Effects Generally well-tolerated; common adverse events included headache, dizziness, fatigue, and somnolence.Dry mouth and fatigue have been reported.

Experimental Protocols

This compound: VOLCANO-1 Study
  • Study Design: An open-label, single-arm, phase 2 pilot study.

  • Participants: 13 patients with chronic refractory cough, defined as a daytime cough frequency of >3 to <250 coughs/hour.

  • Intervention: Orvepitant 30 mg administered orally once daily for 4 weeks.

  • Primary Endpoint: Change from baseline in objective daytime cough frequency at week 4.

  • Method of Cough Measurement: 24-hour ambulatory cough monitoring at baseline, and weeks 1, 4, and 8.

  • Secondary Endpoints: Cough severity visual analog scale (VAS), global ratings of change for cough frequency and severity, and the Cough-specific Quality of Life Questionnaire (CQLQ).

Amitriptyline: Post-viral Vagal Neuropathy Cough Study
  • Study Design: A prospective, randomized, controlled study.

  • Participants: 28 patients with a presumptive diagnosis of post-viral vagal neuropathy cough.

  • Intervention: Patients were randomized to receive either amitriptyline 10 mg at bedtime (n=15) or codeine/guaifenesin (10 mg/100 mg per 5 mL) 10 mL every 6 hours while awake (n=13) for 10 days.

  • Primary Endpoint: Subjective patient-reported response in cough reduction (rated as 100%, 75%, 50%, 25%, or 0%). A response of 75% to 100% was considered a complete response.

  • Secondary Endpoint: Pre- and post-treatment cough-specific quality of life survey scores.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for each drug's antitussive effect and a generalized experimental workflow for a clinical trial in a cough model.

cluster_orvepitant This compound Signaling Pathway cluster_amitriptyline Amitriptyline Signaling Pathway Cough_Stimulus Cough Stimulus (e.g., irritant) Vagal_Afferent Vagal Afferent C-fibers Cough_Stimulus->Vagal_Afferent Substance_P Substance P Release Vagal_Afferent->Substance_P NK1_Receptor NK-1 Receptor (Brainstem) Substance_P->NK1_Receptor Binds to Cough_Reflex Cough Reflex Activation NK1_Receptor->Cough_Reflex Orvepitant This compound Orvepitant->Block Block->NK1_Receptor Blocks Nerve_Signal Hypersensitive Nerve Signal Synaptic_Cleft Synaptic Cleft Nerve_Signal->Synaptic_Cleft Reuptake Serotonin & Norepinephrine Reuptake Synaptic_Cleft->Reuptake Increased_Neurotransmitters Increased Serotonin & Norepinephrine Neural_Modulation Neural Modulation Increased_Neurotransmitters->Neural_Modulation Reduced_Cough_Signal Reduced Cough Signal Transmission Neural_Modulation->Reduced_Cough_Signal Amitriptyline Amitriptyline Amitriptyline->Inhibit Inhibit->Reuptake Inhibits Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Cough Frequency, QoL) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Amitriptyline or Placebo) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (Specified Duration) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Follow_up_Assessment Follow-up Assessments (Cough Frequency, QoL, Safety) Treatment_Period->Follow_up_Assessment Data_Analysis Data Analysis Follow_up_Assessment->Data_Analysis

References

Assessing the Reproducibility of Orvepitant Maleate Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant Maleate, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has been investigated for its therapeutic potential in a range of neurological and respiratory conditions. By blocking the action of Substance P, a key neuropeptide involved in neuroinflammation and sensory signaling, Orvepitant has been evaluated in clinical trials for chronic cough, major depressive disorder (MDD), and post-traumatic stress disorder (PTSD). This guide provides a comprehensive assessment of the reproducibility of research findings related to this compound, presenting a comparative analysis of its performance against alternative treatments, detailed experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows. The objective is to offer a clear and data-driven resource for researchers to critically evaluate the existing evidence and inform future research and development efforts in this area.

Mechanism of Action: Targeting the NK-1 Receptor

Orvepitant's therapeutic effects are mediated through its high-affinity antagonism of the neurokinin-1 (NK-1) receptor. The binding of the natural ligand, Substance P, to the NK-1 receptor triggers a cascade of intracellular signaling events. Orvepitant competitively inhibits this binding, thereby attenuating the downstream physiological responses.

cluster_membrane Cell Membrane NK1R NK-1 Receptor G_protein Gq/11 G-protein NK1R->G_protein Activates SP Substance P SP->NK1R Binds to Orvepitant This compound Orvepitant->NK1R Blocks PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Neuronal Excitation (e.g., Cough Reflex) Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

NK-1 Receptor Signaling Pathway and Orvepitant's Mechanism of Action.

Orvepitant for Chronic Cough: A Review of Clinical Trials

Orvepitant has been most extensively studied as a potential treatment for refractory or unexplained chronic cough. Several key clinical trials have evaluated its efficacy and safety in this indication.

Experimental Workflow: Phase II Clinical Trials for Chronic Cough

The general workflow for the Phase II clinical trials investigating Orvepitant for chronic cough, such as the VOLCANO and IPF-COMFORT studies, followed a structured approach to assess efficacy and safety.

Screening Screening Period (Inclusion/Exclusion Criteria Assessment) Baseline Baseline Assessment (Cough Frequency, PROs) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Orvepitant vs. Placebo) Randomization->Treatment Follow_up Follow-up Assessments (Efficacy and Safety) Treatment->Follow_up Analysis Data Analysis (Primary and Secondary Endpoints) Follow_up->Analysis

Generalized Experimental Workflow for Orvepitant Phase II Chronic Cough Trials.
Quantitative Data from Clinical Trials

The following tables summarize the key efficacy and safety data from the VOLCANO-1, VOLCANO-2, and IPF-COMFORT clinical trials.

Table 1: Efficacy of Orvepitant in Chronic Cough

TrialIndicationNTreatmentPrimary EndpointResultp-valueCitation(s)
VOLCANO-1 Refractory Chronic Cough13Orvepitant 30 mgChange from baseline in daytime cough frequency at week 4-18.9 coughs/hour (26% reduction)<0.001[1]
VOLCANO-2 Refractory Chronic Cough315Orvepitant 30 mgChange from baseline in awake cough frequency at week 12Not statistically significant>0.05[2][3]
Change from baseline in Leicester Cough QuestionnaireStatistically significant improvement0.009[2][3]
Change from baseline in Cough Severity VAS-9 mm improvement0.046
Change from baseline in Urge-to-Cough VAS-11.8 mm improvement0.005
IPF-COMFORT Chronic Cough in IPF80Orvepitant 30 mgChange from baseline in Daily Cough Severity NRS at week 4-0.58 to -1.17 point reduction0.054 to 0.009
Change from baseline in Leicester Cough QuestionnaireStatistically significant improvement0.025 to 0.015

Table 2: Safety and Tolerability of Orvepitant in Chronic Cough

TrialTreatmentMost Common Adverse Events (>Placebo)Serious Adverse EventsDiscontinuation due to AEsCitation(s)
VOLCANO-1 Orvepitant 30 mgNot reported in detail, generally well-toleratedNot reported0
VOLCANO-2 Orvepitant 30 mgHeadache, Dizziness, Fatigue, SomnolenceNot significantly different from placebo2 (2.5%)
IPF-COMFORT Orvepitant 30 mgNot significantly different from placeboNone considered related to treatment1 (dizziness)
Detailed Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols are crucial. Below are summaries of the methodologies for the key clinical trials.

VOLCANO-2 (NCT02993822)

  • Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Participants: 315 patients with refractory or unexplained chronic cough for at least one year and a baseline awake cough frequency of ≥10 coughs/hour.

  • Interventions: Patients were randomized to receive Orvepitant (10 mg, 20 mg, or 30 mg) or placebo once daily for 12 weeks.

  • Outcome Measures:

    • Primary: Change from baseline in awake cough frequency at week 12, measured by a VitaloJAK ambulatory cough monitor.

    • Secondary: Change from baseline in patient-reported outcomes including the Leicester Cough Questionnaire (LCQ), Cough Severity Visual Analogue Scale (VAS), and Urge-to-Cough VAS.

  • Key Inclusion Criteria: Diagnosis of chronic refractory or unexplained cough for at least one year.

  • Key Exclusion Criteria: Current smokers or recent ex-smokers (<6 months), history of certain respiratory conditions (e.g., COPD, asthma with FEV1 <80% predicted), and use of ACE inhibitors within 3 months of screening.

IPF-COMFORT (NCT05185089)

  • Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.

  • Participants: 80 patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF) and a troublesome cough.

  • Interventions: Patients received both Orvepitant (10 mg or 30 mg) and placebo in a randomized order, with each treatment period lasting 4 weeks, separated by a 3-week washout period.

  • Outcome Measures:

    • Primary: Change from baseline in the daily cough severity numerical rating scale (NRS) at week 4.

    • Secondary: Change from baseline in the Leicester Cough Questionnaire (LCQ) and other patient-reported outcomes.

  • Key Inclusion Criteria: Confirmed diagnosis of IPF, troublesome cough for at least 8 weeks.

  • Key Exclusion Criteria: Not explicitly detailed in the provided search results.

Orvepitant for Major Depressive Disorder (MDD)

Orvepitant was also investigated as a potential treatment for Major Depressive Disorder (MDD), with the hypothesis that blocking central NK-1 receptors could have antidepressant effects.

Quantitative Data from MDD Clinical Trials

Two key Phase II studies, Study 733 and Study 833, evaluated the efficacy of Orvepitant in patients with MDD.

Table 3: Efficacy of Orvepitant in Major Depressive Disorder

TrialNTreatmentPrimary EndpointResult (Drug-Placebo Difference)p-valueCitation(s)
Study 733 328Orvepitant 30 mgChange from baseline in HAM-D17 total score at Week 6-2.410.0245
Orvepitant 60 mg-2.860.0082
Study 833 345Orvepitant 30 mgChange from baseline in HAM-D17 total score at Week 6-1.670.1122
Orvepitant 60 mg-0.760.4713

Orvepitant for Post-Traumatic Stress Disorder (PTSD)

A Phase II clinical trial (NCT01000493) was completed to evaluate the efficacy and safety of Orvepitant in adults with PTSD. However, the detailed results of this study have not been made publicly available, limiting the assessment of its reproducibility for this indication. The study was designed as a randomized, double-blind, placebo-controlled trial.

Comparison with Alternative Treatments

A crucial aspect of assessing the reproducibility and potential clinical utility of Orvepitant is to compare its performance with alternative treatments for the same indications.

Alternative NK-1 Receptor Antagonists

Other NK-1 receptor antagonists have been investigated for similar and different indications, providing a basis for comparison within the same drug class.

Table 4: Comparison of NK-1 Receptor Antagonists in Clinical Trials

DrugIndicationKey Efficacy FindingCitation(s)
Aprepitant Chemotherapy-Induced Nausea and VomitingApproved for clinical use
Cough in Lung CancerSignificant reduction in cough frequency
Casopitant Major Depressive DisorderMixed results in Phase II trials; one study showed efficacy at 80 mg, another did not
Serlopitant Chronic PruritusPhase II showed significant reduction in pruritus, but Phase III trials did not meet primary endpoint
Tradipitant GastroparesisPhase II showed significant improvement in nausea; Phase III results were mixed, with the primary endpoint not met in the ITT population but positive signals in post-hoc analyses
Alternative Treatments for Chronic Cough

While no direct head-to-head trials with Orvepitant have been identified, a comparison with other investigational treatments for chronic cough, such as P2X3 receptor antagonists, can provide context.

Table 5: Comparison of Investigational Treatments for Chronic Cough

DrugMechanism of ActionKey Efficacy Finding in Phase IIICommon Adverse Events
Gefapixant P2X3 Receptor AntagonistModest but statistically significant reduction in cough frequencyTaste-related side effects
Camlipixant P2X3 Receptor AntagonistPromising results in Phase II trialsFewer taste-related side effects reported than Gefapixant

Conclusion

The reproducibility of research findings for this compound varies depending on the indication. For chronic cough, the data from Phase II trials show a mixed but promising signal. While the VOLCANO-2 trial did not meet its primary endpoint of reducing objective cough frequency, it demonstrated statistically significant improvements in patient-reported outcomes, suggesting a potential benefit in how patients perceive their cough. The IPF-COMFORT study also showed positive signals in patient-reported outcomes. However, the lack of a consistent effect on objective cough frequency raises questions about the primary mechanism of benefit and highlights the need for further, well-designed Phase III trials to confirm its efficacy.

In the context of Major Depressive Disorder, the findings are inconsistent across two Phase II studies, with one showing a statistically significant antidepressant effect and the other failing to do so. This lack of consistent replication suggests that while the NK-1 receptor remains a target of interest in depression, the therapeutic potential of Orvepitant in this indication is uncertain. For Post-Traumatic Stress Disorder, the absence of publicly available data from the completed Phase II trial makes any assessment of reproducibility impossible at this time.

Compared to other NK-1 receptor antagonists, the clinical development of Orvepitant has faced challenges, similar to those seen with other compounds in this class for indications beyond chemotherapy-induced nausea and vomiting. The comparison with emerging treatments for chronic cough, such as the P2X3 receptor antagonists, suggests that the field is evolving, and the clinical bar for new antitussive agents is being raised.

For researchers and drug development professionals, the available data on Orvepitant underscores the importance of robust clinical trial design, including the selection of appropriate primary endpoints that capture both objective measures and the patient's subjective experience. The detailed experimental protocols provided in this guide should aid in the design of future studies that can more definitively assess the therapeutic potential and reproducibility of findings for Orvepitant and other NK-1 receptor antagonists.

References

A Meta-Analysis of Orvepitant Maleate in the Treatment of Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Orvepitant Maleate, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has been investigated as a novel therapy for chronic cough. This guide provides a meta-analysis of available clinical trial data, comparing its efficacy and safety with alternative treatments and detailing the experimental protocols employed in key studies.

Mechanism of Action: Targeting the Neurokinin-1 Receptor

This compound exerts its therapeutic effect by blocking the binding of Substance P (SP) to the NK-1 receptor. SP, a neuropeptide, is a key mediator in the cough reflex pathway. By inhibiting this interaction, this compound is thought to reduce the neuronal hypersensitivity that contributes to chronic cough.

Substance P NK1R Signaling Pathway cluster_cell Sensory Neuron Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to G-Protein G-Protein NK1 Receptor->G-Protein Activates PLC Phospholipase C G-Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ Ca2+ Release IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates Cough Reflex Cough Reflex Ca2+->Cough Reflex Leads to PKC->Cough Reflex Leads to Orvepitant Orvepitant Orvepitant->NK1 Receptor Blocks

Substance P/NK-1R Signaling Pathway in Cough Reflex.

Clinical Trial Data: A Comparative Summary

The following tables summarize the key efficacy and safety data from clinical trials of this compound and a relevant comparator, Gefapixant.

Table 1: Efficacy of this compound in Chronic Cough
TrialPatient PopulationTreatmentPrimary EndpointResultSecondary Endpoints
VOLCANO-1 [1]Chronic Refractory CoughOrvepitant 30 mg once daily for 4 weeksChange from baseline in daytime cough frequency at week 4Statistically significant reduction of 18.9 coughs/h (26%) from a mean baseline of 71.4 coughs/h (p < 0.001)[1]Significant improvements in cough severity VAS and quality of life[1]
VOLCANO-2 [2][3]Chronic Refractory CoughOrvepitant 10, 20, 30 mg once daily for 12 weeksChange in awake cough frequency at week 12Not statistically significant in the full analysis set. Near significant reduction with 30 mg in high-frequency coughers (p=0.066)Statistically significant improvements with 30 mg in Leicester Cough Questionnaire (p=0.009), Cough Severity VAS (p=0.034), and Urge-to-Cough VAS (p=0.005)
IPF-COMFORT Idiopathic Pulmonary Fibrosis with Chronic CoughOrvepitant 10 mg and 30 mg once daily for 4 weeks (cross-over)Change from baseline in IPF Coughing Severity ScaleLower (better) coughing severity scores with 30 mg Orvepitant compared to placeboReduced cough frequency and urge to cough with 30 mg. Improved health-related quality of life. No benefit with 10 mg dose
Table 2: Efficacy of Gefapixant in Chronic Cough (Comparator)
TrialPatient PopulationTreatmentPrimary EndpointResultSecondary Endpoints
COUGH-1 Refractory or Unexplained Chronic CoughGefapixant 45 mg twice daily for 12 weeksReduction in 24-hour cough frequency at 12 weeksStatistically significant 18.45% reduction relative to placebo (p=0.041)Awake cough frequency reduction trending towards significance (p=0.056)
COUGH-2 Refractory or Unexplained Chronic CoughGefapixant 45 mg twice daily for 24 weeksReduction in 24-hour cough frequency at 24 weeksStatistically significant 14.64% reduction relative to placebo (p=0.031)Statistically significant reduction in awake cough frequency (p=0.022) and improvement in cough-related quality of life (p=0.042)
Table 3: Safety and Tolerability of this compound
TrialMost Common Adverse Events (Orvepitant vs. Placebo)Serious Adverse EventsDiscontinuations due to Adverse Events
VOLCANO-2 Headache (8.9% vs 5.1%), Dizziness (6.3% vs 1.3%), Fatigue (13.9% vs 5.1%), Somnolence (6.3% vs 0%) with 30 mg doseNot specified2 subjects (2.5%) in the 30 mg group
IPF-COMFORT More AEs reported with orvepitant, but not considered treatment-related. Dizziness was a possible treatment-related AE.7 participants had serious adverse events, none considered related to treatmentOne participant withdrew due to dizziness which may have been due to orvepitant
Pruritus Trial Asthenia, dizziness, dry mouth, hyperhidrosis (all mild to moderate)No serious AEs reportedNot specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key this compound studies.

VOLCANO-1 Study Protocol
  • Study Design: An exploratory, open-label clinical study.

  • Participants: 13 patients with chronic refractory cough, with a daytime cough frequency of >3 to <250 coughs/h.

  • Intervention: Orvepitant 30 mg administered orally once daily for 4 weeks.

  • Outcome Measures:

    • Primary: Change from baseline in daytime cough frequency at week 4, measured by a 24-hour ambulatory cough monitor.

    • Secondary: Cough severity visual analog scale (VAS) score, global ratings of change for cough frequency and severity, and Cough-specific Quality of Life Questionnaire score.

  • Assessments: Objective cough frequency was measured at baseline, week 1, week 4, and week 8 (4 weeks post-treatment).

VOLCANO-2 Study Protocol
  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Participants: 315 patients with refractory or unexplained chronic cough for at least one year and an awake cough frequency of ≥10 coughs per hour.

  • Intervention: Patients were randomized to receive Orvepitant (10 mg, 20 mg, or 30 mg) or placebo, once daily for 12 weeks.

  • Outcome Measures:

    • Primary: Change in awake cough frequency at week 12, measured by a VitaloJAK® ambulatory cough monitor.

    • Secondary: Leicester Cough Questionnaire, cough severity VAS, and urge to cough VAS.

  • Assessments: Cough frequency was evaluated at weeks 2, 4, and 12. Patient-reported outcomes were measured at weeks 2, 4, 8, and 12.

IPF-COMFORT Study Protocol
  • Study Design: A multi-center, double-blind, randomized, placebo-controlled, 2-period cross-over study.

  • Participants: Approximately 88 to 108 patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF) and a troublesome cough for at least 8 weeks.

  • Intervention: A two-period cross-over design where participants received both Orvepitant and placebo for two different 4-week treatment periods, separated by a 3-week washout period. Two dose cohorts were evaluated: 10 mg and 30 mg of Orvepitant.

  • Outcome Measures:

    • Primary: Change from baseline in the IPF Coughing Severity Scale.

    • Secondary: Leicester Cough Questionnaire (LCQ) total score, cough frequency, and urge to cough.

  • Assessments: Participants completed a daily electronic diary to record cough severity and wore a cough frequency monitor for three 24-hour periods.

IPF_COMFORT_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (Cross-over) cluster_groups Treatment Arms cluster_followup Follow-up cluster_data Data Collection Screening Screening Period (up to 28 days) Eligibility Inclusion/Exclusion Criteria Met? Screening->Eligibility Randomization Randomization Eligibility->Randomization Eligible Period1 Treatment Period 1 (4 weeks) Randomization->Period1 GroupA Group A: Orvepitant -> Placebo Randomization->GroupA GroupB Group B: Placebo -> Orvepitant Randomization->GroupB Washout Washout Period (3 weeks) Period1->Washout DailyDiary Daily eDiary (Cough Severity) Period1->DailyDiary CoughMonitor 24h Cough Monitor Period1->CoughMonitor Questionnaires LCQ, etc. Period1->Questionnaires Period2 Treatment Period 2 (4 weeks) Washout->Period2 FollowUp Follow-up Period (2 weeks) Period2->FollowUp Period2->DailyDiary Period2->CoughMonitor Period2->Questionnaires

Experimental Workflow of the IPF-COMFORT Study.

Comparison with Other Alternatives

While this compound shows promise as a targeted therapy for chronic cough, it is important to consider its performance in the context of other available and emerging treatments.

  • Gefapixant: A P2X3 receptor antagonist, Gefapixant has also demonstrated efficacy in reducing cough frequency in large Phase 3 trials. The primary adverse event associated with Gefapixant is taste disturbance, which has led to higher discontinuation rates in some studies compared to placebo.

  • Aprepitant: Another NK-1 receptor antagonist, Aprepitant, has shown efficacy in reducing cough in patients with lung cancer. While this demonstrates the potential of the NK-1 pathway as a target, direct comparative data for chronic refractory cough is limited.

  • Other Off-Label Treatments: Currently, treatments for refractory chronic cough are often off-label and include medications like gabapentin, pregabalin, and certain antidepressants, which have shown mixed results.

Conclusion

The available clinical trial data suggests that this compound, particularly at a 30 mg daily dose, can be an effective and well-tolerated treatment for reducing cough frequency and severity, and improving the quality of life in patients with chronic refractory cough and idiopathic pulmonary fibrosis-associated cough. While the primary endpoint for cough frequency was not met in the larger VOLCANO-2 study's full analysis set, the consistent positive signals in patient-reported outcomes are clinically meaningful.

Further research, including head-to-head comparative trials, is needed to fully establish the position of this compound in the evolving landscape of chronic cough therapies. The favorable safety profile observed to date is a significant advantage. The detailed experimental protocols provided in this guide offer a foundation for the design of future investigations in this critical area of unmet medical need.

References

Orvepitant Maleate: A Comparative Analysis of Efficacy and Safety in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the clinical trial data for the neurokinin-1 receptor antagonist Orvepitant Maleate in the context of established antidepressant therapies.

This guide provides a comprehensive cross-study comparison of this compound's efficacy and safety profile in the treatment of Major Depressive Disorder (MDD). For researchers, scientists, and drug development professionals, this document compiles available quantitative data from clinical trials, outlines detailed experimental protocols, and visually represents key biological pathways and study designs. The objective is to offer a thorough comparative analysis against established first-line treatments for MDD: the selective serotonin reuptake inhibitors (SSRIs) Sertraline and Escitalopram, and the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine.

Mechanism of Action: Targeting the Substance P/Neurokinin-1 Receptor Pathway

This compound is a selective antagonist of the neurokinin-1 (NK-1) receptor.[1] The endogenous ligand for this receptor is Substance P, a neuropeptide implicated in the pathophysiology of depression and anxiety.[2][3] By blocking the binding of Substance P to the NK-1 receptor, Orvepitant is hypothesized to modulate downstream signaling pathways involved in mood regulation.[4][5] Stressful stimuli can induce the release of Substance P in brain regions associated with emotion, and antagonism of the NK-1 receptor has been shown to increase serotonergic function in preclinical models.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Stressful Stimuli Stressful Stimuli SP Release Stressful Stimuli->SP Release induces Substance P (SP) Substance P (SP) NK-1 Receptor NK-1 Receptor Substance P (SP)->NK-1 Receptor binds to SP Release->Substance P (SP) G-protein activation G-protein activation NK-1 Receptor->G-protein activation activates Second Messenger Systems Second Messenger Systems G-protein activation->Second Messenger Systems Downstream Signaling Downstream Signaling (e.g., MAPK/ERK pathway) Second Messenger Systems->Downstream Signaling Neuronal Activity & Mood Regulation Neuronal Activity & Mood Regulation Downstream Signaling->Neuronal Activity & Mood Regulation modulates This compound This compound This compound->NK-1 Receptor blocks

Figure 1: Orvepitant's Mechanism of Action

Efficacy in Major Depressive Disorder: A Review of Clinical Trial Data

Two key Phase II, randomized, double-blind, placebo-controlled studies, designated Study 733 (NCT00880048) and Study 833 (NCT00880399), evaluated the efficacy of this compound in patients with MDD. The primary endpoint for both studies was the change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D17) total score at Week 6.

In Study 733, both the 30 mg/day and 60 mg/day doses of Orvepitant demonstrated a statistically significant improvement in depressive symptoms compared to placebo. In Study 833, however, neither dose of Orvepitant showed a statistically significant difference from placebo on the primary endpoint at Week 6.

For comparison, data from pivotal trials of Sertraline, Escitalopram, and Venlafaxine XR are presented. It is important to note that direct head-to-head trials between Orvepitant and these agents in MDD are not available, and cross-study comparisons should be interpreted with caution due to potential differences in study populations, designs, and methodologies.

Table 1: Comparative Efficacy in Major Depressive Disorder

Drug/DoseStudyPrimary EndpointResult (Drug vs. Placebo)p-value
This compound
30 mg/dayStudy 733Change from baseline in HAM-D17 at Week 6-2.410.0245
60 mg/dayStudy 733Change from baseline in HAM-D17 at Week 6-2.860.0082
30 mg/dayStudy 833Change from baseline in HAM-D17 at Week 6-1.670.1122
60 mg/dayStudy 833Change from baseline in HAM-D17 at Week 6-0.760.4713
Sertraline
50-200 mg/dayPooled AnalysisClinical Response (≥50% reduction in HAMD-17) at Week 1072% vs. 32%0.0006
Escitalopram
10-20 mg/dayPooled AnalysisRemission Rate (MADRS ≤ 12) at Week 8Higher than comparator SSRIs<0.05
Venlafaxine XR
75-225 mg/dayThase et al.Remission Rate (HAM-D21 ≤ 7) at Week 837% vs. 18%<0.05

Safety and Tolerability Profile

The Ratti et al. (2013) publication describing the two Phase II studies of Orvepitant in MDD stated that the drug was "generally well-tolerated". However, detailed quantitative data on the incidence of specific adverse events from these trials are not publicly available. For a comprehensive comparison, the following table summarizes common adverse events reported in clinical trials of Sertraline, Escitalopram, and Venlafaxine XR.

Table 2: Common Adverse Events in Major Depressive Disorder Clinical Trials

Adverse EventSertralineEscitalopramVenlafaxine XR
Nausea
Headache
Diarrhea
Insomnia
Somnolence
Dry Mouth
Dizziness
Sexual Dysfunction
Note: This table indicates commonly reported adverse events and does not represent a direct comparison of frequencies.

Experimental Protocols

The clinical trials for this compound in MDD followed a randomized, double-blind, placebo-controlled, parallel-group design. This is a standard and rigorous methodology for evaluating the efficacy and safety of new treatments. A generalized workflow for such a trial is depicted below.

cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Inclusion/Exclusion Criteria Assessment Inclusion/Exclusion Criteria Assessment Informed Consent->Inclusion/Exclusion Criteria Assessment Baseline Assessments Baseline Assessments (e.g., HAM-D17, CGI-S) Inclusion/Exclusion Criteria Assessment->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Treatment Arm 1 This compound (e.g., 30mg/day) Randomization->Treatment Arm 1 Treatment Arm 2 This compound (e.g., 60mg/day) Randomization->Treatment Arm 2 Placebo Arm Placebo Randomization->Placebo Arm Double-Blind Treatment 6-Week Double-Blind Treatment Period Treatment Arm 1->Double-Blind Treatment Treatment Arm 2->Double-Blind Treatment Placebo Arm->Double-Blind Treatment Follow-up Visits Follow-up Visits (Weeks 1, 2, 4, 6) Double-Blind Treatment->Follow-up Visits Efficacy & Safety Assessments Efficacy & Safety Assessments Follow-up Visits->Efficacy & Safety Assessments Data Analysis Data Analysis Efficacy & Safety Assessments->Data Analysis

Figure 2: Generalized Clinical Trial Workflow
Key Methodological Details from Orvepitant MDD Trials (NCT00880048 & NCT00880399):

  • Study Design: Randomized, double-blind, parallel-group, placebo-controlled, fixed-dose.

  • Participants: Male and female outpatients, aged 18-64 years, with a primary diagnosis of MDD (single or recurrent episode) and a HAM-D17 score ≥ 18.

  • Intervention: this compound (30 mg or 60 mg once daily) or placebo for 6 weeks.

  • Primary Outcome Measure: Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D17) total score at Week 6.

  • Secondary Outcome Measures: Included the Quick Inventory of Depressive Symptomatology Self-Report (QIDS-SR) and the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.

  • Safety Assessments: Monitoring of adverse events, laboratory evaluations, vital signs, and electrocardiograms (ECGs).

Conclusion

The available data from Phase II clinical trials suggest that this compound, a neurokinin-1 receptor antagonist, may have antidepressant effects in some patients with Major Depressive Disorder. One of two key studies demonstrated a statistically significant improvement in depressive symptoms at both 30 mg/day and 60 mg/day doses compared to placebo. However, a second, similarly designed study did not replicate this finding.

A significant limitation in the current publicly available data is the absence of a detailed breakdown of adverse events for Orvepitant in the MDD trials, which hinders a direct and comprehensive safety comparison with established antidepressants like Sertraline, Escitalopram, and Venlafaxine. While described as "generally well-tolerated," more quantitative safety data is required for a complete assessment.

Further research, including larger Phase III trials with active comparators, would be necessary to definitively establish the efficacy and safety of this compound in the treatment of MDD and to understand its potential place in the therapeutic landscape alongside current standard-of-care treatments.

References

statistical significance of clinical trial endpoints for Orvepitant Maleate

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the statistical significance of Orvepitant Maleate's clinical trial outcomes compared to other neurokinin-1 (NK-1) receptor antagonists in chronic cough, pruritus, and major depressive disorder.

This compound, a neurokinin-1 (NK-1) receptor antagonist, has been the subject of multiple clinical trials for various conditions, primarily focusing on its potential to modulate neuronal hypersensitivity. This guide provides a comparative analysis of the statistical significance of clinical trial endpoints for this compound against other NK-1 receptor antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance.

At a Glance: this compound Clinical Trial Outcomes

IndicationTrial Name/PhaseComparator(s)Primary Endpoint(s)Key Findings & Statistical Significance
Chronic Cough VOLCANO-2 (Phase 2b) PlaceboAwake Cough FrequencyNot statistically significant in the full analysis set. Near significance (p=0.066) in a sub-group of higher frequency coughers.[1][2]
Leicester Cough Questionnaire (LCQ)Statistically significant improvement (p=0.009).[1][2]
Cough Severity VASStatistically significant improvement (p=0.034).[1]
Urge-to-Cough VASStatistically significant improvement (p=0.005).
VOLCANO-1 (Phase 2) Open-labelChange in Daytime Cough FrequencyStatistically significant reduction from baseline (p < .001).
IPF Cough (Phase 2) PlaceboCoughing Severity ScoresStatistically significant improvement with 30 mg dose.
Pruritus Atopic Dermatitis (Phase 2) PlaceboNot specifiedStudy initiated to determine effectiveness of three doses.
EGFRI-induced Pruritus PlaceboChange in Numerical Rating Scale (NRS) scoreNot statistically significant.
Major Depressive Disorder Phase 2 PlaceboHamilton Depression Rating Scale (HAM-D)Study designed to assess efficacy and safety.

Comparative Analysis with Other NK-1 Receptor Antagonists

The therapeutic landscape of NK-1 receptor antagonists offers several comparators to this compound, each with its own profile of efficacy and safety across different indications.

Chronic Cough

While Orvepitant has shown promise in patient-reported outcomes for chronic cough, other NK-1 antagonists like Aprepitant have also been investigated. A study on Aprepitant for cough in lung cancer patients demonstrated a significant reduction in cough frequency. This suggests that the mechanism of action holds potential, though individual drug characteristics and trial designs may lead to varying outcomes.

Pruritus

In the treatment of pruritus, Serlopitant and Aprepitant have been extensively studied.

  • Serlopitant: Phase 2 trials for chronic pruritus showed a statistically significant reduction in pruritus, with p-values of 0.022 and 0.013 for 1-mg and 5-mg doses, respectively. However, subsequent Phase 3 trials for pruritus associated with prurigo nodularis did not meet their primary endpoint.

  • Aprepitant: Multiple studies have shown its efficacy in reducing pruritus in various conditions, including biologic cancer treatment-induced pruritus (p<0.0001) and refractory pruritus (p<0.05).

Tradipitant also showed a significant improvement in itch associated with mild atopic dermatitis in a subgroup analysis of a Phase 3 trial.

Major Depressive Disorder

The use of NK-1 receptor antagonists for major depressive disorder has a more complex history. Early phase 2 trials with Aprepitant and another compound showed improvements comparable to SSRIs. However, a later Phase 3 program with Aprepitant failed to demonstrate efficacy, which has been attributed to issues with dosing and receptor occupancy. Casopitant , another NK-1 antagonist, showed that it did not achieve statistical separation from placebo on the HAMD17 scale in one study (p = 0.282).

Experimental Protocols

The clinical trials for this compound and its comparators have generally followed a randomized, double-blind, placebo-controlled design.

This compound - VOLCANO-2 (Chronic Cough)
  • Design: A 12-week, randomized, double-blind, placebo-controlled, Phase 2b dose-ranging study.

  • Participants: 315 patients with refractory chronic cough.

  • Intervention: Orvepitant (10 mg, 20 mg, or 30 mg once daily) or placebo.

  • Primary Endpoint: Change in 24-hour cough frequency at week 12.

  • Secondary Endpoints: Leicester Cough Questionnaire (LCQ), Cough Severity Visual Analogue Scale (VAS), and Urge-to-Cough VAS.

Serlopitant - Phase 2 (Chronic Pruritus)
  • Design: A randomized, multicenter, placebo-controlled Phase 2 clinical trial.

  • Participants: Patients with severe chronic pruritus refractory to antihistamines or topical steroids.

  • Intervention: Serlopitant (0.25, 1, or 5 mg) or placebo once daily for 6 weeks.

  • Primary Endpoint: Percentage change in visual analog scale pruritus score from baseline.

Signaling Pathway and Experimental Workflow

The therapeutic effect of this compound and other NK-1 receptor antagonists is predicated on their ability to block the binding of Substance P to the NK-1 receptor, thereby inhibiting downstream signaling pathways implicated in cough, pruritus, and mood regulation.

NK1_Signaling_Pathway cluster_cell Target Cell substance_p Substance P nk1r NK-1 Receptor substance_p->nk1r Binds g_protein G-protein (Gq/11) nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 Induces cellular_response Cellular Response (e.g., Neuronal Excitability) ca2->cellular_response pkc->cellular_response orvepitant This compound (Antagonist) orvepitant->nk1r Blocks

Caption: NK-1 Receptor Signaling Pathway and the inhibitory action of this compound.

Clinical_Trial_Workflow patient_screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization patient_screening->randomization treatment_group Treatment Group (this compound) randomization->treatment_group placebo_group Placebo Group randomization->placebo_group dosing_period Dosing Period (e.g., 12 weeks) treatment_group->dosing_period placebo_group->dosing_period endpoint_assessment Endpoint Assessment (Primary & Secondary) dosing_period->endpoint_assessment data_analysis Statistical Analysis (p-value calculation) endpoint_assessment->data_analysis results Results Interpretation data_analysis->results

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Orvepitant Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Orvepitant Maleate, ensuring the protection of laboratory personnel and the environment.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential health hazards and environmental toxicity. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with established safety and regulatory standards.

Key Hazard Profile of this compound

This compound is classified as harmful if swallowed and demonstrates significant toxicity to aquatic life with long-lasting effects[1]. Improper disposal can lead to the contamination of water systems and pose a threat to ecosystems[1][2]. Adherence to proper disposal procedures is therefore not only a matter of regulatory compliance but also of environmental stewardship.

Hazard ClassificationGHS CodeDescriptionSource
Acute Oral ToxicityH302Harmful if swallowed.[1][3]
Acute Aquatic ToxicityH400Very toxic to aquatic life.
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.

Procedural Guidance for Disposal

Given its hazardous properties, this compound must be disposed of as hazardous pharmaceutical waste. The following steps provide a clear protocol for its safe handling and disposal.

Step 1: Segregation and Labeling

  • Isolate Waste: Immediately segregate all materials contaminated with this compound, including unused product, contaminated personal protective equipment (PPE), and labware, from non-hazardous waste streams.

  • Use Designated Containers: Place the waste in a clearly labeled, sealed, and leak-proof container. The label should prominently display "Hazardous Pharmaceutical Waste," the chemical name "this compound," and appropriate hazard symbols.

Step 2: Waste Accumulation and Storage

  • Secure Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills from spreading.

  • Follow Institutional Protocols: Adhere to your institution's specific guidelines for hazardous waste accumulation, including any limits on the quantity of waste and the duration of storage.

Step 3: Arrange for Professional Disposal

  • Engage a Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste by a certified waste management contractor. These contractors are equipped to handle and transport hazardous materials in compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).

  • Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility.

Step 4: Prohibited Disposal Methods

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink or in any other sewer system. This practice is a direct violation of regulations and can lead to significant environmental contamination.

  • Do Not Dispose in General Trash: Due to its hazardous nature, this compound is not suitable for disposal in the regular municipal trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_contaminated Is material (e.g., PPE, labware) contaminated with this compound? start->is_contaminated segregate_waste Segregate as Hazardous Pharmaceutical Waste is_contaminated->segregate_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No label_container Label container with: 'Hazardous Pharmaceutical Waste' 'this compound' Appropriate Hazard Symbols segregate_waste->label_container store_securely Store in a designated, secure area with secondary containment label_container->store_securely contact_ehs Contact Environmental Health & Safety (EHS) to arrange for professional disposal store_securely->contact_ehs end Compliant Disposal Complete contact_ehs->end

Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby minimizing risks to human health and the environment. Always consult your institution's specific safety protocols and the latest regulatory guidelines.

References

Personal protective equipment for handling Orvepitant Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Orvepitant Maleate

This guide provides crucial safety and logistical information for laboratory professionals engaged in the handling of this compound. The following procedural steps and data are designed to ensure a safe laboratory environment and proper disposal of this potent pharmaceutical compound.

Hazard Identification and GHS Classification

This compound is a neurokinin-1 (NK1) receptor antagonist. While specific occupational exposure limits have not been established, the compound's Safety Data Sheet (SDS) indicates the following hazards[1][2]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

Hazard Statement GHS Classification Precautionary Statements
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P270: Do not eat, drink or smoke when using this product.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P273: Avoid release to the environment.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.
Personal Protective Equipment (PPE) and Engineering Controls

Given the hazardous nature of this compound, a combination of engineering controls and personal protective equipment is mandatory to minimize exposure.

Control Measure Specification Purpose
Engineering Controls
Fume HoodUse only in a well-ventilated area with appropriate exhaust ventilation[1].To prevent inhalation of dust and aerosols.
Safety Shower & Eyewash StationMust be readily accessible.For immediate decontamination in case of accidental exposure.
Personal Protective Equipment (PPE)
Eye ProtectionSafety goggles with side-shields.To protect eyes from splashes or dust.
Hand ProtectionProtective gloves (material to be selected based on breakthrough time and permeation rate for the specific solvent used).To prevent skin contact.
Skin and Body ProtectionImpervious clothing (e.g., lab coat).To protect skin from contamination.
Respiratory ProtectionA suitable respirator should be used if engineering controls are insufficient to maintain airborne concentrations below exposure limits.To prevent inhalation of fine particles.
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring personnel safety.

Procedure Guideline
Safe Handling Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product.
Storage Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for powder and -80°C when in solvent.
Accidental Release and Disposal Plan

In the event of a spill or at the end of its lifecycle, this compound must be managed as hazardous waste.

Plan Procedure
Accidental Release Evacuate personnel to a safe area. Wear full personal protective equipment. Prevent further leakage or spillage. For liquid spills, absorb with a non-combustible absorbent material. For solid spills, carefully sweep up and place in a designated, labeled container for disposal. Decontaminate the spill area and equipment.
Disposal Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains, water courses, or the soil.

Visual Guides

The following diagrams illustrate the hierarchy of safety controls and a standard workflow for handling this compound.

G cluster_0 Hierarchy of Controls for this compound A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D

Caption: Hierarchy of Safety Controls.

G cluster_1 This compound Handling & Disposal Workflow Start Start: Prepare for Handling Prep Don Personal Protective Equipment (PPE) Start->Prep Handling Weigh and Prepare this compound in a Fume Hood Prep->Handling Experiment Conduct Experiment Handling->Experiment Decon Decontaminate Work Area and Equipment Experiment->Decon Waste Segregate and Label Hazardous Waste Decon->Waste Disposal Dispose of Waste via Approved Channels Waste->Disposal End End: Doff PPE and Wash Hands Disposal->End

Caption: Handling and Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.